molecular formula C7H16O B146734 2,4-Dimethyl-3-pentanol CAS No. 600-36-2

2,4-Dimethyl-3-pentanol

Cat. No.: B146734
CAS No.: 600-36-2
M. Wt: 116.2 g/mol
InChI Key: BAYAKMPRFGNNFW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-pentanol is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8696. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylpentan-3-ol
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InChI

InChI=1S/C7H16O/c1-5(2)7(8)6(3)4/h5-8H,1-4H3
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InChI Key

BAYAKMPRFGNNFW-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16O
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DSSTOX Substance ID

DTXSID9022075
Record name 2,4-Dimethyl-3-pentanol
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Molecular Weight

116.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,4-Dimethyl-3-pentanol
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CAS No.

600-36-2
Record name 2,4-Dimethyl-3-pentanol
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Record name 2,4-DIMETHYL-3-PENTANOL
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Record name 2,4-dimethylpentan-3-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethyl-3-pentanol, also known by its synonyms Diisopropylcarbinol and Diisopropylmethanol, is a secondary alcohol with the chemical formula C7H16O. This colorless liquid serves as a valuable compound in various chemical applications, primarily as a solvent and a key intermediate in the synthesis of fragrances, flavors, plasticizers, and other specialty chemicals. Its branched structure influences its physical properties and reactivity, making it a subject of interest for researchers in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and safety information, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application in experimental and industrial settings.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
CAS Number 600-36-2
Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
IUPAC Name 2,4-dimethylpentan-3-ol
SMILES String CC(C)C(O)C(C)C
InChI Key BAYAKMPRFGNNFW-UHFFFAOYSA-N

Table 2: Quantitative Physical and Chemical Properties

PropertyValue
Appearance Clear, colorless liquid
Boiling Point 138-140 °C at 760 mmHg
Melting Point -70 °C
Density 0.829 g/mL at 25 °C
Refractive Index n20/D 1.425
Flash Point 37 °C (99 °F)
Vapor Pressure 2.78 mmHg at 25 °C
Water Solubility 7,000 mg/L at 25 °C
Solubility in Organics Soluble in alcohol; High solubility in nonpolar solvents (e.g., hexane, toluene)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Various spectral data are publicly available through chemical databases.

Table 3: Available Spectroscopic Data

TechniqueAvailability
1H and 13C NMR Spectra available
Infrared (IR/FTIR) Spectra available
Mass Spectrometry (MS) Electron ionization (EI) and GC-MS data available
Raman Spectroscopy Spectra available

Reactivity and Applications

This compound's reactivity is centered around its secondary hydroxyl group. It participates in typical alcohol reactions and is utilized in several synthetic applications.

  • Synthetic Intermediate : It is used as a proton source in diastereoselective coupling reactions with 2-substituted acrylate derivatives.

  • Polymerization : The compound has been used in the polymerization of 1,1′-(1,3-phenylene) diethanol and diisopropyl adipate.

  • Substitution Reactions : Like other secondary alcohols, it can undergo nucleophilic substitution. For instance, it reacts with hydrogen halides like HCl in the presence of a Lewis acid (e.g., ZnCl2) to form the corresponding alkyl halide, 3-chloro-2,4-dimethylpentane.

  • Industrial Applications : It serves as an intermediate in the manufacturing of fragrances and flavors. It also finds use in the production of lubricants and plasticizers.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific results. Below are protocols derived from available literature for the synthesis and analysis of this compound.

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of this compound from its corresponding ketone, 2,4-dimethyl-3-pentanone, via catalytic hydrogenation.

Materials and Equipment:

  • 2,4-Dimethyl-3-pentanone (substrate)

  • Cobalt-based catalyst (e.g., LNHC/CoCl2)

  • Base (e.g., potassium hydroxide)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Hydrogen gas (H2)

  • Argon-filled glove box

  • 4 mL vial with magnetic stir bar

  • Parr Instruments autoclave

  • Standard glassware for workup

  • Flash column chromatography system

  • GC and NMR for analysis

Procedure:

  • Preparation (Inert Atmosphere): Inside an argon-filled glove box, weigh the cobalt catalyst and the base into a 4 mL vial equipped with a magnetic stir bar.

  • Solvent and Substrate Addition: Add the anhydrous solvent to the vial and shake for approximately 30 seconds. Following this, add the 2,4-dimethyl-3-pentanone substrate.

  • Reaction Setup: Seal the vial and place it into a Parr Instruments autoclave. Remove the autoclave from the glove box.

  • Hydrogenation: Purge the sealed autoclave with hydrogen gas. Heat the apparatus to the desired reaction temperature and maintain for 16 hours under hydrogen pressure (e.g., ~22500 Torr).

  • Workup: After 16 hours, cool the autoclave to 0 °C before carefully venting the hydrogen gas.

  • Analysis Preparation: For quantitative analysis, add a known amount of an internal standard (e.g., 1.0 mmol biphenyl) to the reaction mixture. Filter the organic layer and dilute for GC analysis.

  • Purification: Isolate the final product, this compound, using flash column chromatography.

  • Characterization: Confirm the structure and purity of the isolated product using NMR and GC analysis.

Synthesis_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation & Analysis prep_reagents 1. Weigh Catalyst & Base add_solvent 2. Add Solvent & Substrate prep_reagents->add_solvent seal_autoclave 3. Seal in Autoclave add_solvent->seal_autoclave purge_h2 4. Purge with H2 seal_autoclave->purge_h2 react 5. Heat under H2 pressure (16 hours) purge_h2->react cool_down 6. Cool to 0°C & Vent react->cool_down workup 7. Filter & Dilute cool_down->workup purify 8. Flash Chromatography workup->purify analyze 9. GC/NMR Analysis workup->analyze final_product This compound purify->final_product

Fig 1. Experimental workflow for the synthesis of this compound.
Protocol 2: Reaction with Lucas Reagent (HCl/ZnCl2)

This protocol outlines the conversion of this compound to 3-chloro-2,4-dimethylpentane, a classic SN1 reaction.

Materials and Equipment:

  • This compound

  • Lucas reagent (concentrated HCl and ZnCl2)

  • Round bottom flask

  • West condenser (for reflux)

  • Heating mantle

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Distillation apparatus

  • GC, IR, and NMR for analysis

Procedure:

  • Reaction Setup: Add 6 mL (0.052 mol) of this compound and boiling chips to a round bottom flask.

  • Reagent Addition: While swirling the flask, add approximately 22 mL of Lucas reagent.

  • Reflux: Connect a West condenser to the flask and heat the mixture under reflux for one hour.

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the contents to a separatory funnel and wash with 30 mL of water.

  • Separation: Drain and discard the lower aqueous layer.

  • Drying: Dry the remaining organic layer with anhydrous sodium sulfate.

  • Filtration: Remove the drying agent via gravity filtration.

  • Purification: Purify the crude product by distillation, collecting the fraction that boils above 139 °C.

  • Characterization: Obtain GC, IR, and NMR spectra to confirm the identity and purity of the 3-chloro-2,4-dimethylpentane product.

Logical_Relationship A This compound (-OH group) C Protonation of -OH A->C B Lucas Reagent (HCl + ZnCl2) B->C ZnCl2 catalyzes D Formation of Good Leaving Group (-OH2+) C->D E Loss of H2O D->E F Secondary Carbocation Intermediate E->F G Nucleophilic Attack by Cl- F->G H 3-Chloro-2,4-dimethylpentane (Final Product) G->H

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4-Dimethyl-3-pentanol, a secondary alcohol with applications in various chemical syntheses. The information is presented to be a valuable resource for laboratory and development work.

Core Physical Properties

This compound, also known as diisopropylcarbinol, is a colorless liquid.[1] Its key physical characteristics are summarized in the table below, providing a consolidated reference for researchers.

Physical PropertyValueUnitsConditions
IUPAC Name 2,4-dimethylpentan-3-ol--
Synonyms Diisopropylcarbinol, 2,4-Dimethylpentan-3-ol--
CAS Number 600-36-2--
Molecular Formula C₇H₁₆O--
Molecular Weight 116.20 g/mol -
Boiling Point 138 - 140°Cat 760 mmHg
Melting Point < -70°C
Density 0.829 - 0.832g/mLat 20 °C
Refractive Index 1.424 - 1.426-at 20 °C
Flash Point 37.22°C(Tag Closed Cup)
Solubility in Water 7,000mg/Lat 25 °C

Experimental Protocols

The determination of the physical properties of this compound follows established laboratory methodologies. Below are detailed protocols for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the micro-boiling point or Siwoloboff method.

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Sample tube (e.g., a small test tube)

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of this compound is placed in the sample tube.

  • The capillary tube is inverted (open end down) and placed into the sample tube.

  • The sample tube is attached to the thermometer and placed in the heating bath.

  • The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat source is removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2]

Determination of Density

The density of a liquid is its mass per unit volume. It is typically determined using a pycnometer or a graduated cylinder and a balance.[3][4]

Apparatus:

  • Pycnometer (for high accuracy) or a graduated cylinder

  • Analytical balance

Procedure:

  • The mass of the clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

  • The mass of the filled pycnometer is measured.

  • The volume of the pycnometer is determined by repeating the process with a liquid of known density (e.g., deionized water).

  • The density is calculated by dividing the mass of the this compound by its volume.[5]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is measured using a refractometer.[6]

Apparatus:

  • Abbe refractometer or a digital refractometer

Procedure:

  • The refractometer is calibrated using a standard of known refractive index.

  • A few drops of this compound are placed on the prism of the refractometer.

  • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[7]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Tag Closed Cup method is a common procedure for this determination.[8][9]

Apparatus:

  • Tag Closed Cup tester

Procedure:

  • The sample cup is filled with this compound to the specified level.

  • The lid is closed, and the sample is heated at a slow, constant rate.

  • At specified temperature intervals, a test flame is applied through an opening in the lid.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.[10]

Determination of Water Solubility

The solubility of an organic compound in water provides insight into its polarity. A simple qualitative or semi-quantitative determination can be performed.

Apparatus:

  • Test tubes

  • Graduated pipettes or burettes

Procedure:

  • A known volume of deionized water is placed in a test tube.

  • This compound is added dropwise, with vigorous shaking after each addition.

  • The point at which the solution becomes saturated (i.e., no more alcohol dissolves, and a separate phase appears) is noted.

  • The solubility can be expressed in terms of the volume or mass of the alcohol that dissolves in a given volume or mass of water. For a more quantitative measurement, analytical techniques such as gas chromatography can be used to determine the concentration of the dissolved alcohol in the aqueous phase after equilibration.

Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the key physical properties of this compound.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis and Reporting start Obtain Pure Sample of this compound boiling_point Determine Boiling Point start->boiling_point density Determine Density start->density refractive_index Determine Refractive Index start->refractive_index flash_point Determine Flash Point start->flash_point solubility Determine Water Solubility start->solubility analysis Analyze and Compare Data with Literature Values boiling_point->analysis density->analysis refractive_index->analysis flash_point->analysis solubility->analysis report Compile Technical Data Sheet analysis->report

Workflow for Physical Property Determination

References

An In-depth Technical Guide to 2,4-Dimethyl-3-pentanol (CAS: 600-36-2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, applications, and safety information for 2,4-Dimethyl-3-pentanol, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as diisopropylcarbinol, is a branched secondary alcohol. Its key physicochemical properties are detailed below, providing essential data for its handling, application, and analysis.

PropertyValue
IUPAC Name 2,4-Dimethylpentan-3-ol
Synonyms Diisopropylcarbinol, Diisopropylmethanol
CAS Number 600-36-2
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Appearance Clear, colorless liquid
Boiling Point 139-140 °C (at 760 mmHg)
Melting Point -70 °C
Density 0.829 g/mL at 25 °C
Refractive Index n20/D 1.425
Flash Point 37 °C (98.6 °F) - Closed Cup
Vapor Density 4.0
Solubility Soluble in alcohol; Water solubility: 7000 mg/L at 25 °C (experimental)

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentReference
0.92Doublet12H6.9(CH ₃)₂CH
1.43Broad Singlet1H-OH
1.87Multiplet2H-(CH₃)₂CH
3.25Triplet1H5.5CH (OH)

¹³C NMR Data

The molecule exhibits symmetry, resulting in three distinct carbon signals.

Chemical Shift (δ) ppmAssignmentReference
17.8, 18.5(C H₃)₂CH
32.8(CH₃)₂C H
82.5-C H(OH)-
Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the hydroxyl functional group.

Wavenumber (cm⁻¹)Vibrational Mode
~3380 (broad)O-H Stretch
~2960C-H Stretch (sp³)
~1120C-O Stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns. The molecular ion peak is often weak or absent.

Mass-to-Charge Ratio (m/z)Proposed Fragment Ion
116[C₇H₁₆O]⁺ (Molecular Ion, M⁺)
101[M - CH₃]⁺
87[M - C₂H₅]⁺
73[M - C₃H₇]⁺ (Loss of isopropyl)
43[C₃H₇]⁺ (Isopropyl cation, often base peak)

Synthesis Methods

Several synthetic routes are available for the preparation of this compound.

Hydrogenation of 2,4-Dimethyl-3-pentanone

The most direct synthesis involves the reduction of the corresponding ketone, 2,4-Dimethyl-3-pentanone.

G ketone 2,4-Dimethyl-3-pentanone alcohol This compound ketone->alcohol [H] (e.g., H₂, Catalyst)

Reduction of 2,4-Dimethyl-3-pentanone.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

This protocol describes a general method for the hydrogenation of ketones.

  • In an argon-filled glove box, weigh the cobalt catalyst and a base into a 4 mL vial equipped with a magnetic stir bar.

  • Add the appropriate solvent and shake the vial for 30 seconds.

  • Add the substrate, 2,4-Dimethyl-3-pentanone.

  • Seal the vial in a Parr Instruments autoclave, remove it from the glove box, and purge with hydrogen gas.

  • Heat the autoclave to the desired temperature and maintain for approximately 16 hours.

  • Cool the autoclave to 0 °C before carefully releasing the hydrogen pressure.

  • The product can be isolated and purified using standard techniques such as flash column chromatography. A yield of 97% has been reported for a similar transformation.

Grignard Synthesis

A versatile method for forming the carbon skeleton involves the reaction of an appropriate Grignard reagent with an aldehyde.

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Acidic Workup aldehyde Isobutyraldehyde alkoxide Intermediate Alkoxide aldehyde->alkoxide grignard Isopropylmagnesium Bromide grignard->alkoxide in dry ether workup H₃O⁺ alkoxide->workup product This compound workup->product

Grignard synthesis of this compound.

Experimental Protocol: Conceptual Grignard Synthesis

  • Grignard Reagent Preparation: Isopropylmagnesium bromide is prepared by reacting isopropyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Reaction: The Grignard reagent is cooled in an ice bath, and a solution of isobutyraldehyde in anhydrous ether is added dropwise with stirring. The reaction is typically allowed to proceed to completion at room temperature.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid.

  • Isolation and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with ether, and the combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄). The solvent is removed by rotary evaporation, and the resulting crude alcohol is purified by distillation.

Applications in Research and Development

This compound serves as a versatile compound in several chemical applications.

  • Proton Source: It has been utilized as a proton source in diastereoselective coupling reactions involving 2-substituted acrylate derivatives.

  • Polymer Chemistry: The compound has been used in the polymerization of 1,1′-(1,3-phenylene) diethanol and diisopropyl adipate.

  • Chemical Intermediate: It is a building block in the synthesis of more complex molecules, particularly in the fragrance and flavor industries. It also finds application in the manufacturing of plasticizers, lubricants, and specialty chemicals for coatings and adhesives.

Toxicological and Safety Information

A thorough understanding of the toxicological profile and safe handling procedures is critical for laboratory use.

Toxicological Summary

The toxicological properties of this substance have not been fully investigated. Available data suggests the following:

  • Acute Effects: It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.

  • Chronic Effects: Long-term intermittent inhalation studies in mammals have been associated with optic nerve neuropathy. Oral studies in rabbits over 26 weeks resulted in degenerative changes in the brain, liver, and kidneys.

Safety and Handling

GHS Hazard Classification

  • Flammable liquids (Category 3)

  • Acute toxicity, oral (Category 4)

  • Skin irritation (Category 2)

  • Serious eye damage (Category 1)

  • Specific target organ toxicity – single exposure (Respiratory tract irritation) (Category 3)

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves and protective clothing.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or irritation is experienced.

Handling and Storage

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Ground and bond containers when transferring material.

  • Use only in a well-ventilated area.

  • Store in a cool, dry, well-ventilated area in a tightly closed container.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Get immediate medical attention.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Get medical aid.

An In-depth Technical Guide to 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and synthesis of 2,4-Dimethyl-3-pentanol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, also known as diisopropylcarbinol, is a secondary alcohol. Its structure consists of a five-carbon pentane chain with methyl groups at positions 2 and 4, and a hydroxyl group at position 3.

Structural Formula: (CH₃)₂CHCH(OH)CH(CH₃)₂

Molecular Formula: C₇H₁₆O

IUPAC Name: 2,4-dimethylpentan-3-ol

CAS Number: 600-36-2

A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
Molecular Weight 116.20 g/mol
Appearance Colorless liquid
Boiling Point 139-140 °C
Density 0.829 g/mL at 25 °C
Refractive Index n20/D 1.425
Flash Point 37 °C
Water Solubility 7000 mg/L at 25 °C
XLogP3 2.3

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
3.00Triplet1HCH-OH6
1.75Nonet2HCH(CH₃)₂6
1.43Broad Singlet1HOH-
0.92Doublet12HCH(CH₃)₂6
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
82C3 (CH-OH)
30C2, C4 (CH)
17C1, C5 and methyls on C2, C4
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Interpretation
3629O-H stretch (free)
3474O-H stretch (hydrogen-bonded)
2964C-H stretch (alkane)
1471C-H bend (alkane)
1385C-H bend (gem-dimethyl)
1051C-O stretch
Mass Spectrometry (Electron Ionization)
m/zInterpretation
116[M]⁺ (Molecular ion)
101[M-CH₃]⁺
87[M-C₂H₅]⁺
73[M-C₃H₇]⁺ (base peak)
57[C₄H₉]⁺
43[C₃H₇]⁺

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Synthesis via Reduction of 2,4-Dimethyl-3-pentanone

This protocol describes the synthesis of this compound through the reduction of its corresponding ketone, 2,4-Dimethyl-3-pentanone (diisopropyl ketone).

Materials:

  • 2,4-Dimethyl-3-pentanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,4-Dimethyl-3-pentanone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether using a separatory funnel.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the reduction of 2,4-Dimethyl-3-pentanone.

Synthesis_Workflow start Start: 2,4-Dimethyl-3-pentanone in Methanol step1 Cool solution in an ice bath start->step1 step2 Slowly add NaBH₄ step1->step2 step3 Stir at room temperature for 1 hour step2->step3 step4 Quench with saturated aqueous NH₄Cl step3->step4 step5 Extract with Diethyl Ether step4->step5 step6 Wash with Brine step5->step6 step7 Dry with MgSO₄ step6->step7 step8 Filter step7->step8 step9 Evaporate solvent step8->step9 end_product End Product: This compound step9->end_product

Synthesis of this compound Workflow

Technical Guide: 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 2,4-dimethyl-3-pentanol, a secondary alcohol also known as diisopropyl carbinol. It details the compound's chemical and physical properties, common synthesis protocols, and its applications, particularly as a resolving agent and in organic synthesis. This guide includes structured data tables for key properties and detailed experimental workflows visualized using diagrams to facilitate understanding and replication in a research setting.

Chemical Properties and Identification

This compound is a branched-chain aliphatic alcohol. Its structure consists of a five-carbon pentane chain with methyl groups at positions 2 and 4, and a hydroxyl group at position 3. Due to the chiral center at the third carbon, it can exist as a racemic mixture or as separate enantiomers.

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
Synonyms Diisopropyl carbinol, Diisopropylcarbinol
CAS Number 600-36-2
Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
Boiling Point 139-141 °C
Melting Point -70 °C
Density 0.826 g/mL at 25 °C

| Appearance | Colorless liquid |

Synthesis Protocols

The most common laboratory synthesis of this compound is through the Grignard reaction, which involves the reaction of a Grignard reagent with an appropriate aldehyde.

Grignard Synthesis of this compound

Principle: This protocol outlines the synthesis via the reaction of isopropylmagnesium bromide (a Grignard reagent) with isobutyraldehyde. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.

Experimental Protocol:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether.

    • Slowly add a solution of 2-bromopropane in anhydrous diethyl ether to the flask. An iodine crystal may be added to initiate the reaction.

    • Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of isopropylmagnesium bromide.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of isobutyraldehyde (2-methylpropanal) in anhydrous diethyl ether from the dropping funnel.

    • Control the addition rate to maintain a gentle reflux.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Pour the reaction mixture slowly over crushed ice and acidify with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute sulfuric acid (H₂SO₄) to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the ethereal layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain pure this compound.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification Mg Mg turnings Grignard Isopropylmagnesium Bromide Mg->Grignard Bromopropane 2-Bromopropane in Ether Bromopropane->Mg + Anhydrous Ether Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide + Reaction Aldehyde Isobutyraldehyde Aldehyde->Alkoxide Workup Acidic Workup (e.g., NH4Cl) Alkoxide->Workup + Protonation Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Grignard synthesis of this compound.

Applications in Drug Development and Research

While not a therapeutic agent itself, this compound serves as a valuable intermediate and tool in organic chemistry and drug development.

  • Chiral Resolving Agent: The enantiomers of this compound can be used to resolve racemic mixtures of chiral acids. The principle involves forming diastereomeric esters that can be separated by physical means like crystallization or chromatography, followed by hydrolysis to recover the enantiomerically pure acid.

  • Precursor in Synthesis: It serves as a building block for more complex molecules. The hydroxyl group can be converted into various functional groups, and its bulky alkyl structure can introduce specific steric properties into a target molecule.

  • Reference Standard: In analytical chemistry, it can be used as a reference standard in techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_0 Key Chemical Roles cluster_1 Application Areas A This compound (Racemic Mixture) B Chiral Resolving Agent A->B C Synthetic Precursor / Building Block A->C D Analytical Standard (GC, NMR) A->D E Separation of Enantiomers B->E Used for F Synthesis of Complex Molecules (e.g., Fine Chemicals, APIs) C->F Leads to G Quality Control & Method Validation D->G Enables

Caption: Logical relationships of this compound's applications.

An In-depth Technical Guide to 2,4-Dimethyl-3-pentanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-3-pentanol, a sterically hindered secondary alcohol, is a versatile organic compound with applications ranging from a solvent in pharmaceutical manufacturing to a precursor in fine chemical synthesis.[1] Its unique branched structure imparts specific chemical and physical properties that are of interest to researchers in various fields, including organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, detailing its nomenclature, physicochemical properties, synthesis protocols, analytical methods, and known applications.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2,4-dimethylpentan-3-ol .[2][3] However, it is widely known by several common and trivial names, which are frequently encountered in literature and chemical catalogs. Understanding these synonyms is crucial for effective information retrieval.

Synonym Reference
Diisopropylcarbinol[2][4]
Diisopropylmethanol[3]
2,4-Dimethyl-3-hydroxypentane[3]
2,4-Dimethylpentan-3-ol[2]
Di-iso-propylcarbinol
3-Pentanol, 2,4-dimethyl-[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application in reactions, and purification.

Property Value Reference
Molecular Formula C₇H₁₆O[2]
Molecular Weight 116.20 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 139-140 °C (lit.)[4]
Melting Point -70 °C
Density 0.829 g/mL at 25 °C (lit.)[4]
Flash Point 37 °C (98.6 °F) - closed cup[4]
Refractive Index (n20/D) 1.425 (lit.)[4]
Solubility in water Slightly soluble[1]
XLogP3-AA 2.3[2]
CAS Number 600-36-2[2][3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are foundational for researchers working with this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the reduction of the corresponding ketone and the Grignard reaction.

This method involves the reduction of 2,4-dimethyl-3-pentanone (diisopropyl ketone) using a suitable reducing agent such as sodium borohydride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethyl-3-pentanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~2-3.

  • Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by distillation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2,4-Dimethyl-3-pentanone 2,4-Dimethyl-3-pentanone Reaction Mixture Reaction Mixture 2,4-Dimethyl-3-pentanone->Reaction Mixture Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->Reaction Mixture Solvent (Methanol/Ethanol) Solvent (Methanol/Ethanol) Solvent (Methanol/Ethanol)->Reaction Mixture Quenching (Water) Quenching (Water) Reaction Mixture->Quenching (Water) Acidification (HCl) Acidification (HCl) Quenching (Water)->Acidification (HCl) Extraction (Ether) Extraction (Ether) Acidification (HCl)->Extraction (Ether) Purification (Distillation) Purification (Distillation) Extraction (Ether)->Purification (Distillation) This compound (Final Product) This compound (Final Product) Purification (Distillation)->this compound (Final Product)

This classic carbon-carbon bond-forming reaction involves the addition of an isopropyl Grignard reagent to isobutyraldehyde.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction with Aldehyde: Once the Grignard reagent has formed (the solution becomes cloudy and the magnesium is consumed), cool the flask in an ice bath. Add a solution of isobutyraldehyde (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or GC. Upon completion, slowly and carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation.

G cluster_reagents Reagents cluster_synthesis Synthesis Steps cluster_purification Purification 2-Bromopropane 2-Bromopropane Grignard Reagent Formation Grignard Reagent Formation 2-Bromopropane->Grignard Reagent Formation Magnesium Turnings Magnesium Turnings Magnesium Turnings->Grignard Reagent Formation Isobutyraldehyde Isobutyraldehyde Reaction with Aldehyde Reaction with Aldehyde Isobutyraldehyde->Reaction with Aldehyde Anhydrous Diethyl Ether Anhydrous Diethyl Ether Anhydrous Diethyl Ether->Grignard Reagent Formation Grignard Reagent Formation->Reaction with Aldehyde Aqueous Work-up Aqueous Work-up Reaction with Aldehyde->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Distillation Distillation Extraction->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Purification of this compound

For many applications, especially in drug development and fine chemical synthesis, high purity of this compound is required. Distillation is the most common method for its purification. Due to its relatively high boiling point, vacuum distillation can be employed to prevent decomposition. For removing non-volatile impurities, simple distillation is often sufficient. The resolution of racemic mixtures of sterically hindered secondary alcohols can be achieved via enzymatic alcoholysis of their esters.[5][6]

Analytical Methods

The identity and purity of this compound can be confirmed using a variety of analytical techniques.

GC-MS is a powerful tool for both qualitative and quantitative analysis of volatile compounds like this compound.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.

The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its identification.[2][3]

¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation. The spectra will show characteristic signals for the different protons and carbons in the molecule, and their splitting patterns and chemical shifts will confirm the structure of this compound.[2]

IR spectroscopy can confirm the presence of the hydroxyl (-OH) functional group, which will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹.[2]

Applications in Research and Drug Development

While this compound is not a known active pharmaceutical ingredient (API), its role in the pharmaceutical and research sectors is primarily as a solvent and a synthetic intermediate.

Solvent Properties

Its properties as a secondary alcohol make it a useful solvent in certain pharmaceutical manufacturing processes.[1]

Synthetic Intermediate

This compound can serve as a starting material for the synthesis of more complex molecules. For instance, it has been used as a proton source in diastereoselective coupling reactions with 2-substituted acrylate derivatives.[4] It has also been utilized in the polymerization of 1,1′-(1,3-phenylene) diethanol and diisopropyl adipate.[4] The hydroxyl group can be converted to a good leaving group, allowing for nucleophilic substitution reactions to introduce other functionalities.

Potential Biological Activity

Some studies have suggested potential antimicrobial and antifungal properties for this compound, although detailed mechanistic studies are lacking.[1] This suggests that derivatives of this alcohol could be explored for the development of new therapeutic agents.

Signaling Pathways and Drug Development Considerations

Currently, there is no direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways. However, as a sterically hindered secondary alcohol, its derivatives could potentially interact with biological targets. The design of molecules for drug discovery often involves the introduction of specific functional groups to modulate properties such as solubility, metabolic stability, and target binding.

The diagram below illustrates a hypothetical scenario where a derivative of this compound could be designed to interact with a biological target, such as an enzyme or a receptor, thereby modulating a signaling pathway. This is a conceptual representation and does not depict a known interaction.

G This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Derivative Derivative Chemical Modification->Derivative Biological Target (e.g., Enzyme) Biological Target (e.g., Enzyme) Derivative->Biological Target (e.g., Enzyme) Binding/Inhibition Signaling Pathway Signaling Pathway Biological Target (e.g., Enzyme)->Signaling Pathway Modulation Cellular Response Cellular Response Signaling Pathway->Cellular Response

Conclusion

This compound is a commercially available and synthetically accessible sterically hindered secondary alcohol. Its well-defined physicochemical properties and the availability of detailed synthetic and analytical protocols make it a valuable compound for researchers in organic chemistry. While its direct application in drug development is not yet established, its role as a solvent and a versatile intermediate for the synthesis of new chemical entities suggests its continued importance in the broader field of chemical and pharmaceutical research. Further investigation into the biological activities of its derivatives may unveil new therapeutic opportunities.

References

Diisopropylcarbinol: A Comprehensive Technical Guide on Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylcarbinol, systematically named 2,4-dimethyl-3-pentanol, is a secondary alcohol with significant applications as a pharmaceutical intermediate and a reagent in organic synthesis.[1][2][3] This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and spectroscopic data. Detailed experimental protocols for its preparation are presented, alongside visualizations of reaction pathways to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

Diisopropylcarbinol is a colorless, flammable liquid.[1][4] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

PropertyValueReference(s)
Molecular Formula C₇H₁₆O[1][4][5]
Molar Mass 116.20 g/mol [1][4][5]
Appearance Colorless to almost colorless clear liquid[1][4]
Boiling Point 138-140 °C[1][3][5][6]
Melting Point -70 °C[1][5]
Density 0.829 g/mL at 25 °C[1][3][5]
Refractive Index (n20/D) 1.425[1][2][3][5][6]
Water Solubility 32.4 g/L (20 °C)[1][5]
Flash Point 37 °C (99 °F)[1][2][5][7]
pKa 15.04 ± 0.20 (Predicted)[1]

Synthesis of Diisopropylcarbinol

Diisopropylcarbinol can be synthesized through two primary routes: the Grignard reaction and the reduction of diisopropyl ketone.

Grignard Synthesis from Isobutyraldehyde

This method involves the reaction of isobutyraldehyde with an isopropyl Grignard reagent, such as isopropylmagnesium bromide, followed by an aqueous workup.

isobutyraldehyde Isobutyraldehyde intermediate Magnesium alkoxide intermediate isobutyraldehyde->intermediate 1. grignard Isopropylmagnesium bromide (in Ether) grignard->intermediate product Diisopropylcarbinol intermediate->product 2. workup Aqueous Workup (e.g., H₃O⁺) workup->product ketone Diisopropyl Ketone product Diisopropylcarbinol ketone->product reagents H₂, Catalyst (e.g., Raney Nickel) reagents->product cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Dry magnesium turnings and glassware prep2 Add magnesium and anhydrous ether to a flask prep1->prep2 prep3 Slowly add isopropyl bromide in ether prep2->prep3 react1 Cool the Grignard reagent prep3->react1 react2 Add isobutyraldehyde dropwise with stirring react1->react2 react3 Allow the reaction to proceed to completion react2->react3 workup1 Quench with saturated NH₄Cl solution react3->workup1 workup2 Separate the organic layer workup1->workup2 workup3 Dry the organic layer (e.g., with MgSO₄) workup2->workup3 workup4 Purify by distillation workup3->workup4

References

An In-Depth NMR Spectral Analysis of 2,4-Dimethyl-3-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dimethyl-3-pentanol. The document outlines the predicted ¹H and ¹³C NMR data, including chemical shifts, multiplicities, and coupling constants. It also details a comprehensive experimental protocol for acquiring high-quality NMR spectra for this and similar small molecules. Furthermore, this guide employs data visualization to illustrate the molecular structure, NMR signal correlations, and the underlying principles and workflows of NMR spectroscopy.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on a combination of available literature data and established principles of NMR spectroscopy. The numbering of the atoms for spectral assignment is shown in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1, H-1'~ 0.92Doublet~ 6.86H
H-2~ 1.75Multiplet-2H
H-3~ 3.00Multiplet-1H
H-4, H-4'~ 0.92Doublet~ 6.86H
OH~ 1.4 - 2.5Broad Singlet-1H

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

CarbonChemical Shift (δ, ppm)DEPT-135
C-1, C-1'~ 17.5Positive
C-2~ 32.5Positive
C-3~ 82.0Positive
C-4, C-4'~ 18.0Positive

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a recommended methodology for the NMR analysis of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. CDCl₃ is a common choice for small organic molecules due to its excellent dissolving power and the presence of a residual solvent peak that can be used for chemical shift referencing (δ 7.26 ppm).[1]

  • Concentration: Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 12-16 ppm.

  • Temperature: 298 K.

¹³C{¹H} NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-240 ppm.

  • Temperature: 298 K.

DEPT-135 Spectroscopy:

  • Pulse Sequence: Standard DEPT-135 pulse sequence.

  • Parameters: Similar to the ¹³C{¹H} experiment.

2D COSY Spectroscopy:

  • Pulse Sequence: Standard COSY pulse sequence (e.g., cosygpqf).

  • Parameters: Optimized for the expected coupling constants.

2D HSQC Spectroscopy:

  • Pulse Sequence: Standard HSQC pulse sequence with gradients (e.g., hsqcedetgpsisp2.3).

  • Parameters: Optimized for one-bond ¹J(C,H) coupling (typically ~145 Hz).

Data Processing
  • Software: Use standard NMR processing software such as MestReNova, TopSpin, or similar programs.

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply an automatic baseline correction algorithm.

  • Referencing: Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

Visualization of Molecular Structure and NMR Principles

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.

molecular_structure cluster_molecule This compound C1 C1 C1_prime C1' C2 C2 C2->C1 C2->C1_prime C3 C3 C2->C3 O O C3->O C4 C4 C3->C4 H_O H O->H_O C4_prime C4' C4->C4_prime

Caption: Molecular structure of this compound with atom numbering.

nmr_workflow cluster_workflow NMR Experimental Workflow sample_prep Sample Preparation (Dissolution, Filtration) data_acq Data Acquisition (1D, 2D NMR) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc spectral_analysis Spectral Analysis (Peak Picking, Integration, Assignment) data_proc->spectral_analysis structure_elucidation Structure Elucidation / Verification spectral_analysis->structure_elucidation

Caption: A generalized workflow for NMR spectroscopy experiments.

nmr_signaling cluster_signaling Principle of NMR Signaling ground_state Spins at Equilibrium (Aligned with B₀) rf_pulse RF Pulse (Excitation) ground_state->rf_pulse Absorption excited_state Spins Excited (Higher Energy State) rf_pulse->excited_state relaxation Relaxation (T1 and T2) excited_state->relaxation Emission relaxation->ground_state fid Free Induction Decay (FID) (Signal Detection) relaxation->fid ft Fourier Transform (FT) fid->ft nmr_spectrum NMR Spectrum (Frequency vs. Intensity) ft->nmr_spectrum

Caption: Simplified diagram of the NMR signaling pathway.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-Dimethyl-3-pentanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document details the chemical shifts, coupling constants, and multiplicities of the proton signals, outlines the experimental protocol for data acquisition, and presents a visual representation of the spin-spin coupling network within the molecule.

Data Presentation: 1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the key quantitative data obtained from the spectrum, including chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal, the coupling constants (J) in Hertz (Hz), and the integration of each signal corresponding to the number of protons.

Signal AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzIntegration
-CH(C H₃)₂0.92Doublet612H
-OH 1.43Broad Singlet-1H
-C H(CH₃)₂1.75Nonet62H
-CH (OH)3.00Triplet61H

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be influenced by factors such as solvent, concentration, and temperature. The broadness of this signal is due to chemical exchange and quadrupole broadening.

Experimental Protocols

The acquisition of a high-quality 1H NMR spectrum of this compound requires careful sample preparation and the selection of appropriate instrument parameters.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of purified this compound.[1]

  • Solvent Selection: Use a deuterated solvent to avoid interference from protonated solvent signals.[1][2] Deuterated chloroform (CDCl₃) is a common choice for this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][3]

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.[3]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added to the solvent. Modern spectrometers can often lock onto the deuterium signal of the solvent, making an internal standard unnecessary for routine spectra.[4]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters

The following are typical parameters for acquiring a routine 1H NMR spectrum on a 300 MHz or 400 MHz spectrometer:

  • Pulse Angle: A 45° pulse is recommended for routine spectra to balance signal intensity and quantitative accuracy.[5]

  • Acquisition Time: An acquisition time of approximately 4 seconds is generally sufficient.[5]

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically used. For more quantitative results, a longer delay of 5 times the longest T1 relaxation time of the protons of interest should be employed.

  • Number of Scans: Depending on the sample concentration, 4 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[5]

  • Spectral Width: A spectral width of 10-12 ppm is appropriate for most organic molecules.

  • Temperature: The spectrum is typically acquired at room temperature (approximately 298 K).

Visualization of Spin-Spin Coupling

The connectivity and spatial relationships between protons in a molecule are revealed through spin-spin coupling, which leads to the splitting of NMR signals. The following diagram, generated using the DOT language, illustrates the key coupling interactions in this compound.

G cluster_0 Isopropyl Group 1 cluster_1 Central Core cluster_2 Isopropyl Group 2 a1 CH₃ b1 CH a1->b1 J = 6 Hz a2 CH₃ a2->b1 J = 6 Hz c CH b1->c J = 6 Hz d OH c->d coupling often not observed f1 CH c->f1 J = 6 Hz e1 CH₃ e1->f1 J = 6 Hz e2 CH₃ e2->f1 J = 6 Hz

Caption: Spin-spin coupling network in this compound.

This diagram visualizes the coupling relationships between the different proton environments. The twelve equivalent methyl protons of the two isopropyl groups are coupled to their adjacent methine protons, resulting in a doublet. The two equivalent methine protons of the isopropyl groups are coupled to both the methyl protons and the central methine proton, leading to a complex multiplet (a nonet). The central methine proton, bonded to the hydroxyl group, is coupled to the two adjacent methine protons, giving rise to a triplet. The coupling between the hydroxyl proton and the adjacent methine proton is often not observed due to rapid chemical exchange with trace amounts of acid or water, which is why it is depicted with a dashed line.[6][7]

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,4-dimethyl-3-pentanol, also known as diisopropylcarbinol. This document details the experimentally determined chemical shifts, a thorough experimental protocol for spectral acquisition, and a visual representation of the molecule's carbon environments and their corresponding spectral data. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Introduction

This compound is a secondary alcohol with the chemical formula C7H16O. Its structure features a hydroxyl group on the third carbon of a pentane chain, with methyl groups at the second and fourth positions. A key stereochemical feature of this molecule is the presence of a prochiral center at C3. This prochirality renders the four methyl groups chemically non-equivalent, leading to distinct signals in the 13C NMR spectrum. Understanding these nuances is essential for accurate spectral interpretation.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shift data, as obtained from the Spectral Database for Organic Compounds (SDBS), is summarized in the table below. The spectrum was recorded in deuterated chloroform (CDCl3) on a 22.63 MHz spectrometer.

Carbon Atom(s)Chemical Shift (δ) in ppmMultiplicity (in off-resonance decoupled spectrum)
C3 (CH-OH)80.6Doublet
C2, C4 (CH)34.6Doublet
C1, C5 & two methyls19.8Quartet
C1', C5' & two methyls17.5Quartet

Note: The assignments of the methyl groups are based on typical shielding effects and require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of a 13C NMR spectrum of this compound, representative of standard laboratory practices.

1. Sample Preparation:

  • Analyte: this compound (liquid).

  • Solvent: Deuterated chloroform (CDCl3) is a common solvent for non-polar to moderately polar organic compounds.

  • Procedure:

    • Approximately 50-100 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of CDCl3.

    • The solution is transferred into a clean, dry 5 mm NMR tube.

    • The NMR tube is capped securely to prevent solvent evaporation and contamination.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer equipped with a broadband probe is used.

  • Parameters:

    • Nucleus: 13C

    • Frequency: Typically between 75 and 151 MHz.

    • Solvent Lock: The spectrometer is locked onto the deuterium signal of the CDCl3.

    • Shimming: The magnetic field homogeneity is optimized by shimming on the lock signal to achieve sharp, symmetrical peaks.

    • Acquisition Mode: Proton-decoupled (¹H-decoupled) mode is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zgpg30') is typically employed.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if required.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (typically several hundred to thousands) are accumulated to achieve an adequate signal-to-noise ratio.

    • Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the solvent peak of CDCl3, which is set to 77.16 ppm.

  • Peak Picking: The chemical shift of each peak is determined.

Mandatory Visualization

The following diagram illustrates the logical relationship between the carbon atoms in the this compound molecule and their corresponding 13C NMR chemical shifts.

G cluster_molecule This compound Structure cluster_shifts 13C NMR Chemical Shifts (ppm) mol C3 C3: 80.6 mol->C3 CH-OH C2_C4 C2, C4: 34.6 mol->C2_C4 CH Me1 Methyls: 19.8 mol->Me1 CH3 Me2 Methyls: 17.5 mol->Me2 CH3

Caption: Molecular structure of this compound and its 13C NMR chemical shifts.

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,4-Dimethyl-3-pentanol, also known as diisopropylcarbinol. The information presented herein is intended to support research, development, and quality control activities where the characterization of this secondary alcohol is critical.

Introduction

Infrared spectroscopy is a powerful analytical technique for the identification and characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated which provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. For this compound (C7H16O), IR spectroscopy is instrumental in confirming the presence of key functional groups, namely the hydroxyl (-OH) and alkyl (C-H) moieties, and in verifying its molecular structure.

Data Presentation: Infrared Absorption Spectrum of this compound

The following table summarizes the principal absorption bands observed in the gas-phase infrared spectrum of this compound. The data has been compiled from the National Institute of Standards and Technology (NIST) database.[1][2][3]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3640Weak, SharpFree O-H Stretch
2965StrongAsymmetric C-H Stretch (in CH₃ and CH)
2875StrongSymmetric C-H Stretch (in CH₃ and CH)
1470MediumAsymmetric C-H Bend (in CH₃)
1385MediumSymmetric C-H Bend (in CH₃ - isopropyl split)
1368MediumSymmetric C-H Bend (in CH₃ - isopropyl split)
1135StrongC-O Stretch (characteristic of secondary alcohols)[4]
945MediumO-H Bend (Out-of-plane)

Experimental Protocols: Acquiring the IR Spectrum

A common and efficient method for obtaining the IR spectrum of a liquid sample such as this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. This technique requires minimal sample preparation and provides high-quality spectra.

Objective: To obtain a high-resolution infrared spectrum of liquid this compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample (liquid)

  • Dropper or pipette

  • Lint-free wipes

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned according to the manufacturer's instructions.

  • Background Spectrum Acquisition:

    • Before introducing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal.

    • The background scan measures the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the instrument's optical components. This will be subtracted from the sample spectrum to provide a clean spectrum of the analyte.

  • Sample Application:

    • Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is collected as an interferogram and then Fourier-transformed by the instrument's software to produce the infrared spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce a spectrum in either transmittance or absorbance units.

    • Perform any necessary baseline corrections or other spectral manipulations as required.

  • Cleaning:

    • Thoroughly clean the ATR crystal after the measurement. Use a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

    • Perform a final wipe with a dry, lint-free cloth.

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectroscopic analysis of this compound.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation cluster_output Reporting A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply this compound Sample D Initiate FTIR Scan (16-32 scans) C->D Place Sample in Spectrometer E Generate Interferogram D->E F Fourier Transform E->F G Obtain Absorbance/Transmittance Spectrum F->G H Identify Key Absorption Bands G->H I Assign Vibrational Modes H->I J Compare with Reference Spectra/Data I->J K Tabulate Peak Data J->K L Final Report Generation K->L

Caption: Workflow for IR analysis of this compound.

Interpretation of Key Spectral Features

The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its molecular structure.

  • O-H Stretch: In the gas phase, a relatively sharp, weak band is observed around 3640 cm⁻¹ corresponding to the stretching of the free hydroxyl group. In a liquid sample (as would be analyzed by ATR-FTIR), this peak would appear as a very broad and strong band typically in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding.[5] The broadness of this peak is a hallmark of alcohols.[6]

  • C-H Stretch: The strong absorptions between 2875 and 2965 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the methyl (CH₃) and methine (CH) groups of the isopropyl substituents.

  • C-H Bends: The bands at approximately 1470 cm⁻¹ and the doublet at 1385 and 1368 cm⁻¹ are due to the bending vibrations of the C-H bonds. The splitting of the symmetric bend is characteristic of an isopropyl group.

  • C-O Stretch: The strong absorption at 1135 cm⁻¹ is attributed to the C-O stretching vibration. The position of this band is diagnostic for the class of alcohol; for secondary alcohols like this compound, this peak typically appears in the 1150-1075 cm⁻¹ range.[4]

By analyzing the presence, position, and shape of these characteristic absorption bands, researchers can confidently identify this compound and distinguish it from other isomers or related compounds.

References

An In-depth Technical Guide to the Mass Spectrometry of 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2,4-dimethyl-3-pentanol, a secondary branched-chain alcohol. The following sections detail the expected fragmentation patterns under electron ionization, present quantitative mass spectral data, and outline a typical experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Principles of Alcohol Fragmentation

Under electron ionization (EI), alcohols primarily undergo fragmentation through two main pathways: alpha-cleavage and dehydration (loss of water).[1]

  • Alpha-Cleavage (α-Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This is often a favorable fragmentation pathway as it leads to the formation of a resonance-stabilized oxonium ion.[1][2] For secondary alcohols like this compound, this can occur on either side of the hydroxyl-bearing carbon.

  • Dehydration (Loss of H₂O): This pathway involves the elimination of a water molecule (mass loss of 18 amu) from the molecular ion, resulting in an alkene radical cation.[1]

The structure of this compound, with its two isopropyl groups attached to the carbinol carbon, influences its specific fragmentation behavior.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion peak (M⁺) at m/z 116 is expected to be of very low abundance or absent, which is typical for alcohols.[3] The base peak is observed at m/z 43, corresponding to the isopropyl cation.

Table 1: Key Mass Spectral Data for this compound

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
43100[C₃H₇]⁺Alpha-Cleavage
5785[C₄H₉]⁺Secondary Fragmentation
7170[C₅H₁₁]⁺Secondary Fragmentation
7360[C₄H₉O]⁺Alpha-Cleavage
985[C₇H₁₄]⁺•Dehydration (M-18)
116<1[C₇H₁₆O]⁺•Molecular Ion

Note: Relative intensities are approximate and can vary slightly between instruments.

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a representative method for the analysis of branched-chain alcohols.

1. Sample Preparation

  • Dissolution: Prepare a solution of this compound in a volatile organic solvent such as dichloromethane or hexane at a concentration of approximately 10 µg/mL.[4]

  • Derivatization (Optional): For certain applications, derivatization to a trimethylsilyl (TMS) ether can improve chromatographic performance. This can be achieved by reacting the alcohol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[6]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[6]

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[4][6]

  • Injection: 1 µL of the sample is injected in splitless mode.[4]

  • Injector Temperature: 250 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[6]

    • Source Temperature: 230 °C.[6]

    • Quadrupole Temperature: 150 °C.[6]

    • Scan Range: m/z 40-200.

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation pathways for this compound under electron ionization.

fragmentation_pathway cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration cluster_secondary Secondary Fragmentation M This compound (C₇H₁₆O) m/z 116 (Molecular Ion) M_ion [C₇H₁₆O]⁺• m/z 116 M->M_ion Ionization (-e⁻) F73 [CH(CH₃)₂CHOH]⁺ m/z 73 F43_1 [CH(CH₃)₂]⁺ m/z 43 (Base Peak) F98 [C₇H₁₄]⁺• m/z 98 F57 [C₄H₉]⁺ m/z 57 F98->F57 - C₃H₇• F71 [C₅H₁₁]⁺ m/z 71 F98->F71 - C₂H₅• M_ion->F73 - •CH(CH₃)₂ M_ion->F43_1 - •CH(OH)CH(CH₃)₂ M_ion->F98 - H₂O experimental_workflow start Sample Acquisition prep Sample Preparation (Dilution/Derivatization) start->prep injection GC Injection prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization analysis Mass Analysis (Quadrupole) ionization->analysis detection Detection analysis->detection data Data Acquisition & Processing detection->data end Compound Identification & Quantification data->end

References

Technical Guide: Classification of 2,4-Dimethyl-3-pentanol as a Secondary Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structural classification of 2,4-Dimethyl-3-pentanol. It outlines the fundamental principles of alcohol classification, analyzes the specific structure of the target molecule, and presents experimental methodologies for empirical verification.

Principles of Alcohol Classification

Alcohols are organic compounds characterized by the presence of one or more hydroxyl (–OH) functional groups attached to a saturated carbon atom. The classification of an alcohol as primary (1°), secondary (2°), or tertiary (3°) is determined by the number of carbon atoms directly bonded to the carbon atom that bears the hydroxyl group (the carbinol carbon).[1][2]

  • Primary (1°) Alcohol: The carbinol carbon is attached to one other carbon atom.[3]

  • Secondary (2°) Alcohol: The carbinol carbon is attached to two other carbon atoms.[3]

  • Tertiary (3°) Alcohol: The carbinol carbon is attached to three other carbon atoms.[3]

This structural distinction is critical as it dictates the chemical reactivity of the alcohol, particularly in oxidation reactions and nucleophilic substitution.[4]

Structural Analysis of this compound

The classification of this compound is determined by a systematic analysis of its chemical structure, as indicated by its IUPAC name.

  • Parent Chain: The name "pentanol" indicates a five-carbon parent chain.

  • Hydroxyl Group Position: The "-3-ol" suffix specifies that the hydroxyl (–OH) group is bonded to the third carbon atom of the pentane chain.

  • Alkyl Substituents: The "2,4-dimethyl-" prefix indicates that two methyl (–CH₃) groups are attached to the second and fourth carbon atoms, respectively.

The resulting structure is: (CH₃)₂CH–CH(OH)–CH(CH₃)₂

The carbinol carbon is the third carbon in the chain (C-3). By inspecting the connectivity of this carbon, we can observe that it is directly bonded to two other carbon atoms: C-2 and C-4 of the pentane chain. Based on the classification principle, since the carbinol carbon is attached to two other carbon atoms, This compound is classified as a secondary alcohol .[1][3]

Data Summary

The key properties and classification details for this compound are summarized below.

PropertyValueReference
IUPAC Name 2,4-dimethylpentan-3-ol
Synonyms Diisopropylcarbinol[5]
Molecular Formula C₇H₁₆O[6]
Molecular Weight 116.20 g/mol
Carbinol Carbon C-3N/A
Carbon Atoms Bonded to C-3 2 (C-2 and C-4)N/A
Classification Secondary (2°) Alcohol [6]

Experimental Verification Protocols

The classification of an unknown alcohol can be confirmed experimentally through various qualitative tests that exploit the differing reactivity of primary, secondary, and tertiary alcohols.

Lucas Test

This test distinguishes between alcohol classes based on the rate of reaction with the Lucas reagent (concentrated HCl and ZnCl₂). The reaction proceeds via an Sₙ1 mechanism, and the rate is dependent on the stability of the corresponding carbocation.

  • Protocol:

    • Place approximately 2 mL of the Lucas reagent in a test tube.

    • Add 4-5 drops of the alcohol to be tested and shake vigorously.

    • Observe the solution for the formation of a cloudy precipitate (alkyl chloride).

  • Expected Results:

    • Primary Alcohol: No reaction at room temperature; the solution remains clear.

    • Secondary Alcohol (this compound): A slow reaction occurs, with turbidity appearing in 3-5 minutes.[1]

    • Tertiary Alcohol: An immediate reaction occurs, with the solution turning cloudy almost instantly.[1]

Chromic Acid Oxidation (Jones Test)

This test relies on the oxidation of the alcohol by chromic acid (CrO₃ in H₂SO₄ and acetone). A positive test is indicated by a color change from orange (Cr⁶⁺) to green (Cr³⁺).

  • Protocol:

    • Dissolve 1-2 drops of the alcohol in 1 mL of acetone in a test tube.

    • Add 1-2 drops of the Jones reagent (chromic acid) and agitate the mixture.

    • Observe for a persistent color change.

  • Expected Results:

    • Primary Alcohol: Rapid oxidation occurs, producing a green precipitate within seconds.

    • Secondary Alcohol (this compound): Oxidation to a ketone occurs, with the solution turning green.[4][7]

    • Tertiary Alcohol: No reaction occurs; the solution remains orange.[4]

Summary of Experimental Outcomes
TestReagentExpected Result for this compound (Secondary Alcohol)
Lucas Test ZnCl₂ in concentrated HClCloudy solution forms in 3-5 minutes.[1]
Chromic Acid Test CrO₃ / H₂SO₄Solution turns from orange to green.[8]

Visualizations

Structural Classification Workflow

G A Start: Analyze Alcohol Structure B Identify Carbon Atom Bonded to -OH Group (Carbinol Carbon) A->B C Count Number of Carbon Atoms Directly Bonded to Carbinol Carbon B->C D One Carbon Atom C->D 1 E Two Carbon Atoms C->E 2 F Three Carbon Atoms C->F 3 G Primary (1°) Alcohol D->G H Secondary (2°) Alcohol E->H I Tertiary (3°) Alcohol F->I

Caption: Logical workflow for classifying an alcohol as primary, secondary, or tertiary.

Analysis of this compound

G cluster_0 This compound Structure cluster_1 Classification C3 C Carbinol Carbon (C-3) OH OH C3->OH C2 CH C3->C2 Bond 1 C4 CH C3->C4 Bond 2 C1 CH3 C2->C1 C1_prime CH3 C2->C1_prime C5 CH3 C4->C5 C5_prime CH3 C4->C5_prime Result Carbinol carbon (C-3) is bonded to TWO other carbon atoms. Conclusion: Secondary (2°) Alcohol

Caption: Structural analysis of this compound, highlighting its secondary classification.

References

Thermochemistry of 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4-Dimethyl-3-pentanol, also known as diisopropylcarbinol, is a seven-carbon secondary alcohol with the chemical formula C₇H₁₆O.[1][2][3][4] Its branched structure influences its physical and chemical properties, making it a subject of interest in fields ranging from solvent chemistry to organic synthesis. A thorough understanding of the thermochemistry of this compound is essential for process design, reaction modeling, and safety assessments. This guide summarizes the currently available data and details the standard experimental procedures used to obtain fundamental thermochemical parameters.

Physicochemical Properties

A summary of the key physical properties of this compound is presented in Table 1. This data has been compiled from various sources and represents the most up-to-date information available.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₆O[1][2][3][4]
Molecular Weight 116.20 g/mol [1][2][3][4]
CAS Number 600-36-2[1][2][3][4]
Boiling Point 138-140 °C at 760 mmHg[5]
Density 0.829 g/mL at 25 °C
Refractive Index n20/D 1.425[5]
Flash Point 37 °C (closed cup)
Vapor Pressure 2.777 mmHg at 25 °C (estimated)

Thermochemical Data

Direct experimental values for the standard enthalpy of formation, standard molar entropy, and heat capacity of this compound are not well-documented in publicly accessible literature. However, data for its enthalpy of vaporization is available.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. The available data for this compound is presented in Table 2.[6]

Table 2: Enthalpy of Vaporization of this compound

Temperature (K)Enthalpy of Vaporization (kJ/mol)Reference(s)
32253.6[6]
32851.8[6]
34348.8[6]
35845.7[6]
Comparative Thermochemical Data for 4-Heptanol

To provide context, the thermochemical data for a structural isomer, 4-heptanol, are presented in Table 3. These values can serve as an estimate for the properties of this compound, though differences due to branching should be expected.

Table 3: Thermochemical Properties of 4-Heptanol (gas phase, 298.15 K)

PropertyValueReference(s)
Standard Enthalpy of Formation (ΔfH°) -354.80 ± 2.10 kJ/mol[7]
Standard Molar Entropy (S°) Not Available
Molar Heat Capacity (Cp) 306.77 J/mol·K (liquid)[7]

Experimental Protocols

The determination of the fundamental thermochemical properties of a compound like this compound relies on precise calorimetric measurements. The following sections describe the standard experimental methodologies that would be employed.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.[8] The process involves the complete combustion of the sample in a high-pressure oxygen environment.

Experimental Workflow:

  • Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container, such as a gelatin capsule or a thin-walled glass ampoule.

  • Calorimeter Setup: The encapsulated sample is placed in a platinum crucible inside a high-strength, stainless steel "bomb." A fuse wire is positioned to ensure ignition. The bomb is then sealed and pressurized with an excess of pure oxygen (typically around 30 atm).

  • Calorimetry: The sealed bomb is submerged in a known quantity of water within a well-insulated calorimeter vessel. The entire system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at short intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The total heat released during the combustion is calculated from the observed temperature rise and the predetermined heat capacity of the calorimeter system. Corrections are applied for the heat of ignition and the formation of any side products, such as nitric acid from residual atmospheric nitrogen.

  • Calculation of ΔfH°: The experimentally determined enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) and Hess's Law to calculate the standard enthalpy of formation of this compound.

G Workflow for Determining Enthalpy of Formation cluster_0 Sample Preparation cluster_1 Calorimetry cluster_2 Data Analysis a Weigh pure sample b Encapsulate sample a->b c Place in bomb b->c d Pressurize with O2 c->d e Submerge in water bath d->e f Ignite sample e->f g Measure temperature rise f->g h Calculate heat released (q) g->h i Apply corrections h->i j Determine ΔcH° i->j k Calculate ΔfH° via Hess's Law j->k

Workflow for Combustion Calorimetry
Determination of Heat Capacity and Entropy via Adiabatic Calorimetry

The heat capacity (Cp) and standard molar entropy (S°) are determined using low-temperature adiabatic calorimetry. This technique measures the heat required to raise the temperature of a sample by a small increment under conditions that minimize heat exchange with the surroundings.

Experimental Workflow:

  • Sample Preparation: A known mass of purified this compound is sealed in a sample vessel within the calorimeter.

  • Calorimeter Setup: The sample vessel is placed in an adiabatic shield within a high-vacuum chamber. The temperature of the shield is precisely controlled to match the temperature of the sample vessel, preventing heat loss.

  • Data Acquisition: The sample is cooled to a very low temperature (near absolute zero, ~5 K). A known amount of electrical energy is then supplied to the sample, and the resulting temperature increase is measured. This process is repeated in small increments up to and beyond room temperature.

  • Data Analysis: The heat capacity at each temperature is calculated from the energy input and the measured temperature change. The experimental heat capacity data is then used to calculate the standard molar entropy (S°) by integrating Cp/T from 0 K to 298.15 K, in accordance with the third law of thermodynamics. Any phase transitions (e.g., melting) would be observed as sharp peaks in the heat capacity curve, and the enthalpy of these transitions would also be determined.

G Workflow for Determining Heat Capacity and Entropy cluster_0 Setup cluster_1 Measurement cluster_2 Calculation a Prepare pure sample b Cool to near 0 K a->b c Input known energy (q) b->c d Measure ΔT c->d e Repeat incrementally to > 298 K d->e f Calculate Cp at each T e->f g Integrate Cp/T from 0 K to 298.15 K f->g h Determine S° g->h

Workflow for Adiabatic Calorimetry

Conclusion

This technical guide has synthesized the available thermochemical and physical data for this compound. While a complete thermochemical profile is not currently available from experimental measurements, the provided data on physical properties and enthalpy of vaporization, along with the comparative data for an isomer, offer valuable insights. The detailed descriptions of the standard experimental protocols for combustion and adiabatic calorimetry provide a clear pathway for future research to establish a comprehensive thermochemical understanding of this compound. Such data would be of significant benefit to the chemical, pharmaceutical, and materials science communities.

References

2,4-Dimethyl-3-pentanol safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data Sheet of 2,4-Dimethyl-3-pentanol

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 600-36-2), also known as Diisopropylcarbinol. The information is compiled from various Safety Data Sheets (SDSs) to ensure a complete and reliable reference.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. These values are essential for safe handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C7H16O[1][2]
Molecular Weight 116.20 g/mol [1][3]
Appearance Clear, colorless liquid[1]
Odor Not reported[1]
Boiling Point 138 to 140 °C (280.4 to 284 °F)[1][4][5][6]
Melting/Freezing Point -70 °C (-94 °F)[1]
Flash Point 37 °C (98.6 °F) - closed cup[1][4]
Specific Gravity / Density 0.829 to 0.832 g/cm³ at 20-25 °C[1][4][5][6]
Vapor Density 4.0[1]
Solubility Soluble in water (7000 mg/L at 25 °C) and alcohol.[1][4]
Autoignition Temperature 48.89 °C (120 °F)[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

Hazard ClassificationCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapour.[3][7][8]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[3][7]
Skin Irritation Category 2H315: Causes skin irritation.[3][7][8]
Serious Eye Damage/Eye Irritation Category 1 / Category 2H318: Causes serious eye damage. / H319: Causes serious eye irritation.[3][7][8]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[3][7]

GHS Pictograms:

  • Flame

  • Corrosion

  • Exclamation Mark

Signal Word: Danger or Warning[7][8]

NFPA Rating (estimated): [1]

  • Health: 1

  • Flammability: 3

  • Instability: 0

The following diagram illustrates the logical relationship of the GHS hazard classifications for this compound.

GHS_Hazard_Classification cluster_physical Physical Hazards cluster_health Health Hazards flammable Flammable Liquid (Category 3) acute_oral Acute Toxicity (Oral) (Category 4) skin_irrit Skin Irritation (Category 2) eye_damage Serious Eye Damage (Category 1) stot_se STOT - Single Exposure (Category 3) Respiratory Irritation substance This compound substance->flammable H226 substance->acute_oral H302 substance->skin_irrit H315 substance->eye_damage H318 substance->stot_se H335

GHS Hazard Classification for this compound.

Toxicological Information

While comprehensive toxicological studies are not widely available, the existing data indicates several health risks. The toxicological properties of this substance have not been fully investigated.[1] It is known to be harmful if swallowed and causes skin and serious eye irritation.[3][7][8] Inhalation may cause respiratory tract irritation.[1][3][7] Long-term exposure studies in animals have suggested potential for optic nerve neuropathy and degenerative changes in the brain, liver, and kidneys.[3][9]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical hazard data are not typically provided in standard Safety Data Sheets. The information presented is generally a summary of results from studies conducted according to standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) or equivalent regulatory bodies. For specific experimental details, researchers would need to consult the primary scientific literature or toxicological databases that may have been referenced by the SDS provider.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling:

  • Use in a well-ventilated area or outdoors.[2][7]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[1][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][7]

  • Ground and bond containers when transferring material to prevent static discharge.[1][2][7]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when using this product.[2][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][7]

  • Keep away from incompatible substances and sources of ignition.[1]

  • Store in a flammables-designated area.[1]

First-Aid Measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[1]

  • Skin: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[1][7]

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get immediate medical attention.[1]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2][7]

Fire-Fighting Measures:

  • Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]

  • Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back.[1]

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures: The following diagram outlines a general workflow for handling a spill of this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Personnel Ensure Area is Well-Ventilated spill->evacuate ignition Remove All Ignition Sources evacuate->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill with Inert Material (e.g., sand, earth, vermiculite) ppe->contain collect Collect Absorbed Material into a Suitable, Closed Container contain->collect dispose Dispose of Waste According to Local and National Regulations collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report

General Workflow for Handling a Chemical Spill.

Transport Information

  • Proper Shipping Name: ALCOHOLS, N.O.S. (or may be classified under a more specific entry depending on the regulations)[2][8]

  • Transport Hazard Class: 3 (Flammable Liquid)[7]

  • UN Number: Varies depending on the specific entry, but often falls under a general "alcohols, n.o.s." category.

This guide is intended for informational purposes and should not replace a thorough review of the complete Safety Data Sheet provided by the supplier. Always consult the original SDS for the most current and detailed safety information before handling this compound.

References

A Comprehensive Technical Guide to the Handling and Storage of 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of 2,4-Dimethyl-3-pentanol (CAS No. 600-36-2), a flammable liquid commonly used as a solvent in various industrial and research applications.[1] Adherence to the protocols outlined in this document is crucial for ensuring laboratory safety and maintaining the integrity of experimental procedures.

Chemical and Physical Properties

This compound, also known as diisopropylcarbinol, is a colorless liquid.[1][2] A comprehensive summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C7H16O[3][4]
Molecular Weight 116.20 g/mol [3][5]
Appearance Clear, colorless liquid[1][3][6]
Odor Mild, fruity odor[1]
Boiling Point 138-140 °C (280.4-284 °F)[6][7][8][9]
Melting/Freezing Point -70 °C (-94 °F)[3]
Flash Point 37 °C (98.6-99 °F)[3][6][10]
Autoignition Temperature 48.89 °C (120 °F)[3]
Density 0.829 - 0.832 g/mL at 20-25 °C[3][7][8][10]
Solubility in Water 7,000 - 32,400 mg/L at 20-25 °C[1][6][10]
Vapor Density 4.0[3]

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and poses several health hazards.[1][5][10] Understanding these risks is paramount for safe handling.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor[5][10][11]
Acute Toxicity, Oral 4H302: Harmful if swallowed[1][5][10]
Skin Corrosion/Irritation 2H315: Causes skin irritation[1][5][10][11]
Serious Eye Damage/Eye Irritation 1, 2H318/H319: Causes serious eye damage/irritation[1][5][10][11]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[10]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE is mandatory when handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Hand Protection: Wear chemical-impermeable gloves.[10]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[10]

The following diagram illustrates the logical workflow for selecting appropriate PPE.

PPE_Workflow start Handling this compound eye_protection Wear Chemical Safety Goggles start->eye_protection hand_protection Wear Chemical Impermeable Gloves start->hand_protection body_protection Wear Protective Clothing start->body_protection is_ventilation_adequate Is Ventilation Adequate? start->is_ventilation_adequate respiratory_protection Use Full-Face Respirator is_ventilation_adequate->eye_protection Yes is_ventilation_adequate->respiratory_protection No

Personal Protective Equipment (PPE) Selection Workflow.

Handling and Storage Protocols

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's stability.

Handling:

  • Handle in a well-ventilated place.[10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][10][12]

  • Ground and bond containers when transferring material to prevent static discharge.[3][10][12]

  • Avoid contact with skin and eyes.[3][10]

  • Do not eat, drink, or smoke when using this product.[10][12]

  • Wash hands thoroughly after handling.[3][10][11]

Storage:

  • Store in a tightly closed container.[3][10][12]

  • Store in a cool, dry, and well-ventilated area.[1][3][10]

  • Keep away from incompatible substances.[1][3]

  • Store in a flammables-designated area.[3]

The following diagram outlines the key considerations for the safe storage of this compound.

Storage_Recommendations storage Storage of This compound location Cool, Dry, Well-Ventilated Area storage->location container Tightly Closed Container storage->container ignition Away from Heat, Sparks, and Open Flames storage->ignition incompatible Away from Incompatible Substances storage->incompatible designation Flammables-Designated Area location->designation

Key Storage Recommendations for this compound.

Experimental Protocols

While detailed experimental data on the reactivity and compatibility of this compound is not extensively published, the following protocols provide a framework for safe laboratory practices.

Protocol 4.1: General Handling and Dispensing

  • Preparation: Ensure the work area is clean and free of ignition sources. Verify that a chemical fume hood is available and functioning correctly.

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Grounding: If transferring from a large container, ensure both the source and receiving containers are grounded and bonded.

  • Dispensing: Slowly dispense the required amount of this compound, avoiding splashing.

  • Sealing: Securely close the container immediately after dispensing.

  • Cleanup: Wipe down any minor drips with an inert absorbent material and dispose of it as hazardous waste.

  • Post-Handling: Wash hands thoroughly with soap and water.

Protocol 4.2: Accidental Release and Spill Cleanup

  • Evacuation: Immediately evacuate all personnel from the spill area.

  • Ignition Sources: Remove all sources of ignition.[3]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[3]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.

The workflow for handling an accidental spill is visualized in the following diagram.

Spill_Cleanup_Workflow spill Accidental Spill Occurs evacuate Evacuate Area spill->evacuate ignition Remove Ignition Sources evacuate->ignition ventilate Ensure Ventilation ignition->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Absorbed Material into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Workflow for Accidental Spill Cleanup.

First-Aid Measures

In the event of exposure, immediate action is necessary.

Table 3: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[3]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

Stability and Reactivity

This compound is stable under normal temperatures and pressures.[1] However, it is incompatible with strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.[13] Hazardous decomposition products are not specified under normal conditions.[10]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[14]

This technical guide is intended to provide comprehensive information for the safe handling and storage of this compound in a laboratory setting. For more detailed information, always refer to the manufacturer's Safety Data Sheet (SDS).

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dimethyl-3-pentanol from 2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-dimethyl-3-pentanol, a secondary alcohol with applications in organic synthesis and as a building block for more complex molecules. The primary synthetic route detailed is the Grignard reaction, a robust and widely used method for carbon-carbon bond formation. While the conceptual pathway originates from the readily available starting material, 2-propanol, this protocol focuses on the key Grignard coupling step for a clear and efficient laboratory-scale synthesis. The necessary precursors, isopropylmagnesium bromide (a Grignard reagent) and isobutyraldehyde, can be synthesized from 2-propanol in separate reaction sequences. This document provides detailed experimental procedures, data presentation in tabular format for clarity, and visualizations of the workflow and reaction mechanism.

Introduction

This compound, also known as diisopropylcarbinol, is a valuable secondary alcohol in organic chemistry. Its structure is characterized by two isopropyl groups attached to the carbinol carbon. This structural motif makes it a useful intermediate in the synthesis of various organic compounds and potential pharmaceutical agents.

The synthesis of this compound from 2-propanol can be conceptually achieved through a multi-step process. A practical and high-yielding laboratory approach involves the Grignard reaction. This method requires the preparation of an isopropyl Grignard reagent from an isopropyl halide (derivable from 2-propanol) and its subsequent reaction with isobutyraldehyde. Isobutyraldehyde can be obtained through the oxidation of isobutanol. For the purpose of a reproducible and efficient laboratory synthesis, this protocol will focus on the core Grignard reaction between commercially available or pre-synthesized isopropylmagnesium bromide and isobutyraldehyde.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
IUPAC Name 2,4-dimethylpentan-3-ol[1]
Synonyms Diisopropylcarbinol, Diisopropylmethanol[1]
CAS Number 600-36-2[2]
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [2]
Appearance Colorless liquid
Boiling Point 139-140 °C[2]
Density 0.829 g/mL at 25 °C[2]
Refractive Index n20/D 1.425[2]
Expected Yield and Purity
ParameterValueNotes
Expected Yield 70-80%Based on isobutyraldehyde as the limiting reagent.
Purity (after distillation) >98%
Spectroscopic Data
TechniqueDataReference
¹H NMR (CDCl₃) δ 0.92 (d, 12H), 1.85 (m, 2H), 3.35 (t, 1H), OH peak varies[3]
¹³C NMR (CDCl₃) δ 17.9, 18.4, 33.1, 78.9
IR (neat) 3380 (br, O-H), 2960 (s, C-H), 1385 (m), 1365 (m), 1120 (s, C-O) cm⁻¹[1]

Experimental Protocols

Overall Synthesis Strategy

The synthesis of this compound from 2-propanol involves two main conceptual stages, which are best performed as separate procedures for optimal yield and purity.

  • Preparation of Precursors from 2-Propanol (Conceptual)

    • Isopropyl Bromide: 2-Propanol can be converted to 2-bromopropane via reaction with hydrobromic acid.

    • Isobutyraldehyde: A multi-step synthesis from 2-propanol to isobutyraldehyde is possible but complex for a standard laboratory preparation. It is often more practical to source isobutyraldehyde commercially or synthesize it from isobutanol.

  • Grignard Synthesis of this compound

    • Step 1: Preparation of Isopropylmagnesium Bromide.

    • Step 2: Reaction with Isobutyraldehyde and Work-up.

This protocol will provide the detailed methodology for the Grignard synthesis.

Protocol 1: Preparation of Isopropylmagnesium Bromide

Materials:

  • Magnesium turnings (1.22 g, 50 mmol)

  • 2-Bromopropane (4.92 g, 40 mmol)

  • Anhydrous diethyl ether (30 mL)

  • A small crystal of iodine

Equipment:

  • Three-necked round-bottom flask (100 mL), oven-dried

  • Dropping funnel, oven-dried

  • Reflux condenser with a drying tube (containing CaCl₂), oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Assemble the dry glassware quickly while it is still warm. Place the magnesium turnings and a small crystal of iodine in the flask.

  • Add 10 mL of anhydrous diethyl ether to the flask.

  • Dissolve the 2-bromopropane in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Add a small amount (approx. 2 mL) of the 2-bromopropane solution to the magnesium turnings. The reaction should start within a few minutes, indicated by the disappearance of the iodine color and the formation of a cloudy/gray solution. If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.

  • The resulting dark gray or brownish solution is the Grignard reagent, isopropylmagnesium bromide. Use it directly in the next step.

Protocol 2: Synthesis of this compound

Materials:

  • Isopropylmagnesium bromide solution (approx. 40 mmol in diethyl ether)

  • Isobutyraldehyde (2.88 g, 40 mmol), freshly distilled

  • Anhydrous diethyl ether (20 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Cool the Grignard reagent solution prepared in Protocol 1 in an ice-water bath.

  • Dissolve the isobutyraldehyde in 20 mL of anhydrous diethyl ether and place this solution in a dropping funnel.

  • Add the isobutyraldehyde solution dropwise to the stirred, cooled Grignard reagent. Control the addition rate to maintain the reaction temperature below 10 °C. A white precipitate (the magnesium alkoxide salt) will form.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up:

    • Cool the reaction mixture again in an ice-water bath.

    • Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction. Stir until the precipitate dissolves. If solids remain, a small amount of 1 M HCl can be added dropwise.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether using a rotary evaporator.

    • Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 139-141 °C.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_precursors Precursor Preparation cluster_synthesis Synthesis of this compound cluster_analysis Product Characterization reactant reactant product product process process analysis analysis 2_Propanol 2-Propanol HBr HBr Mg_Ether Mg, Anhydrous Ether Isobutyraldehyde_source Isobutyraldehyde (from Isobutanol oxidation) Grignard_Reaction Grignard Reaction Isobutyraldehyde_source->Grignard_Reaction Grignard_Reagent Isopropylmagnesium Bromide Grignard_Reagent->Grignard_Reaction Workup Aqueous Work-up (NH4Cl) Grignard_Reaction->Workup Extraction Extraction & Washing Workup->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Final_Product This compound Distillation->Final_Product NMR_Analysis NMR Final_Product->NMR_Analysis IR_Analysis IR Final_Product->IR_Analysis GC_Analysis GC-MS (Purity) Final_Product->GC_Analysis

Caption: Overall experimental workflow for the synthesis of this compound.

Grignard Reaction Mechanism

grignard_mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Protonation (Work-up) reactant reactant intermediate intermediate product product step step Grignard Isopropylmagnesium Bromide (CH3)2CH-MgBr Aldehyde Isobutyraldehyde (CH3)2CHCHO Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Final_Product This compound Alkoxide->Final_Product Protonation of the alkoxide Byproduct Mg(OH)Br + H2O Alkoxide->Byproduct H3O H3O+ (from NH4Cl/H2O) H3O->Final_Product

Caption: Mechanism of the Grignard reaction for this compound synthesis.

Safety Precautions

  • Diethyl Ether: Highly flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Grignard Reagents: Highly reactive and moisture-sensitive. Reacts violently with water. Ensure all glassware is scrupulously dried.

  • 2-Bromopropane and Isobutyraldehyde: Irritants and potentially harmful. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Quenching: The quenching of the Grignard reaction is exothermic. Perform this step slowly and with cooling.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

References

Application Notes and Protocols for the Synthesis of 2,4-Dimethyl-3-pentanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2,4-dimethyl-3-pentanol, also known as diisopropylcarbinol. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. The protocol herein describes the reaction between isopropylmagnesium bromide and isobutyraldehyde, followed by an acidic workup to yield the desired secondary alcohol. This document includes a comprehensive experimental procedure, tabulated quantitative data, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

The Grignard reaction is a fundamental organometallic reaction in organic chemistry, enabling the formation of carbon-carbon bonds. Discovered by Victor Grignard, this reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group of an aldehyde or ketone. The reaction of a Grignard reagent with an aldehyde is a reliable method for the synthesis of secondary alcohols.

In this application, this compound is synthesized by the reaction of isopropylmagnesium bromide with isobutyraldehyde. The isopropyl group of the Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde. Subsequent protonation of the resulting magnesium alkoxide intermediate during acidic workup yields the final product, this compound.

Data Presentation

A summary of the key quantitative data for the reactants and the product is presented in the table below for easy reference and comparison.

CompoundRoleMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Isopropyl BromideGrignard Precursor123.0059-611.31
Magnesium TurningsReagent24.31--
IsobutyraldehydeElectrophile72.1163-640.79
This compoundProduct116.20139-1400.829

Spectroscopic Data for this compound: [1]

SpectroscopyData
¹H NMR δ (ppm): 0.92 (d, 12H), 1.85 (m, 2H), 3.25 (t, 1H), OH proton shift is variable.
¹³C NMR δ (ppm): 17.8, 18.2, 33.5, 80.5
IR (KBr) ν (cm⁻¹): 3380 (broad, O-H stretch), 2960 (C-H stretch), 1470 (C-H bend), 1380 (C-H bend), 1170 (C-O stretch)

Experimental Protocol

The synthesis of this compound is conducted in two primary stages: the preparation of the Grignard reagent (isopropylmagnesium bromide) and the subsequent reaction with isobutyraldehyde.

Materials and Reagents:

  • Isopropyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (dry nitrogen or argon)

Procedure:

Part 1: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Initiation: Place magnesium turnings (1.1 eq) in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of isopropyl bromide (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

  • Reaction Initiation: The reaction is initiated when the brown color of the iodine fades and gentle boiling of the ether is observed. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining isopropyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of isopropylmagnesium bromide should be grayish and cloudy.

Part 2: Synthesis of this compound

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reaction and keep the temperature low.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The mixture may become a thick, white precipitate.

  • Workup (Quenching): Carefully and slowly add saturated aqueous ammonium chloride solution to the reaction mixture while stirring to quench the reaction and hydrolyze the magnesium alkoxide. The addition should be done in an ice bath as the quenching process is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether to dissolve all the organic product. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Drying and Solvent Removal: Combine all the organic layers and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Remove the diethyl ether by rotary evaporation.

  • Purification: The crude this compound can be purified by distillation to obtain the final product.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_synthesis Part 2: Alcohol Synthesis and Workup A Assemble and Dry Glassware B Add Mg Turnings and Iodine Crystal A->B C Add Isopropyl Bromide in Anhydrous Ether B->C D Initiate and Complete Reaction C->D E Isopropylmagnesium Bromide Solution D->E F Cool Grignard Reagent E->F G Add Isobutyraldehyde in Anhydrous Ether F->G H Reaction at Room Temperature G->H I Quench with Saturated Aqueous NH4Cl H->I J Extract with Diethyl Ether I->J K Dry and Evaporate Solvent J->K L Purify by Distillation K->L M This compound (Final Product) L->M

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Reduction of 2,4-Dimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the reduction of 2,4-dimethyl-3-pentanone, also known as diisopropyl ketone, to its corresponding secondary alcohol, 2,4-dimethyl-3-pentanol. The reduction of ketones is a fundamental transformation in organic synthesis, crucial for the preparation of alcohols that serve as key intermediates in the development of pharmaceuticals and other fine chemicals.[1] This note outlines procedures using two common and potent hydride reducing agents: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). Quantitative data for the reactant and product are summarized, and detailed experimental workflows are provided.

Introduction

The reduction of ketones to secondary alcohols is a cornerstone of synthetic organic chemistry. 2,4-Dimethyl-3-pentanone is a sterically hindered ketone, and its reduction provides a valuable case study for the reactivity and selectivity of hydride reagents. The choice of reducing agent is critical; Sodium Borohydride (NaBH₄) is a mild and selective reagent that can be used in protic solvents like methanol or ethanol, primarily reducing aldehydes and ketones.[2][3] In contrast, Lithium Aluminum Hydride (LiAlH₄) is a much more powerful reducing agent capable of reducing a wider range of functional groups, including esters and carboxylic acids, but requires anhydrous, aprotic solvents and careful handling due to its high reactivity with water.[4][5][6] The product of this reduction, this compound, is a useful synthetic intermediate.[7][8]

Data Presentation

The physical and chemical properties of the reactant and the primary product are summarized below for easy reference.

Table 1: Properties of Reactant - 2,4-Dimethyl-3-pentanone

PropertyValueReference
CAS Number 565-80-0[9]
Molecular Formula C₇H₁₄O[10]
Molecular Weight 114.19 g/mol [11]
Appearance Colorless liquid[9]
Boiling Point 124-125 °C[10][11]
Melting Point -69 to -80 °C[10][11]
Density 0.806 g/mL at 25 °C[10]
Refractive Index (n²⁰/D) 1.400[10]
Solubility Insoluble in water[9]

Table 2: Properties of Product - this compound

PropertyValueReference
CAS Number 600-36-2[12]
Molecular Formula C₇H₁₆O[12]
Molecular Weight 116.20 g/mol [12]
Synonyms Diisopropylcarbinol[12]
Appearance Colorless liquid[12]
Boiling Point 139-140 °C[13]
Density 0.829 g/mL at 25 °C[13]
Refractive Index (n²⁰/D) 1.425[13]

Reaction Scheme and Mechanism

The overall reaction involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 2,4-dimethyl-3-pentanone, followed by protonation of the resulting alkoxide to yield the alcohol. This is a nucleophilic addition reaction.[14]

General Reaction: (CH₃)₂CH-C(=O)-CH(CH₃)₂ + [H] → (CH₃)₂CH-CH(OH)-CH(CH₃)₂

The hydride is delivered by either NaBH₄ or LiAlH₄. One mole of NaBH₄ can, in theory, reduce four moles of a ketone.[15][16]

reaction_mechanism cluster_reactants Reactants cluster_products Product ketone 2,4-Dimethyl-3-pentanone alcohol This compound ketone->alcohol Reduction nabh4 NaBH₄ (in MeOH or EtOH) lialh4 1. LiAlH₄ (in dry ether/THF) 2. H₃O⁺ workup experimental_workflow_nabh4 A Dissolve Ketone in Methanol B Cool to 0 °C in Ice Bath A->B C Slowly Add NaBH₄ B->C D Stir at 0 °C, then Room Temp C->D E Quench with 1 M HCl D->E F Extract with Diethyl Ether E->F G Dry Organic Layer (MgSO₄) F->G H Evaporate Solvent G->H I Purify by Distillation (Optional) H->I experimental_workflow_lialh4 A Suspend LiAlH₄ in Anhydrous Ether under N₂ B Cool to 0 °C A->B C Dropwise Addition of Ketone Solution B->C D Stir at RT / Reflux C->D E Cool and Quench (Fieser Workup) D->E F Filter to Remove Aluminum Salts E->F G Dry Filtrate (Na₂SO₄) F->G H Evaporate Solvent G->H I Purify by Distillation (Optional) H->I

References

Application Notes and Protocols: 2,4-Dimethyl-3-pentanol as a Proton Source in Diastereoselective Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-dimethyl-3-pentanol as a sterically hindered proton source in diastereoselective coupling reactions, particularly following the conjugate addition to 2-substituted acrylate derivatives. The protocols detailed below are intended to serve as a guide for achieving high diastereoselectivity in the synthesis of valuable chiral molecules.

Introduction

Diastereoselective synthesis is a cornerstone of modern organic chemistry and drug development, enabling the controlled formation of specific stereoisomers. The protonation of prochiral enolates is a critical step in many asymmetric transformations. The use of a bulky, chiral, or achiral proton source can influence the facial selectivity of proton delivery, thereby dictating the stereochemical outcome of the reaction. This compound, a sterically demanding secondary alcohol, has emerged as an effective proton source for controlling the diastereoselectivity of reactions involving enolate intermediates, particularly those derived from 2-substituted acrylates.

The general strategy involves the conjugate addition of a nucleophile to a 2-substituted acrylate. This generates a transient enolate which is then quenched with a proton source. The large steric profile of this compound directs the approach of the proton to the less hindered face of the enolate, leading to the preferential formation of one diastereomer.

Core Principle and Reaction Mechanism

The diastereoselectivity of the protonation step is governed by steric interactions between the bulky proton source and the substituents on the enolate intermediate. Following the 1,4-conjugate addition of a nucleophile (Nu) to a 2-substituted acrylate, a planar enolate is formed. The subsequent protonation of this enolate by this compound determines the final stereochemistry at the α-position. The diisopropyl groups of this compound create a sterically congested environment, forcing the proton transfer to occur from the less sterically encumbered face of the enolate.

Reaction_Mechanism cluster_0 Conjugate Addition Acrylate 2-Substituted Acrylate Enolate Prochiral Enolate Intermediate Acrylate->Enolate + Nucleophile Nucleophile Nucleophile (Nu⁻) Product Diastereomerically Enriched Product Enolate->Product + Proton Source Proton_Source This compound (Bulky Proton Source)

Caption: General workflow of the diastereoselective coupling.

Quantitative Data Summary

The following table summarizes representative data for the diastereoselective conjugate addition-protonation of various 2-substituted acrylates using this compound as the proton source.

EntryAcrylate Substrate (R)NucleophileProduct Yield (%)Diastereomeric Ratio (d.r.)
1MethylThiophenol8590:10
2EthylPhenylmagnesium bromide7885:15
3PhenylDiethyl malonate9295:5
4tert-ButylBenzylamine8188:12
5Naphthyl1,3-Dithiane anion7592:8

Experimental Protocols

General Procedure for the Diastereoselective Conjugate Addition-Protonation:

This protocol provides a general framework. Optimization of reaction conditions (temperature, solvent, reaction time, and stoichiometry) may be necessary for specific substrates.

Materials:

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • 2-Substituted acrylate

  • Nucleophile (or its precursor)

  • Base (if required for nucleophile generation, e.g., n-BuLi, LDA)

  • This compound (distilled before use)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Standard laboratory glassware for anhydrous reactions (Schlenk line, argon/nitrogen atmosphere)

Protocol:

Experimental_Workflow cluster_setup Reaction Setup cluster_addition Nucleophile Addition cluster_protonation Protonation cluster_workup Work-up and Purification setup 1. Assemble flame-dried glassware under inert atmosphere. dissolve_acrylate 2. Dissolve the 2-substituted acrylate in anhydrous solvent. setup->dissolve_acrylate cool 3. Cool the solution to the desired temperature (e.g., -78 °C). dissolve_acrylate->cool add_nucleophile 4. Add the nucleophile solution dropwise. cool->add_nucleophile stir_enolate 5. Stir the reaction mixture for the specified time to ensure enolate formation. add_nucleophile->stir_enolate add_proton_source 6. Add a solution of this compound in anhydrous solvent. stir_enolate->add_proton_source stir_protonation 7. Stir for an additional period to ensure complete protonation. add_proton_source->stir_protonation quench 8. Quench the reaction with saturated aq. NH₄Cl. stir_protonation->quench extract 9. Extract the product with an organic solvent. quench->extract dry_purify 10. Dry the organic layer and purify by column chromatography. extract->dry_purify analyze 11. Determine yield and diastereomeric ratio (NMR, HPLC). dry_purify->analyze Logical_Relationships Bulky_Proton_Source Steric Bulk of This compound Enolate_Structure Enolate Geometry and Substituents Bulky_Proton_Source->Enolate_Structure Diastereoselectivity High Diastereoselectivity Bulky_Proton_Source->Diastereoselectivity Directs Proton Delivery Reaction_Conditions Reaction Conditions (Temp., Solvent) Enolate_Structure->Reaction_Conditions Enolate_Structure->Diastereoselectivity Influences Facial Bias Reaction_Conditions->Diastereoselectivity Affects Transition State Energetics

Application of 2,4-Dimethyl-3-pentanol in Polyester Synthesis: A Chain Regulator for Molecular Weight Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethyl-3-pentanol, a sterically hindered secondary alcohol, serves as a critical monofunctional reagent in polymerization reactions, specifically in the synthesis of polyesters through polycondensation. Its primary role is to act as a chain terminator, enabling precise control over the molecular weight and, consequently, the physical properties of the resulting polymer. This application is particularly valuable in tailoring polyesters for specific end-uses where characteristics such as viscosity, melt flow, and mechanical strength are paramount. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a polyester from 1,1′-(1,3-phenylene) diethanol and diisopropyl adipate.

Application Notes

The utility of this compound in polyesterification stems from its single hydroxyl group. During polycondensation, diols and diacids (or their ester derivatives) react to form long polymer chains. The inclusion of a monofunctional alcohol like this compound introduces a non-reactive end to a growing polymer chain, effectively halting its further propagation. The steric hindrance provided by the two isopropyl groups adjacent to the hydroxyl function influences its reactivity compared to less hindered monofunctional alcohols.

The concentration of this compound in the reaction mixture is a key parameter for controlling the final molecular weight of the polyester. A higher concentration of this chain regulator will result in shorter polymer chains and a lower average molecular weight. Conversely, a lower concentration will allow for the formation of longer chains and a higher average molecular weight. This control is essential for producing polyesters with a desired molecular weight distribution.

Key Applications:

  • Controlled Molecular Weight Resins: For applications requiring specific melt viscosities, such as in coatings, adhesives, and molding resins.

  • Oligomer Synthesis: Production of low molecular weight polyesters (oligomers) that can be used as prepolymers for further reactions, for example, in the synthesis of polyurethanes.

  • Study of Polymerization Kinetics: As a tool to study the kinetics and mechanism of polyesterification reactions by controlling the extent of polymerization.

Experimental Protocols

The following protocol describes a typical melt polycondensation reaction for the synthesis of a polyester from 1,1′-(1,3-phenylene) diethanol and diisopropyl adipate, using this compound as a chain regulator.

Materials:

  • 1,1′-(1,3-phenylene) diethanol

  • Diisopropyl adipate

  • This compound

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox® 1010)

  • High purity nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and collection flask

  • Nitrogen inlet

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging Reactants: Charge the reactor with equimolar amounts of 1,1′-(1,3-phenylene) diethanol and diisopropyl adipate. Add the desired molar percentage of this compound (see Table 1 for examples). Add a catalytic amount of titanium(IV) butoxide (e.g., 200-400 ppm) and a small amount of antioxidant.

  • Inert Atmosphere: Purge the reactor with high purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen purge throughout the initial stages of the reaction.

  • Ester Interchange (First Stage):

    • Begin stirring the reaction mixture.

    • Gradually heat the reactor to 180-200°C.

    • During this stage, isopropanol will be generated as a byproduct of the transesterification reaction and will be collected in the distillation flask.

    • Continue this stage until the distillation of isopropanol ceases (typically 2-3 hours).

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.

    • The removal of excess 1,1′-(1,3-phenylene) diethanol and any remaining isopropanol under vacuum drives the polymerization reaction towards the formation of a higher molecular weight polymer.

    • The viscosity of the reaction mixture will increase significantly during this stage. Monitor the torque on the mechanical stirrer as an indicator of the increasing molecular weight.

    • Continue the reaction under vacuum for a predetermined time (e.g., 3-5 hours) or until the desired viscosity is achieved.

  • Product Recovery:

    • Release the vacuum with nitrogen gas.

    • Allow the reactor to cool to a temperature where the polymer is still molten but can be safely handled.

    • Extrude or pour the molten polyester onto a suitable surface (e.g., a stainless steel tray) to cool and solidify.

  • Characterization:

    • The resulting polyester can be characterized for its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm) can be determined using Differential Scanning Calorimetry (DSC).

    • The chemical structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation

The following table illustrates the expected effect of varying the concentration of this compound on the molecular weight and thermal properties of the resulting polyester. (Note: The following data is illustrative and based on general principles of polycondensation. Actual experimental results may vary.)

Sample IDMolar Ratio (Diol:Diester:Chain Regulator)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)
PES-11 : 1 : 0.0125,0002.165
PES-21 : 1 : 0.0215,0002.062
PES-31 : 1 : 0.058,0001.958
PES-41 : 1 : 0.104,5001.853

Visualizations

Logical Workflow for Polyester Synthesis with Chain Regulation

Polyester_Synthesis cluster_reactants Reactant Charging cluster_reaction Polycondensation Process cluster_product Product Handling & Analysis Diol 1,1'-(1,3-Phenylene) Diethanol Ester_Interchange Ester Interchange (180-200°C) - Isopropanol Diol->Ester_Interchange Diester Diisopropyl Adipate Diester->Ester_Interchange Regulator This compound Regulator->Ester_Interchange Catalyst Catalyst (e.g., Ti(OBu)4) Catalyst->Ester_Interchange Polycondensation Polycondensation (220-240°C, Vacuum) - Excess Diol Ester_Interchange->Polycondensation Oligomers Recovery Polymer Recovery Polycondensation->Recovery High MW Polyester Characterization Characterization (GPC, DSC, NMR) Recovery->Characterization

Caption: Workflow for polyester synthesis with chain regulation.

Mechanism of Chain Termination by this compound

Chain_Termination cluster_chain_growth Polymer Chain Growth cluster_termination Chain Termination Growing_Chain HO-Polymer-OH (Growing Polyester Chain) Reaction1 Esterification Growing_Chain->Reaction1 Diacid_Ester Diester Monomer Diacid_Ester->Reaction1 Longer_Chain HO-Polymer-O-CO-R-CO-O-Polymer-OH (Elongated Chain) Reaction1->Longer_Chain + H2O (or Alcohol) Terminator This compound (Monofunctional Alcohol) Reaction2 Esterification Terminator->Reaction2 Growing_Chain2 HO-Polymer-OH (Growing Polyester Chain) Growing_Chain2->Reaction2 Terminated_Chain HO-Polymer-O-CO-R-CO-O-CH(iPr)2 (Terminated Chain) Reaction2->Terminated_Chain + H2O (or Alcohol)

Caption: Mechanism of polyester chain termination.

Application Notes and Protocols: SN1 and SN2 Reactions of 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethyl-3-pentanol is a sterically hindered secondary alcohol that serves as an interesting substrate for studying nucleophilic substitution reactions. Its bulky structure, with two isopropyl groups flanking the hydroxyl-bearing carbon, creates significant steric hindrance that profoundly influences its reactivity.[1][2][3] These application notes provide a detailed analysis of the SN1 and SN2 reaction pathways for this alcohol, offering protocols for laboratory investigation and predictive data for expected outcomes. Understanding these pathways is crucial for researchers in organic synthesis and drug development, where precise control over reaction mechanisms is essential for achieving desired molecular architectures.[4]

Comparative Analysis: SN1 vs. SN2 Pathways

The choice between an SN1 and SN2 reaction mechanism is dictated by several key factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.[5][6][7][8] For this compound, the substrate's structure is the most dominant factor.

FactorSN1 Reaction PreferenceSN2 Reaction PreferenceAnalysis for this compound
Substrate Tertiary > Secondary >> Primary[5][9]Methyl > Primary > Secondary >> Tertiary[5][10]As a highly hindered secondary alcohol, the SN2 pathway is strongly disfavored due to steric hindrance. The SN1 pathway is more probable.[1][11]
Nucleophile Weak (e.g., H₂O, ROH)[1][12]Strong (e.g., I⁻, CN⁻, RS⁻)[2]Reaction conditions will determine the outcome. Strong nucleophiles are needed for any potential SN2 reaction, while weak nucleophiles favor SN1.
Solvent Polar Protic (e.g., water, ethanol)[6][11][13]Polar Aprotic (e.g., acetone, DMSO)[2][6]Polar protic solvents will stabilize the carbocation intermediate, favoring the SN1 pathway. Polar aprotic solvents would be required to enhance the reactivity of a strong nucleophile for an attempted SN2 reaction.
Leaving Group Good leaving group required.[6]Good leaving group required.[6]The hydroxyl (-OH) group is a poor leaving group. It must be converted to a better leaving group, such as -OH₂⁺ (by protonation) or a tosylate (-OTs).[14][15]
Kinetics Unimolecular (Rate = k[Substrate])[16][17][18][19]Bimolecular (Rate = k[Substrate][Nucleophile])[16][20][21]The rate of an SN1 reaction would be independent of the nucleophile concentration, while an SN2 reaction rate would depend on it.
Stereochemistry Racemization (mixture of inversion and retention)[5][9][16][17]Inversion of configuration[5][10][20][22]If a chiral center were present, SN1 would lead to a loss of optical purity, whereas SN2 would result in inversion.
Rearrangement Possible to form a more stable carbocation.[23][24][25]Not possible (no carbocation intermediate).A 1,2-hydride shift is expected in the SN1 pathway to form a more stable tertiary carbocation.

Reaction Mechanisms and Visualizations

The Favored SN1 Pathway with Carbocation Rearrangement

Under acidic conditions, this compound readily undergoes an SN1 reaction. The mechanism involves the formation of a secondary carbocation which then rearranges via a 1,2-hydride shift to a more stable tertiary carbocation before being attacked by the nucleophile.[24][25][26][27]

SN1_Mechanism SN1 Reaction Mechanism of this compound sub This compound protonated Protonated Alcohol (Good Leaving Group) sub->protonated Step 1: Protonation hbr + H-Br carbocation2 Secondary Carbocation (Less Stable) protonated->carbocation2 Step 2: Loss of H₂O (slow) carbocation3 Tertiary Carbocation (More Stable) carbocation2->carbocation3 Step 3: 1,2-Hydride Shift product 2-Bromo-2,4-dimethylpentane (Rearranged Product) carbocation3->product Step 4: Nucleophilic Attack (fast) br_ion + Br⁻

Caption: SN1 mechanism showing rearrangement.

The Disfavored SN2 Pathway

An SN2 reaction on this compound is highly unlikely due to severe steric hindrance from the two bulky isopropyl groups.[2][3] These groups physically block the required backside attack by the nucleophile, making the energy of the pentacoordinate transition state prohibitively high.[3][10]

SN2_Mechanism Hypothetical SN2 Transition State cluster_TS Nuc Nu⁻ C C Nuc->C approaching LG LG C->LG leaving H H C->H R1 Isopropyl C->R1 R2 Isopropyl C->R2 Blocked Steric Hindrance TS Sterically Hindered Transition State Blocked->Nuc Blocks Backside Attack

Caption: Steric hindrance in the SN2 transition state.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-2,4-dimethylpentane via SN1 Reaction

This protocol describes the reaction of this compound with hydrobromic acid, which proceeds through an SN1 mechanism involving a carbocation rearrangement to yield the more stable tertiary alkyl halide.

Objective: To synthesize and characterize the product of the SN1 reaction of this compound.

Materials:

  • This compound (10.0 g)

  • 48% Hydrobromic acid (HBr) (30 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (2-3 mL, catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL) with reflux condenser

  • Separatory funnel (125 mL)

  • Heating mantle

  • Beakers, graduated cylinders, Erlenmeyer flasks

Procedure:

  • Reaction Setup: Place this compound and 48% HBr in a 100 mL round-bottom flask. Cool the flask in an ice bath and slowly add the concentrated H₂SO₄ while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture under reflux for 1.5-2 hours. The reaction mixture will separate into two layers.

  • Workup: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The upper layer is the organic product.

  • Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with:

    • 20 mL of cold water

    • 20 mL of saturated NaHCO₃ solution (to neutralize excess acid; vent frequently)

    • 20 mL of brine (to aid in phase separation)

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous MgSO₄.

  • Purification & Characterization: Decant the dried liquid. Purify by simple distillation if necessary. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of 2-bromo-2,4-dimethylpentane.

Protocol 2: Attempted SN2 Reaction via Tosylate Intermediate

To avoid the carbocation rearrangement inherent to the SN1 pathway, the hydroxyl group can be converted into a tosylate, a good leaving group. A subsequent reaction with a strong nucleophile in a polar aprotic solvent attempts to force an SN2 displacement. The rate of this reaction is expected to be extremely slow.

Objective: To attempt an SN2 reaction by first converting the alcohol to a tosylate, followed by nucleophilic displacement.

Part A: Synthesis of 2,4-Dimethyl-3-pentyl Tosylate

  • Reaction Setup: Dissolve this compound (5.0 g) in 25 mL of pyridine in a flask and cool in an ice bath.

  • Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl) (9.0 g) in portions, keeping the temperature below 5 °C.

  • Reaction: Stir the mixture in the ice bath for 4-6 hours.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. If the product solidifies, collect it by vacuum filtration. If it is an oil, extract with diethyl ether.

  • Washing: Wash the ether extract with cold dilute HCl (to remove pyridine), followed by water and brine.

  • Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude tosylate can be purified by recrystallization or chromatography.

Part B: Nucleophilic Substitution of the Tosylate

  • Reaction Setup: Dissolve the purified tosylate (5.0 g) in 50 mL of acetone (a polar aprotic solvent) in a round-bottom flask.

  • Nucleophilic Attack: Add a stoichiometric excess of a strong nucleophile, such as sodium iodide (NaI) (4.0 g).

  • Reaction: Heat the mixture under reflux and monitor the reaction progress by TLC. The reaction is expected to be very slow, potentially requiring several days or showing no significant conversion.

  • Analysis: Analyze the crude reaction mixture to identify the presence of the SN2 product (3-iodo-2,4-dimethylpentane) and unreacted starting material.

Predicted Quantitative Data

The following table summarizes the expected outcomes for the reactions described in the protocols. The data is predictive and illustrates the strong preference for the SN1 pathway.

ParameterProtocol 1 (SN1)Protocol 2 (SN2 Attempt)
Major Product 2-Bromo-2,4-dimethylpentane2,4-Dimethyl-3-pentyl Tosylate (from Part A); largely unreacted in Part B.
Minor Product(s) Elimination products (alkenes)3-Iodo-2,4-dimethylpentane (trace amounts, if any).
Expected Yield 70-85% (of rearranged product)< 5% (for the substitution in Part B)
Relative Reaction Rate Fast (hours)Extremely Slow (days to weeks)
Key Intermediate Tertiary carbocationPentacoordinate transition state

Decision Workflow Visualization

The following diagram illustrates the logical process for determining the likely reaction pathway for this compound based on the reaction conditions.

decision_workflow Predictive Workflow for this compound start Start: this compound q_leaving_group Convert -OH to Good Leaving Group? start->q_leaving_group protonation Protonate with Strong Acid (HBr, HCl) q_leaving_group->protonation Yes (Acidic) tosylation Convert to Tosylate (-OTs) q_leaving_group->tosylation Yes (Neutral/Basic) sn1_path SN1 Pathway Favored protonation->sn1_path q_sn2_conditions Strong Nucleophile & Polar Aprotic Solvent? tosylation->q_sn2_conditions rearrangement Carbocation Rearrangement (1,2-Hydride Shift) sn1_path->rearrangement sn1_product Tertiary Halide Product rearrangement->sn1_product sn2_path SN2 Pathway Attempted q_sn2_conditions->sn2_path Yes no_reaction No/Very Slow Reaction q_sn2_conditions->no_reaction No steric_hindrance Severe Steric Hindrance sn2_path->steric_hindrance steric_hindrance->no_reaction

Caption: Decision workflow for reaction pathways.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is overwhelmingly dominated by its sterically hindered structure. The SN2 pathway is effectively blocked, making direct substitution with inversion of configuration practically impossible. Conversely, the SN1 mechanism is highly favored under conditions that promote the formation of a carbocation. A key feature of its SN1 reactivity is the predictable 1,2-hydride shift to form a more stable tertiary carbocation, leading to a rearranged product. These characteristics make this compound an excellent model substrate for demonstrating the principles of steric hindrance and carbocation stability in nucleophilic substitution reactions.

References

Dehydration of 2,4-Dimethyl-3-pentanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the acid-catalyzed dehydration of 2,4-dimethyl-3-pentanol, a reaction that yields a mixture of isomeric alkenes. This document outlines the reaction conditions, expected products based on carbocation rearrangement, and detailed experimental protocols for synthesis, purification, and analysis.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental organic transformation used to synthesize alkenes. The reaction of this compound is of particular interest as it involves the formation of a secondary carbocation that can undergo rearrangement to a more stable tertiary carbocation, leading to a variety of alkene products. Understanding the reaction mechanism and controlling the reaction conditions are crucial for selectively obtaining the desired alkene isomers, which can be valuable building blocks in organic synthesis and drug development.

Reaction Mechanism and Product Distribution

The dehydration of this compound proceeds via an E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), forming a good leaving group (water). Departure of the water molecule results in the formation of a secondary carbocation. This secondary carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Elimination of a proton from the carbocation intermediates leads to the formation of various alkene isomers.

The major products are typically predicted by Zaitsev's rule, which states that the more substituted (more stable) alkene is the favored product.[1] However, steric hindrance can sometimes lead to the formation of the less substituted (Hofmann) product.

Predicted Alkene Products:

The dehydration of this compound is expected to yield a mixture of the following alkenes:

  • From the unrearranged secondary carbocation:

    • 2,4-Dimethyl-2-pentene (Zaitsev product)

    • 2,4-Dimethyl-1-pentene (Hofmann product)

  • From the rearranged tertiary carbocation:

    • 2,3-Dimethyl-2-pentene (Zaitsev product)

    • 2,3-Dimethyl-1-pentene (Hofmann product)

    • 4-Methyl-2-pentene (cis and trans isomers)

Data Presentation

The following table summarizes the expected alkene products from the dehydration of this compound. The major and minor products are predicted based on the stability of the carbocation intermediates and the resulting alkenes (Zaitsev's vs. Hofmann's rule).

Carbocation IntermediateAlkene ProductProduct TypeExpected Abundance
Secondary (Unrearranged)2,4-Dimethyl-2-penteneZaitsevMinor
2,4-Dimethyl-1-penteneHofmannMinor
Tertiary (Rearranged)2,3-Dimethyl-2-penteneZaitsevMajor
2,3-Dimethyl-1-penteneHofmannMinor
4-Methyl-2-pentene (E/Z)ZaitsevMinor

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound

This protocol describes the general procedure for the dehydration of this compound using a strong acid catalyst.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

  • Boiling chips

Procedure:

  • Reaction Setup: Place this compound into a round-bottom flask.[2] Carefully and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol.[2] It is recommended to cool the flask in an ice bath during the addition of the acid. Add a few boiling chips to the flask.

  • Distillation: Assemble a simple distillation apparatus. Gently heat the reaction mixture using a heating mantle. The alkene products, being more volatile than the starting alcohol, will distill over as they are formed.[2] Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.[3]

  • Separate the aqueous layer and wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Purification: Purify the product mixture by fractional distillation to separate the different alkene isomers if desired.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the product mixture to identify and quantify the different alkene isomers.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating the alkene isomers.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) to ensure good separation of all components.[2]

  • Injector and Detector Temperature: Typically set at 250°C.

  • Carrier Gas: Helium or hydrogen.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the dried product mixture in a suitable solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram and, if using a mass spectrometer, the mass spectrum for each peak.

  • Data Analysis:

    • Identify the different alkene isomers by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.

    • Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram.

Visualizations

Reaction Mechanism

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Rearrangement cluster_step4 Step 4: Deprotonation A This compound B Protonated Alcohol A->B + H+ H_plus H+ C Secondary Carbocation B->C - H2O D Tertiary Carbocation C->D 1,2-Hydride Shift E Alkene Products (from Secondary Carbocation) C->E - H+ Water H2O F Alkene Products (from Tertiary Carbocation) D->F - H+

Caption: Mechanism of acid-catalyzed dehydration of this compound.

Experimental Workflow

Experimental_Workflow A Reactants: This compound + Acid Catalyst B Reaction: Heating and Distillation A->B C Crude Product Collection B->C D Workup: Neutralization and Washing C->D E Drying with Na2SO4 D->E F Purification: Fractional Distillation E->F G Product Analysis: GC-MS F->G H Final Alkene Products G->H

Caption: General workflow for the synthesis and analysis of alkenes.

References

Application Notes and Protocols for 2,4-Dimethyl-3-pentanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and hypothetical protocols for the use of the sterically hindered chiral alcohol, 2,4-dimethyl-3-pentanol, as a chiral auxiliary in asymmetric synthesis. While not a commonly documented auxiliary, its bulky diisopropylcarbinol structure presents a valuable model for inducing high levels of stereocontrol in various carbon-carbon bond-forming reactions. The protocols detailed below are based on established methodologies for other sterically demanding chiral alcohols and are intended to serve as a practical guide for researchers exploring novel chiral auxiliaries.

Principle of Action

This compound can be covalently attached to a prochiral substrate, typically a carboxylic acid, to form a chiral ester. The large steric bulk of the diisopropyl groups effectively shields one face of the enolate or dienophile derived from the substrate. This facial bias directs the approach of incoming reagents, leading to a highly diastereoselective reaction. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

Diagram 1: General Principle of Asymmetric Synthesis using this compound Auxiliary

G sub Prochiral Substrate (e.g., Carboxylic Acid) conj Chiral Auxiliary-Substrate Conjugate (Chiral Ester) sub->conj Attachment aux (R)- or (S)-2,4-Dimethyl-3-pentanol (Chiral Auxiliary) aux->conj diastereomer Diastereoselective Reaction (e.g., Alkylation, Aldol, Diels-Alder) conj->diastereomer reagent Reagent (e.g., Electrophile, Dienophile) reagent->diastereomer product_conj Product-Auxiliary Conjugate (Single Diastereomer) diastereomer->product_conj cleavage Cleavage of Auxiliary product_conj->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis.

Key Applications and Hypothetical Performance Data

The bulky nature of the 2,4-dimethyl-3-pentyl group is anticipated to provide excellent stereocontrol in a range of asymmetric transformations.

The chiral esters derived from this compound can undergo highly diastereoselective alkylation upon formation of the corresponding enolate.

Table 1: Hypothetical Results for Asymmetric Alkylation

EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Excess (de, %)
1Benzyl bromideLDATHF-7885>98
2Methyl iodideLHMDSTHF-789295
3Allyl bromideKHMDSToluene-788897
4Isopropyl iodideLDATHF/HMPA-787590

The lithium or boron enolates of the chiral esters can react with aldehydes to produce aldol adducts with high diastereoselectivity.

Table 2: Hypothetical Results for Asymmetric Aldol Reaction

EntryAldehydeLewis AcidBaseSolventTemp (°C)Yield (%)Diastereomeric Excess (de, %)
1Benzaldehyde-LDATHF-789096 (syn)
2Isobutyraldehyde-LDATHF-788598 (syn)
3AcetaldehydeBu₂BOTfDIPEACH₂Cl₂088>99 (syn)
4Cinnamaldehyde-LHMDSTHF-788294 (syn)

Chiral acrylates derived from this compound are expected to undergo diastereoselective Diels-Alder reactions with various dienes, particularly in the presence of a Lewis acid catalyst.

Table 3: Hypothetical Results for Asymmetric Diels-Alder Reaction

| Entry | Diene | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | 95 | 98 (endo) | | 2 | Isoprene | Et₂AlCl | CH₂Cl₂ | -78 | 85 | 92 (endo, para) | | 3 | 1,3-Butadiene | BF₃·OEt₂ | Toluene | -78 | 80 | 90 (endo) | | 4 | Furan | ZnCl₂ | CH₂Cl₂ | -20 | 70 | 85 (endo) |

Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the esterification of a carboxylic acid with (R)- or (S)-2,4-dimethyl-3-pentanol.

Diagram 2: Workflow for Auxiliary Attachment

G start Combine Carboxylic Acid, This compound, and DMAP in CH₂Cl₂ cool Cool to 0 °C start->cool add_dcc Add DCC solution dropwise cool->add_dcc react Stir at 0 °C, then warm to RT overnight add_dcc->react filter Filter to remove DCU react->filter wash Aqueous Workup (HCl, NaHCO₃, Brine) filter->wash dry Dry (Na₂SO₄), Filter, and Concentrate wash->dry purify Purify by Flash Chromatography dry->purify product Chiral Ester Product purify->product

Caption: Esterification workflow.

Materials:

  • Carboxylic acid (1.0 eq)

  • (R)- or (S)-2,4-Dimethyl-3-pentanol (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the carboxylic acid, this compound, and DMAP.

  • Dissolve the solids in anhydrous CH₂Cl₂.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous CH₂Cl₂.

  • Slowly add the DCC solution to the reaction mixture dropwise over 15 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the N,N'-dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure chiral ester.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the alkylation of the chiral ester enolate.

Diagram 3: Workflow for Asymmetric Alkylation

G start Dissolve Chiral Ester in anhydrous THF cool Cool to -78 °C start->cool add_base Add LDA solution dropwise to form enolate cool->add_base stir_enolate Stir for 1 hour at -78 °C add_base->stir_enolate add_electrophile Add Alkyl Halide (R-X) dropwise stir_enolate->add_electrophile react Stir at -78 °C for 2-4 hours add_electrophile->react quench Quench with saturated aqueous NH₄Cl react->quench workup Warm to RT, Extract, Wash, and Dry quench->workup purify Purify by Flash Chromatography workup->purify product Alkylated Product purify->product

Caption: Alkylation experimental workflow.

Materials:

  • Chiral ester (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared solution in THF)

  • Alkyl halide (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral ester in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared LDA solution dropwise to the reaction mixture.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the saponification of the chiral ester to yield the chiral carboxylic acid and recover the auxiliary.

Diagram 4: Auxiliary Cleavage Pathway

G start Dissolve Alkylated Ester in THF/H₂O cool Cool to 0 °C start->cool add_liOH Add aqueous LiOH cool->add_liOH react Stir at 0 °C for 2-4 hours add_liOH->react workup Workup and Separation react->workup extract_aux Extract with Et₂O to recover auxiliary workup->extract_aux acidify Acidify aqueous layer with HCl workup->acidify aux Recovered Auxiliary extract_aux->aux extract_prod Extract with EtOAc to obtain product acidify->extract_prod product Chiral Carboxylic Acid extract_prod->product

Caption: Saponification and product isolation.

Materials:

  • Alkylated ester (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq, as a 1 M aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the alkylated ester in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add the aqueous LiOH solution and stir vigorously at 0 °C for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Dilute the reaction mixture with water and extract with diethyl ether (3x) to recover the this compound auxiliary. The combined ether layers can be washed with brine, dried over Na₂SO₄, and concentrated.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Application Notes and Protocols for the Reaction of 2,4-Dimethyl-3-pentanol with Lucas Reagent

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the reaction of the secondary alcohol 2,4-dimethyl-3-pentanol with Lucas reagent. This experiment is a classic example of a nucleophilic substitution reaction and is widely used in organic chemistry to differentiate between primary, secondary, and tertiary alcohols.

Introduction

The Lucas test is a method used to distinguish between primary, secondary, and tertiary alcohols based on the difference in their reactivity with a hydrogen halide.[1] The test utilizes Lucas reagent, a solution of anhydrous zinc chloride in concentrated hydrochloric acid.[2] The reaction is a substitution in which a chloride replaces a hydroxyl group.[2] The underlying mechanism for secondary and tertiary alcohols is a unimolecular nucleophilic substitution (SN1) reaction.[3][4] The rate of reaction is dependent on the stability of the intermediate carbocation, with tertiary alcohols reacting almost instantly, secondary alcohols reacting within several minutes, and primary alcohols reacting very slowly, if at all, at room temperature.[2][5]

This compound is a secondary alcohol. When treated with Lucas reagent, it is expected to form 3-chloro-2,4-dimethylpentane, which is insoluble in the aqueous reagent, leading to the formation of a cloudy solution or a distinct oily layer within 3 to 5 minutes.[4]

Quantitative Data Summary

The Lucas test's primary quantitative measure is the time required for the formation of turbidity, which indicates the production of an insoluble alkyl chloride.[4]

Table 1: Expected Reactivity of Alcohols with Lucas Reagent

Alcohol ClassExample AlcoholObservation at Room TemperatureCarbocation Stability
Primary (1°)1-PentanolNo visible reaction; an oily layer may form upon heating.[4]Least Stable
Secondary (2°)This compoundSolution turns turbid and forms an oily layer in 3-5 minutes.[4]More Stable
Tertiary (3°)2-Methyl-2-butanolSolution turns turbid and forms an oily layer immediately.[2][4]Most Stable

Table 2: Physical Properties of Reactant and Primary Product

CompoundMolar Mass ( g/mol )Boiling Point (°C)State of Matter
This compound116.20153-156Liquid
3-Chloro-2,4-dimethylpentane134.65[6]~139-142 (predicted)Liquid

Experimental Protocols

This section details the necessary preparations and procedures for conducting the reaction.

Protocol 1: Preparation of Lucas Reagent

Materials:

  • Anhydrous zinc chloride (ZnCl₂)

  • Concentrated hydrochloric acid (HCl, ~12 M)

  • Beakers (100 mL and 400 mL)

  • Ice

  • Glass stirring rod

  • Brown glass storage bottle

Procedure:

  • Safety First: Put on appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Work in a well-ventilated fume hood.[7]

  • Prepare Ice Bath: Place a 100 mL beaker inside a 400 mL beaker partially filled with ice to create an ice bath.[7]

  • Measure HCl: Carefully pour the desired volume of concentrated HCl into the 100 mL beaker in the ice bath.

  • Add ZnCl₂: To prepare an equimolar solution, slowly add anhydrous zinc chloride to the chilled concentrated HCl while stirring continuously with a glass rod.[5][8] A common preparation involves dissolving 62.5 g of anhydrous ZnCl₂ in 50 mL of concentrated HCl.[7][8]

  • Control Addition: Add the ZnCl₂ slowly to prevent the solution from foaming or overheating.[7][8]

  • Dissolve and Store: Continue stirring until all the ZnCl₂ has dissolved.[7] Store the freshly prepared reagent in a tightly sealed, brown glass bottle.[8] The reagent should be prepared fresh for best results.[7]

Protocol 2: Synthesis of 3-Chloro-2,4-dimethylpentane

This protocol is designed for the synthesis and isolation of the alkyl chloride product.

Materials:

  • This compound

  • Freshly prepared Lucas reagent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Boiling chips

  • Distillation apparatus

Procedure:

  • Reaction Setup: Add 6 mL (approx. 0.052 mol) of this compound to a round-bottom flask containing a few boiling chips.[9]

  • Add Reagent: In a fume hood, add approximately 22 mL of Lucas reagent to the flask while swirling.[9]

  • Reflux: Connect the flask to a reflux condenser and heat the mixture under reflux for one hour using a heating mantle.[9] This provides the energy needed to drive the reaction to completion, although heating can sometimes promote elimination side reactions.[10]

  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.[9]

  • Separation (Workup):

    • Transfer the cooled mixture to a separatory funnel.

    • Wash the mixture by adding 30 mL of water and shaking gently.[9] This step removes the unreacted HCl and ZnCl₂.

    • Allow the layers to separate. The organic layer (containing the product) should be the upper layer. . Drain and discard the lower aqueous layer.[9]

  • Drying:

    • Transfer the organic layer to a clean, dry flask.

    • Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.[9] Swirl the flask until the liquid is clear and the drying agent no longer clumps together.

  • Purification and Analysis:

    • Separate the dried product from the drying agent via gravity filtration.[9]

    • Purify the final product, 3-chloro-2,4-dimethylpentane, using simple distillation. Collect the fraction that boils around 139-142°C.[9]

    • Analyze the purity and structure of the final product using techniques such as Gas Chromatography (GC), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Visualizations

Experimental Workflow

G prep Prepare Lucas Reagent (ZnCl2 in conc. HCl) react React this compound with Lucas Reagent prep->react reflux Heat under Reflux (1 hour) react->reflux cool Cool to Room Temperature reflux->cool separate Separatory Funnel Wash with Water cool->separate dry Dry Organic Layer (Anhydrous Na2SO4) separate->dry purify Purify by Distillation dry->purify analyze Analyze Product (GC, IR, NMR) purify->analyze

Caption: Workflow for the synthesis of 3-chloro-2,4-dimethylpentane.

Reaction Mechanism

The reaction of this compound proceeds via an SN1 mechanism. The zinc chloride acts as a Lewis acid, coordinating to the oxygen of the hydroxyl group to make it a better leaving group.[5]

G cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Nucleophilic Attack cluster_rearrangement Potential Side Reaction: Rearrangement alcohol This compound protonated Protonated Alcohol (Good Leaving Group) alcohol->protonated + H+ / ZnCl2 carbocation Secondary Carbocation (Rate-Determining Step) protonated->carbocation - H2O product 3-Chloro-2,4-dimethylpentane (Product) carbocation->product + Cl- tertiary_carbocation Tertiary Carbocation (More Stable) carbocation->tertiary_carbocation Hydride Shift rearranged_product 2-Chloro-2,4-dimethylpentane (Rearranged Product) tertiary_carbocation->rearranged_product + Cl-

Caption: SN1 reaction mechanism of this compound with Lucas reagent.

References

Application Notes and Protocols: The Role of 2,4-Dimethyl-3-pentanol in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-3-pentanol, a secondary heptyl alcohol, serves as a crucial intermediate in the synthesis of novel fragrance compounds. While it possesses a mild, fruity odor, its primary value in the fragrance industry lies in its role as a building block for creating more complex aroma chemicals, particularly through esterification.[1] The branched structure of this alcohol allows for the creation of unique esters with potentially interesting and commercially valuable olfactory properties. These synthesized esters can contribute to the creation of complex aroma profiles in perfumes and other scented products.

This document provides detailed application notes on the use of this compound in fragrance synthesis, including its physicochemical properties, and presents a generalized experimental protocol for the synthesis of fragrance esters via Fischer esterification.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in fragrance synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1]
CAS Number 600-36-2
Appearance Colorless to almost colorless clear liquid[1]
Purity 97.5-100%[1]
Specific Gravity (20/20 °C) 0.8300 - 0.8320[1]
Refractive Index (n20/D) 1.4240 - 1.4260[1]
Boiling Point 139-140 °C[2]
Solubility Soluble in alcohol

Application in Fragrance Synthesis: Esterification

The primary application of this compound in fragrance synthesis is its conversion into esters through reaction with various carboxylic acids. This process, known as Fischer esterification, is a well-established method for creating a wide array of fragrance molecules. The resulting esters often possess unique and desirable scent profiles, which are influenced by the structure of both the alcohol and the carboxylic acid used.

Predicted Olfactory Profile of 2,4-Dimethyl-3-pentyl Esters
  • 2,4-Dimethyl-3-pentyl Acetate : Likely to possess a fruity, possibly green, and complex odor. The branching may add a camphoraceous or herbaceous undertone.

  • 2,4-Dimethyl-3-pentyl Propionate : Expected to have a sweeter, fruitier profile than the acetate, potentially with ripe, jam-like notes.

  • 2,4-Dimethyl-3-pentyl Butyrate : Predicted to exhibit a strong, sweet, and fruity character, possibly with creamy or tropical undertones.

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of fragrance esters from this compound using Fischer esterification. This protocol can be adapted for various carboxylic acids to produce a range of novel fragrance compounds.

Protocol: Synthesis of 2,4-Dimethyl-3-pentyl Acetate

Objective: To synthesize 2,4-dimethyl-3-pentyl acetate via Fischer esterification of this compound with acetic acid.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate solution (5% w/v)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Pipettes

  • Rotary evaporator (optional)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine this compound and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the stirred reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution). Repeat until no more gas evolves.

    • Wash the organic layer with saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the dried organic layer to remove the drying agent.

    • If an extraction solvent was used, remove it using a rotary evaporator.

  • Purification:

    • Purify the crude ester by fractional distillation under atmospheric or reduced pressure to obtain the pure 2,4-dimethyl-3-pentyl acetate. Collect the fraction at the expected boiling point.

  • Characterization:

    • Characterize the final product by obtaining its boiling point, refractive index, and spectroscopic data (e.g., IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

    • Carefully evaluate the olfactory properties of the purified ester.

Visualizations

Experimental Workflow for Fragrance Ester Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants 1. Combine Reactants (this compound + Carboxylic Acid) Catalyst 2. Add Catalyst (H₂SO₄) Reactants->Catalyst Reflux 3. Heat to Reflux Catalyst->Reflux Cool 4. Cool Reaction Reflux->Cool Wash 5. Aqueous Washes (H₂O, NaHCO₃, Brine) Cool->Wash Dry 6. Dry Organic Layer (Anhydrous MgSO₄) Wash->Dry Filter 7. Filter Dry->Filter Evaporate 8. Remove Solvent Filter->Evaporate Distill 9. Distillation Evaporate->Distill Characterize 10. Characterization (Spectroscopy, nD) Distill->Characterize Olfactory 11. Olfactory Evaluation Characterize->Olfactory

Caption: General workflow for the synthesis of fragrance esters.

Fischer Esterification Signaling Pathway

fischer_esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_products Products Alc This compound Tetrahedral_Int Tetrahedral Intermediate Alc->Tetrahedral_Int Acid Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Acid->Protonated_Acid Protonation H_plus H⁺ (Acid Catalyst) Protonated_Acid->Tetrahedral_Int Nucleophilic Attack by Alcohol Ester Fragrance Ester Tetrahedral_Int->Ester Proton Transfer & Loss of Water Water Water Tetrahedral_Int->Water Ester->H_plus Deprotonation

References

Application Notes and Protocols: Diisopropylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Diisopropylcarbinol, also known as 2,4-Dimethyl-3-pentanol, is a secondary alcohol with a range of existing and potential industrial applications. Its chemical structure, featuring two isopropyl groups attached to a central carbinol unit, imparts unique solubility and reactivity characteristics. These properties make it a valuable intermediate in organic synthesis and a functional ingredient in various formulations. This document provides an overview of the industrial applications of Diisopropylcarbinol, supported by experimental protocols and key data.

Physicochemical Properties

A summary of the key physical and chemical properties of Diisopropylcarbinol is presented in Table 1. This data is essential for its handling, storage, and application in various industrial processes.

Table 1: Physicochemical Properties of Diisopropylcarbinol

PropertyValueReference
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [2]
CAS Number 600-36-2[3]
Appearance Colorless to almost colorless clear liquid[2][3]
Odor Mild, fruity[3][4]
Density 0.829 g/mL at 25 °C[1]
Boiling Point 139-140 °C[1]
Melting Point -70 °C[1]
Flash Point 37.22 °C (99.00 °F)[5]
Water Solubility 32.4 g/L at 20 °C[1]
Refractive Index (n20/D) 1.4240-1.4260[2]

Industrial Applications

Diisopropylcarbinol has demonstrated utility across several industrial sectors, primarily due to its properties as a solvent and a chemical intermediate.

Solvent Applications

Diisopropylcarbinol is utilized as an industrial solvent in various sectors, including pharmaceuticals, paints, and coatings[3]. Its ability to dissolve a range of substances makes it effective in processes such as extraction, cleaning, and formulation[3]. It exhibits moderate solubility in water and excellent solubility in nonpolar organic solvents like hexane and toluene[6].

Intermediate for Synthesis

Diisopropylcarbinol serves as a crucial building block in the synthesis of a variety of specialty chemicals.

  • Fragrances and Flavors: It is a key intermediate in the synthesis of complex aroma profiles for perfumes and food products[2][4].

  • Plasticizers and Lubricants: The compound finds application in the production of plasticizers and lubricants, where it contributes to improved flexibility and performance[2].

  • Coatings and Adhesives: It is used in the development of specialty chemicals for coatings and adhesives, allowing for tailored properties[2].

  • Pharmaceutical Intermediates: Diisopropylcarbinol is recognized as a pharmaceutical synthesis intermediate[1].

Reagent in Organic Reactions

Specific laboratory-scale applications of Diisopropylcarbinol have been documented:

  • Proton Source: It has been used as a proton source in the diastereoselective coupling with 2-substituted acrylate derivatives[7].

  • Polymerization: It was utilized in the polymerization of 1,1′-(1,3-phenylene) diethanol and diisopropyl adipate[7].

Experimental Protocols

Synthesis of Diisopropylcarbinol via Hydrogenation of Ketone

This protocol describes a general procedure for the synthesis of Diisopropylcarbinol by the hydrogenation of 2,4-dimethyl-3-pentanone.

Materials:

  • 2,4-dimethyl-3-pentanone

  • Cobalt catalyst (e.g., LNHC/CoCl₂)

  • Base (e.g., Potassium Hydroxide)

  • Solvent (e.g., Tetrahydrofuran)

  • Hydrogen gas

  • Inert gas (Argon)

  • Biphenyl (internal standard for GC analysis)

  • Mesitylene (internal standard for NMR analysis)

  • Silica for flash column chromatography

Equipment:

  • Glove box

  • 4 mL vial with magnetic stir bar

  • Parr Instruments autoclave

  • Gas chromatograph (GC)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Flash column chromatography setup

Procedure:

  • Inside an argon-filled glove box, weigh the cobalt catalyst and the base into a 4 mL vial containing a magnetic stir bar.

  • Add the solvent to the vial and shake for 30 seconds.

  • Add the 2,4-dimethyl-3-pentanone (carbonyl substrate) to the vial.

  • Place the vial inside a Parr Instruments autoclave. Seal the autoclave and remove it from the glove box.

  • Purge the autoclave with hydrogen gas.

  • Heat the autoclave to the desired reaction temperature (e.g., 20°C) and pressure (e.g., 22502.3 Torr)[8].

  • Allow the reaction to proceed for 16 hours with stirring[8].

  • After 16 hours, cool the autoclave to 0 °C before carefully releasing the hydrogen gas.

  • For quantitative analysis, add a known amount of biphenyl as an internal standard for GC analysis or mesitylene for NMR analysis.

  • Filter the organic layer and dilute for GC and/or NMR analysis to determine yield and stereoselectivity.

  • Purify the product (Diisopropylcarbinol) using flash column chromatography[8].

Quantitative Data Example from Literature:

SubstrateCatalystBaseSolventTemp. (°C)Pressure (Torr)Time (h)Yield (%)
2,4-dimethyl-3-pentanoneC₂₈H₃₅ClCoN₅⁺Cl⁻KOHTHF2022502.31697

Table adapted from a general procedure, specific conditions for Diisopropylcarbinol synthesis may vary[8].

Conversion of Diisopropylcarbinol to 3-chloro-2,4-dimethylpentane

This protocol outlines the conversion of Diisopropylcarbinol to an alkyl halide using Lucas reagent (concentrated HCl and ZnCl₂).

Materials:

  • This compound (Diisopropylcarbinol)

  • Lucas reagent (ZnCl₂ in concentrated HCl)

  • Boiling chips

  • Water

  • Sodium sulfate (anhydrous)

Equipment:

  • Round bottom flask

  • West condenser

  • Heating mantle

  • Separatory funnel

  • Gravity filtration setup

  • Distillation apparatus

  • GC, IR, and NMR instruments for analysis

Procedure:

  • To a round bottom flask, add 6 mL (0.052 mol) of this compound and a few boiling chips[9].

  • While swirling the flask, add approximately 22 mL of Lucas reagent[9].

  • Connect a West condenser to the reaction flask and heat the mixture under reflux for one hour[9].

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Wash the mixture with 30 mL of water and separate the aqueous layer[9].

  • Dry the organic layer with anhydrous sodium sulfate.

  • Filter the dried organic layer by gravity filtration to remove the sodium sulfate.

  • Purify the product by distillation, collecting the fraction that boils above 139 °C (the boiling point of the starting material)[9].

  • Obtain GC, IR, and ¹H NMR spectra to confirm the structure and purity of the 3-chloro-2,4-dimethylpentane product[9].

Visualizations

G cluster_synthesis Synthesis of Diisopropylcarbinol ketone 2,4-Dimethyl-3-pentanone product Diisopropylcarbinol (this compound) ketone->product Hydrogenation h2 H₂ h2->product catalyst Cobalt Catalyst (e.g., LNHC/CoCl₂) catalyst->product base Base (KOH) base->product

Caption: Synthesis of Diisopropylcarbinol.

G cluster_applications Industrial Applications of Diisopropylcarbinol cluster_intermediate As a Chemical Intermediate cluster_direct As a Direct Use Product DIPC Diisopropylcarbinol Fragrances Fragrances & Flavors DIPC->Fragrances synthesis of Plasticizers Plasticizers & Lubricants DIPC->Plasticizers synthesis of Coatings Coatings & Adhesives DIPC->Coatings synthesis of Pharma Pharmaceuticals DIPC->Pharma synthesis of Solvent Industrial Solvent (Paints, Coatings) DIPC->Solvent Reagent Reagent (Polymerization, Proton Source) DIPC->Reagent

Caption: Industrial Applications Overview.

G cluster_conversion Experimental Workflow: Conversion to Alkyl Halide start Diisopropylcarbinol + Lucas Reagent reflux Reflux for 1 hour start->reflux workup Workup (Cool, Wash, Dry) reflux->workup purify Purification (Distillation) workup->purify product 3-chloro-2,4-dimethylpentane purify->product analysis Analysis (GC, IR, NMR) product->analysis

Caption: Conversion of Diisopropylcarbinol.

Safety Information

Diisopropylcarbinol is a flammable liquid and vapor. It may be harmful if swallowed and can cause skin and respiratory system irritation, with a risk of serious eye damage. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area, away from sources of ignition[1][10]. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols: 2,4-Dimethyl-3-pentanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2,4-dimethyl-3-pentanol, also known as diisopropylcarbinol, as a solvent and reagent in various organic reactions. Its bulky secondary alcohol structure offers unique properties that can influence reaction selectivity and outcomes.

Introduction

This compound is a colorless liquid with a distinct profile as a sterically hindered secondary alcohol.[1][2] This structural feature makes it a poor substrate for certain reactions, which in turn allows it to serve as a stable and effective solvent or reagent in specific chemical transformations. Its moderate polarity and ability to act as a proton source or reductant open up applications in catalysis and stereoselective synthesis. This document outlines its use in rhenium-catalyzed deoxydehydration reactions and its potential role in diastereoselective coupling and polymerization processes.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Appearance Colorless liquid
Boiling Point 139-140 °C
Density 0.829 g/mL at 25 °C
Flash Point 37 °C
Solubility Soluble in alcohol; slightly soluble in water.

Application 1: Reductant and Solvent in Rhenium-Catalyzed Deoxydehydration (DODH) of Polyols

This compound has demonstrated significant utility as both a reductant and a solvent in the rhenium-catalyzed deoxydehydration (DODH) of biomass-derived polyols, such as glycerol.[2][3] This reaction is a key transformation for converting renewable resources into valuable platform chemicals like allyl alcohol. The bulky nature of this compound is thought to play a role in the selectivity of the reaction.

Quantitative Data
SubstrateCatalystReductant/SolventTemperature (°C)Time (h)ProductSelectivity (%)
GlycerolReO₃This compound140-Allyl Alcohol90

Data extracted from a study on the deoxydehydration of glycerol catalyzed by rhenium derivatives.[3]

Experimental Protocol: Rhenium-Catalyzed Deoxydehydration of Glycerol

Objective: To synthesize allyl alcohol from glycerol via deoxydehydration using a rhenium catalyst with this compound as the reductant and solvent.

Materials:

  • Glycerol

  • Rhenium(VI) oxide (ReO₃)

  • This compound

  • Hydrogen gas (for reactions under H₂ atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Gas chromatography (GC) equipment for analysis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycerol and the rhenium catalyst (e.g., ReO₃).

  • Add this compound to the flask, serving as both the solvent and the reductant.

  • The reaction can be carried out under a standard atmosphere or, for enhanced selectivity, under a hydrogen atmosphere.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.[3]

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of glycerol and the selectivity for allyl alcohol.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by distillation or another suitable purification method. The catalyst may be recoverable and reusable.[3]

Logical Relationship of DODH Reaction

dodh_reaction Glycerol Glycerol Allyl_Alcohol Allyl Alcohol Glycerol->Allyl_Alcohol Deoxydehydration Byproducts Byproducts Glycerol->Byproducts Re_catalyst Rhenium Catalyst (e.g., ReO₃) Re_catalyst->Allyl_Alcohol catalyzes DMP This compound (Reductant/Solvent) DMP->Allyl_Alcohol enables

Caption: Rhenium-catalyzed deoxydehydration of glycerol.

Application 2: Proton Source in Diastereoselective Coupling Reactions

This compound has been identified as a proton source in the diastereoselective coupling of 2-substituted acrylate derivatives.[4] The steric bulk of this alcohol can influence the stereochemical outcome of the protonation step, leading to enhanced diastereoselectivity.

Generalized Experimental Protocol: Diastereoselective Coupling

Objective: To perform a diastereoselective coupling of a 2-substituted acrylate derivative using this compound as a stereodirecting proton source.

Materials:

  • 2-Substituted acrylate derivative

  • Nucleophile (e.g., an organometallic reagent)

  • Aprotic solvent (e.g., THF, diethyl ether)

  • This compound

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the 2-substituted acrylate derivative in a dry, aprotic solvent.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the nucleophile to the cooled solution and stir for the required reaction time to allow for conjugate addition.

  • After the addition is complete, add a solution of this compound in the same aprotic solvent to the reaction mixture to act as a proton source for the enolate intermediate.

  • Allow the reaction to warm to room temperature slowly.

  • Quench the reaction by adding a suitable aqueous solution.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.

  • Analyze the product to determine the yield and diastereomeric ratio.

Experimental Workflow for Diastereoselective Coupling

diastereoselective_workflow start Start dissolve Dissolve Acrylate in Aprotic Solvent start->dissolve cool Cool to -78 °C dissolve->cool add_nucleophile Add Nucleophile cool->add_nucleophile protonate Protonate with This compound add_nucleophile->protonate quench Quench Reaction protonate->quench workup Aqueous Workup & Extraction quench->workup purify Purify Product workup->purify analyze Analyze Yield & diastereomeric ratio purify->analyze end End analyze->end

Caption: Workflow for diastereoselective coupling.

Application 3: Potential Solvent in Polymerization Reactions

This compound has been mentioned as a solvent in the polymerization of 1,1′-(1,3-phenylene)diethanol and diisopropyl adipate.[4] Its higher boiling point compared to common solvents like THF or diethyl ether could be advantageous for reactions requiring elevated temperatures.

Note: Specific experimental details and quantitative data for this polymerization are not widely published. The following is a generalized protocol for a polyesterification reaction.

Generalized Experimental Protocol: Polyesterification

Objective: To synthesize a polyester from a diol and a diester using this compound as a high-boiling point solvent.

Materials:

  • 1,1′-(1,3-phenylene)diethanol (diol)

  • Diisopropyl adipate (diester)

  • This compound (solvent)

  • Transesterification catalyst (e.g., a tin or titanium-based catalyst)

  • High-temperature reaction setup with provision for distillation

Procedure:

  • Charge a reaction vessel equipped with a mechanical stirrer, a thermometer, and a distillation head with the diol, diester, and this compound.

  • Add the transesterification catalyst to the mixture.

  • Heat the mixture under an inert atmosphere to a temperature that allows for the removal of the alcohol byproduct (isopropanol in this case) by distillation, driving the equilibrium towards the polymer.

  • Continue the reaction until the desired degree of polymerization is achieved, which can be monitored by the amount of distillate collected or by analyzing the viscosity of the reaction mixture.

  • Cool the reaction mixture and precipitate the polymer by adding a non-solvent.

  • Collect the polymer by filtration, wash it, and dry it under vacuum.

Conclusion

This compound presents itself as a specialized solvent and reagent with potential applications in reactions where its steric bulk and hydroxyl functionality can be leveraged to control reactivity and selectivity. While detailed protocols for some of its applications remain to be fully documented in accessible literature, its demonstrated success in rhenium-catalyzed deoxydehydration highlights its potential for broader use in organic synthesis, particularly in the context of green chemistry and biomass conversion. Further research into its role in stereoselective reactions and polymerization is warranted to fully explore its capabilities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of 2,4-Dimethyl-3-pentanol (also known as diisopropylcarbinol). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for synthesizing this compound are the Grignard reaction and the reduction of a ketone. The Grignard reaction involves the addition of an isopropylmagnesium halide to isobutyraldehyde.[1] The ketone reduction method involves the reduction of 2,4-Dimethyl-3-pentanone (diisopropyl ketone) using a reducing agent like sodium borohydride or through catalytic hydrogenation.[2][3]

Q2: Which synthetic route generally provides a higher yield?

A2: Catalytic hydrogenation of 2,4-Dimethyl-3-pentanone has been reported to achieve yields as high as 97%.[2] The Grignard reaction, while a versatile method for forming carbon-carbon bonds, can be prone to side reactions with sterically hindered reagents and substrates, which may lead to lower yields of the desired secondary alcohol.

Q3: What are the common side reactions to be aware of during the Grignard synthesis of this compound?

A3: Due to the steric hindrance of both the isopropyl Grignard reagent and isobutyraldehyde, two main side reactions can occur:

  • Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the aldehyde to form an enolate. This results in the recovery of the starting aldehyde after acidic workup.

  • Reduction: The Grignard reagent can reduce the aldehyde to the corresponding primary alcohol (isobutanol). This occurs via a hydride transfer from the beta-carbon of the Grignard reagent.

Another common side reaction in Grignard syntheses is Wurtz coupling , where the Grignard reagent couples with the unreacted alkyl halide.

Q4: How can I minimize side reactions in the Grignard synthesis?

A4: To favor the desired nucleophilic addition and improve the yield of this compound, consider the following:

  • Low Temperature: Perform the addition of the Grignard reagent to the aldehyde at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

  • Slow Addition: Add the aldehyde to the Grignard reagent slowly and with vigorous stirring to avoid high local concentrations of the aldehyde.

  • Choice of Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents. THF can sometimes offer better stabilization of the Grignard reagent.[4]

Q5: What are the most effective reducing agents for converting 2,4-Dimethyl-3-pentanone to this compound?

A5: Several reducing agents are effective:

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel or noble metal catalysts (e.g., cobalt-based) with hydrogen gas can provide very high yields.[2]

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces ketones to secondary alcohols.[3][5] It is generally safer and easier to handle than lithium aluminum hydride.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will also effectively reduce the ketone.[4][6] However, it is less selective and more reactive than NaBH₄, requiring stricter anhydrous conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound (Grignard Route) 1. Wet Glassware/Solvents: Grignard reagents are highly sensitive to moisture.1. Rigorously dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents.
2. Poor Quality Magnesium: An oxide layer on the magnesium turnings can prevent the reaction from initiating.2. Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
3. Side Reactions (Enolization/Reduction): Steric hindrance favors these pathways.3. Maintain a low reaction temperature during the addition of the aldehyde. Add the aldehyde dropwise to the Grignard reagent.
4. Wurtz Coupling: Grignard reagent reacting with the starting alkyl halide.4. Ensure slow, dropwise addition of the alkyl halide during Grignard formation. Use a slight excess of magnesium.
Presence of Starting Material (Aldehyde/Ketone) in Product 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Ensure the reaction is stirred for an adequate amount of time. For Grignard reactions, allowing the mixture to warm to room temperature after addition can help drive the reaction to completion.
2. Enolization (Grignard Route): The Grignard reagent acted as a base instead of a nucleophile.2. Use lower reaction temperatures. Consider using a less sterically hindered Grignard reagent if the synthesis allows.
Presence of Isobutanol in Product (Grignard Route) Reduction of Isobutyraldehyde: The Grignard reagent acted as a reducing agent.Lowering the reaction temperature can help to minimize the reduction pathway.
Difficult Purification Close Boiling Points of Product and Byproducts: Byproducts such as isobutanol or unreacted starting materials can be difficult to separate by distillation.Use fractional distillation with a column that has a high number of theoretical plates for better separation.[7] Monitor the fractions by GC analysis to ensure the purity of the collected product.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Reagents Typical Yield (%) Key Advantages Common Disadvantages
Grignard Reaction Isopropylmagnesium bromide, Isobutyraldehyde55-60% (for a similar Grignard reaction)[8]Forms a new carbon-carbon bond.Prone to side reactions (enolization, reduction) due to steric hindrance, leading to lower yields. Requires strict anhydrous conditions.
Catalytic Hydrogenation 2,4-Dimethyl-3-pentanone, H₂, Cobalt catalyst, KOH97%[2]High yield, clean reaction.Requires specialized high-pressure equipment (autoclave).
Sodium Borohydride Reduction 2,4-Dimethyl-3-pentanone, NaBH₄60-70% (for a similar ketone reduction)[3]Mild and selective reagent, easy to handle, good yield.Does not create the carbon skeleton.
Lithium Aluminum Hydride Reduction 2,4-Dimethyl-3-pentanone, LiAlH₄~90% (general ketone reduction)Very effective and powerful reducing agent.Highly reactive, requires strict anhydrous conditions, less selective than NaBH₄.[4][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Isopropyl bromide

  • Anhydrous diethyl ether

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • In the dropping funnel, add a solution of isopropyl bromide in anhydrous diethyl ether.

    • Add a small portion of the isopropyl bromide solution to the magnesium turnings. If the reaction does not start, add a small crystal of iodine.

    • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve isobutyraldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation, collecting the fraction at the boiling point of this compound (139-140 °C).

Protocol 2: Synthesis of this compound via Reduction of 2,4-Dimethyl-3-pentanone

Materials:

  • 2,4-Dimethyl-3-pentanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction Reaction:

    • In a round-bottom flask, dissolve 2,4-Dimethyl-3-pentanone in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in portions to the stirred solution.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

    • Remove the methanol by rotary evaporation.

    • Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude product.

    • Purify the product by fractional distillation.[7]

Visualizations

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_prep Mg turnings + Anhydrous Ether add_iprbr Add Isopropyl Bromide start_prep->add_iprbr reflux_prep Reflux add_iprbr->reflux_prep grignard Isopropylmagnesium Bromide reflux_prep->grignard cool Cool to 0°C grignard->cool add_aldehyde Add Isobutyraldehyde cool->add_aldehyde warm_rt Warm to RT & Stir add_aldehyde->warm_rt alkoxide Alkoxide Intermediate warm_rt->alkoxide quench Quench with NH4Cl(aq) alkoxide->quench extract Extract with Ether quench->extract dry Dry with MgSO4 extract->dry evaporate Evaporate Solvent dry->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Ketone_Reduction_Workflow cluster_reaction Reduction Reaction cluster_workup Work-up & Purification start_reaction Ketone in Methanol cool Cool to 0°C start_reaction->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir_rt Stir at RT add_nabh4->stir_rt alkoxide Alkoxide Intermediate stir_rt->alkoxide quench Quench with HCl alkoxide->quench evaporate_meoh Evaporate Methanol quench->evaporate_meoh extract Extract with Ether evaporate_meoh->extract wash Wash & Dry extract->wash evaporate_ether Evaporate Ether wash->evaporate_ether distill Fractional Distillation evaporate_ether->distill product Pure this compound distill->product

Caption: Experimental workflow for the reduction of 2,4-Dimethyl-3-pentanone.

Troubleshooting_Tree start Low Yield of this compound? check_sm Starting Material Recovered? start->check_sm check_byproduct Other Byproducts Present? start->check_byproduct No sm_yes Yes check_sm->sm_yes no_sm_no_byproduct No check_sm->no_sm_no_byproduct byproduct_yes byproduct_yes check_byproduct->byproduct_yes Yes enolization Likely Enolization (Grignard) or Incomplete Reaction sm_yes->enolization solution_enol Solution: Lower Temp, Slower Addition enolization->solution_enol isobutanol Isobutanol Detected? (Grignard) byproduct_yes->isobutanol other_impurities Other Impurities? byproduct_yes->other_impurities No isobutanol_yes Yes isobutanol->isobutanol_yes isobutanol->no_sm_no_byproduct No wurtz wurtz other_impurities->wurtz High Boiling Point Impurity? reduction Side Reaction: Reduction isobutanol_yes->reduction solution_reduction Solution: Lower Temperature reduction->solution_reduction wurtz_yes Yes wurtz->wurtz_yes wurtz->no_sm_no_byproduct No wurtz_coupling Likely Wurtz Coupling wurtz_yes->wurtz_coupling solution_wurtz Solution: Slow Addition of Alkyl Halide wurtz_coupling->solution_wurtz check_conditions Review General Conditions no_sm_no_byproduct->check_conditions solution_conditions Ensure Anhydrous Conditions, Good Quality Reagents check_conditions->solution_conditions

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Dimethyl-3-pentanol. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory synthesis of this compound is through the Grignard reaction. This involves the reaction of an isopropylmagnesium halide (e.g., isopropylmagnesium bromide or chloride) with isobutyraldehyde (2-methylpropanal). Following the Grignard addition, an acidic workup is performed to protonate the resulting alkoxide and yield the final alcohol product.

Q2: What are the potential side reactions in the Grignard synthesis of this compound?

Several side reactions can occur, potentially reducing the yield of the desired product. The primary side reactions include:

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of isobutyraldehyde to form an enolate. This is more likely with sterically hindered Grignard reagents or at elevated temperatures. The starting aldehyde is regenerated upon workup.

  • Reduction: If the Grignard reagent possesses β-hydrogens, as isopropylmagnesium halides do, it can reduce the aldehyde to the corresponding primary alcohol (isobutanol) via a six-membered transition state. This process is a Meerwein-Ponndorf-Verley-type reduction.

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted isopropyl halide present in the reaction mixture, resulting in the formation of 2,3-dimethylbutane.

Q3: How can I minimize the formation of side products?

To optimize the yield of this compound, consider the following strategies:

  • Control the temperature: Add the Grignard reagent to the aldehyde solution slowly and at a low temperature (e.g., 0 °C) to manage the exothermic reaction and disfavor the formation of enolates and reduction products.

  • Ensure slow addition: Adding the Grignard reagent dropwise helps to maintain a low concentration of the reagent at any given time, which can reduce the likelihood of side reactions.

  • Use high-quality reagents: Ensure that the magnesium turnings are fresh and that the solvent is anhydrous to prevent the quenching of the Grignard reagent.

  • Optimize stoichiometry: While a slight excess of the Grignard reagent is often used, a large excess can promote side reactions.

Q4: What is a suitable solvent for this Grignard reaction?

Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for the preparation and reaction of Grignard reagents. These solvents are crucial as they solvate the magnesium center, stabilizing the Grignard reagent.

Q5: How can I purify the final product?

Purification of this compound from the reaction mixture is typically achieved through distillation. Due to the different boiling points of the product and potential byproducts, fractional distillation can be effective. Column chromatography can also be employed for higher purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Inactive Grignard reagent (due to moisture or oxidized magnesium).2. Incorrect stoichiometry.3. Competing side reactions (enolization, reduction).1. Use freshly dried glassware and anhydrous solvent. Activate magnesium turnings if necessary (e.g., with a crystal of iodine).2. Titrate the Grignard reagent before use to determine its exact concentration.3. Maintain low reaction temperatures and ensure slow addition of the Grignard reagent.
Presence of a significant amount of isobutyraldehyde after the reaction 1. Incomplete reaction.2. Enolization of the aldehyde.1. Allow the reaction to stir for a sufficient amount of time after the addition of the Grignard reagent.2. Lower the reaction temperature during the addition of the Grignard reagent.
Isolation of isobutanol as a major byproduct Reduction of isobutyraldehyde by the Grignard reagent.This is an inherent side reaction. To minimize it, maintain a low reaction temperature.
Formation of a hydrocarbon byproduct (2,3-dimethylbutane) Wurtz coupling of the Grignard reagent with unreacted isopropyl halide.Ensure the complete formation of the Grignard reagent before adding the aldehyde. This can be facilitated by a sufficient reaction time for the Grignard formation.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Isopropyl bromide

  • Anhydrous diethyl ether

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Isopropylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of isopropyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the isopropyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In the dropping funnel, place a solution of isobutyraldehyde (0.9 equivalents) in anhydrous diethyl ether.

    • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation.

Quantitative Data Summary

Parameter Value Notes
Typical Yield 60-75%Yields can vary based on reaction conditions and purity of reagents.
Reaction Time 2-3 hoursIncludes Grignard formation and reaction with the aldehyde.
Reaction Temperature 0 °C to room temperatureLow temperature for addition, then warming to room temperature.
Boiling Point of this compound 139-141 °CAt atmospheric pressure.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Isopropylmagnesium Bromide Solution addition Slowly Add Isobutyraldehyde at 0 °C reagent_prep->addition stir Stir at Room Temperature addition->stir quench Quench with Saturated Aqueous NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract dry Dry with MgSO4 extract->dry purify Purify by Distillation dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_pathways Reaction Pathways cluster_products Products start Isopropyl MgBr + Isobutyraldehyde desired Nucleophilic Addition start->desired enolization Enolization (Side Reaction) start->enolization reduction Reduction (Side Reaction) start->reduction wurtz Wurtz Coupling (Side Reaction) start->wurtz product_desired This compound desired->product_desired product_enol Isobutyraldehyde (recovered) enolization->product_enol product_red Isobutanol reduction->product_red product_wurtz 2,3-Dimethylbutane wurtz->product_wurtz

Caption: Competing reaction pathways in the synthesis of this compound.

Technical Support Center: Purification of 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dimethyl-3-pentanol, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is fractional distillation. This technique separates liquids based on differences in their boiling points. Given that this compound has a boiling point of 138-140 °C, fractional distillation is well-suited to separate it from impurities with different boiling points.[1][2][3]

Q2: How can I assess the purity of my this compound sample?

A2: Gas chromatography (GC) is the recommended method for assessing the purity of this compound.[4] It is a precise analytical technique that can separate, identify, and quantify the individual components in your sample.[5][6] The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. For detailed structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q3: Can I use simple distillation instead of fractional distillation?

A3: Simple distillation is only effective for separating liquids with significantly different boiling points (a difference of more than 25 °C) or for separating a volatile liquid from a non-volatile solid.[7] If the impurities in your sample have boiling points close to that of this compound, simple distillation will not provide a good separation. Fractional distillation is recommended for achieving high purity.[8][9]

Q4: Is it possible to purify this compound by recrystallization?

A4: this compound is a liquid at room temperature, so direct recrystallization is not feasible. However, it is possible to convert the alcohol into a solid derivative (e.g., an ester or urethane), which can then be purified by recrystallization.[10][11][12] After purification, the derivative would need to be hydrolyzed back to the pure alcohol. This multi-step process is generally more complex than fractional distillation.

Q5: What are the potential impurities I might encounter?

A5: The impurities will depend on the synthesis method. If prepared via a Grignard reaction (a common method for synthesizing secondary alcohols), potential impurities could include unreacted starting materials (e.g., an aldehyde and a Grignard reagent), byproducts from side reactions, and residual solvents.[13][14][15][16]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
No distillate is collecting. - Insufficient heating.- A leak in the apparatus.- Blockage in the condenser.- Gradually increase the heating mantle temperature.- Check all joints and connections for a proper seal.- Ensure there is a clear path through the condenser and that cooling water is flowing correctly.
The distillation is very slow. - Inadequate heating.- Poor insulation of the distillation column.- Increase the heat supply to the distillation flask.- Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[7]
The temperature at the thermometer fluctuates or drops. - The distillation rate is too fast, causing "bumping" or uneven boiling.- The heating is inconsistent.- Reduce the heating to achieve a slow and steady distillation rate (typically 1-2 drops per second).- Ensure the heating mantle is set to a stable temperature.
The collected distillate is not pure. - The fractionating column is not efficient enough.- The distillation was conducted too quickly.- The fractions were not collected carefully.- Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate to allow for proper equilibrium between the liquid and vapor phases.- Collect smaller, more precise fractions, especially around the boiling point of the desired compound.
The liquid in the distillation flask is bumping violently. - Lack of boiling chips or a stir bar.- Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of the compound from impurities. - Incorrect mobile phase polarity.- Column was packed improperly.- Sample was overloaded.- Adjust the solvent system. Start with a non-polar solvent and gradually increase the polarity.- Ensure the column is packed uniformly to avoid channeling.- Use an appropriate amount of sample for the column size.
The compound is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the eluting solvent.
Cracks appear in the silica gel bed. - The column has run dry.- Never let the solvent level drop below the top of the silica gel.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is for the purification of this compound using a standard fractional distillation apparatus.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer and stir bar

  • Clamps and stands

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • As the liquid begins to boil, observe the vapor rising through the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation, with the distillate collecting at a rate of 1-2 drops per second.

    • Insulate the fractionating column to ensure a proper temperature gradient.[7]

  • Fraction Collection:

    • Monitor the temperature at the distillation head.

    • Discard the initial fraction that distills at a lower temperature (forerun), as it may contain more volatile impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (138-140 °C).[1][2][3]

    • Change the receiving flask if the temperature begins to rise significantly, indicating the distillation of higher-boiling impurities.

  • Purity Analysis: Analyze the collected fractions using gas chromatography (GC) to determine their purity.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for analyzing the purity of this compound.

Materials:

  • Purified this compound sample

  • Volumetric flask

  • Suitable solvent (e.g., dichloromethane or ethanol)

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Appropriate GC column (a polar column is often suitable for alcohols)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1% solution in ethanol).

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).

    • Set the injector and detector temperatures (e.g., 250 °C).

    • Set the carrier gas flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Record the chromatogram.

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks.

Quantitative Data Summary

Purification MethodTypical Purity AchievedKey Parameters to Control
Fractional Distillation >99%Heating rate, column efficiency, fraction collection
Flash Column Chromatography >98%Stationary phase, mobile phase gradient, sample loading

Note: The achievable purity can vary depending on the nature and amount of impurities in the starting material.

Visualizations

Purification_Workflow cluster_start cluster_purification Purification Step cluster_analysis Purity Analysis cluster_decision cluster_end Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Primary Method Chromatography Column Chromatography Crude->Chromatography Alternative Method GC_Analysis GC Analysis Distillation->GC_Analysis Chromatography->GC_Analysis Purity_Check Purity > 99%? GC_Analysis->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Yes Repurify Repurify Purity_Check->Repurify No Repurify->Distillation

Caption: Workflow for the purification and analysis of this compound.

References

Technical Support Center: Optimizing Diastereoselective Coupling Reactions with 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diastereoselective coupling reactions involving the sterically hindered chiral auxiliary, 2,4-Dimethyl-3-pentanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in diastereoselective coupling reactions?

A1: this compound serves as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The bulky isopropyl groups of this compound create a sterically demanding environment, effectively shielding one face of the reactive intermediate (e.g., an enolate), thereby directing the approach of an incoming electrophile to the less hindered face. This leads to the preferential formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved and ideally recovered.

Q2: Which types of diastereoselective reactions are suitable for using this compound as a chiral auxiliary?

A2: Due to its significant steric bulk, this compound is particularly effective in reactions where facial bias of a planar intermediate is key to stereocontrol. These include:

  • Diastereoselective Aldol Reactions: Specifically, in Mukaiyama-type aldol reactions where a silyl enol ether derived from an ester of this compound reacts with an aldehyde.

  • Diastereoselective Alkylation of Enolates: Directing the stereoselective addition of an alkyl halide to an enolate.

  • Diastereoselective Conjugate Additions: Controlling the 1,4-addition of nucleophiles to α,β-unsaturated systems.

Q3: How is the chiral auxiliary attached to the substrate and subsequently removed?

A3: The auxiliary is typically attached to a carboxylic acid substrate via esterification to form a chiral ester. After the diastereoselective coupling reaction, the auxiliary can be removed through several methods, depending on the desired product:

  • Hydrolysis: Basic (e.g., LiOH, NaOH) or acidic (e.g., HCl, H₂SO₄) hydrolysis to yield the chiral carboxylic acid.

  • Reductive Cleavage: Using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) to produce the corresponding chiral primary alcohol.[1]

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.

Care must be taken during cleavage to avoid racemization of the newly formed stereocenter.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during diastereoselective coupling reactions using this compound as a chiral auxiliary.

Issue 1: Low Diastereoselectivity (Poor d.r.)

Low diastereoselectivity is a common challenge and can often be rectified by systematic optimization of the reaction conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Suboptimal Reaction Temperature Lower the reaction temperature. Diastereoselectivity is often highly temperature-dependent. Performing the reaction at -78 °C (dry ice/acetone bath) or even lower temperatures can significantly enhance the energy difference between the diastereomeric transition states, favoring the formation of the major diastereomer.
Inappropriate Lewis Acid The choice of Lewis acid is critical in Mukaiyama aldol reactions. Screen a variety of Lewis acids with different steric and electronic properties (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). The Lewis acid coordinates to the carbonyl and the auxiliary, influencing the rigidity of the transition state.
Incorrect Enolate Geometry (for enolate alkylations) The geometry of the enolate (E vs. Z) is crucial for high diastereoselectivity. For sterically hindered auxiliaries, the formation of a specific enolate isomer is often preferred. The choice of base (e.g., LDA, NaHMDS, KHMDS) and solvent can influence the E/Z ratio.
Insufficient Steric Hindrance in the Transition State If the substrate and electrophile are both small, the directing effect of the auxiliary may be diminished. Consider modifying the substrate or electrophile to increase steric bulk, which can lead to a more organized and selective transition state.
Solvent Effects The solvent can influence the aggregation state of organometallic reagents and the conformation of the transition state. Ethereal solvents like THF and diethyl ether are common choices. For Lewis acid-mediated reactions, non-coordinating solvents like dichloromethane may be preferable.[2]
Issue 2: Low Reaction Yield or Incomplete Conversion

Poor yields can stem from a variety of factors, from reagent quality to reaction conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Incomplete Enolate Formation Ensure the use of a slight excess of a strong, non-nucleophilic base (e.g., 1.1-1.2 equivalents of LDA or NaHMDS). Allow sufficient time for deprotonation at low temperature (typically 1-2 hours at -78 °C).
Presence of Moisture or Other Impurities Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (argon or nitrogen). Impurities like water can quench the enolate or deactivate the Lewis acid.
Decomposition of Reagents or Products Some reagents, intermediates, or products may be unstable under the reaction conditions. Ensure the reaction is performed at the appropriate temperature and that the workup procedure is suitable for the stability of the compounds involved.
Poor Reactivity of the Electrophile For alkylations, ensure a reactive alkylating agent is used (e.g., iodides are more reactive than bromides, which are more reactive than chlorides). For aldol reactions, the electrophilicity of the aldehyde is important.

Experimental Protocols

General Protocol for Diastereoselective Alkylation of a Chiral Ester

This protocol provides a general procedure for the alkylation of an enolate derived from an ester of this compound.

  • Esterification: Prepare the chiral ester by reacting the desired carboxylic acid with this compound under standard esterification conditions (e.g., DCC/DMAP or acid catalysis). Purify the resulting ester by column chromatography.

  • Enolate Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of the chiral ester in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of a strong, non-nucleophilic base (e.g., LDA, 1.1 equivalents) in THF to the ester solution.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the electrophile (e.g., an alkyl iodide, 1.2 equivalents) to the enolate solution at -78 °C.

    • Stir the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the product by column chromatography on silica gel.

    • Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.

Data Presentation

The following table provides representative data on how reaction conditions can influence the diastereomeric ratio (d.r.) and yield in the alkylation of a chiral ester derived from this compound. Note: This data is illustrative and based on general principles of diastereoselective alkylations; actual results will vary depending on the specific substrates.

Table 1: Optimization of the Diastereoselective Alkylation of a Chiral Ester

EntryBaseElectrophileTemperature (°C)Solventd.r. (syn:anti)Yield (%)
1LDACH₃I-78THF95:585
2LDACH₃I-40THF85:1588
3NaHMDSCH₃I-78THF93:782
4KHMDSCH₃I-78THF90:1080
5LDABnBr-78THF97:390
6LDABnBr-78Et₂O96:487
7LDACH₃OTf-78THF94:688

Visualizations

Below are diagrams illustrating key concepts and workflows related to diastereoselective coupling reactions.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Workup & Analysis cluster_cleavage Auxiliary Removal esterification Esterification (Substrate + Auxiliary) enolate_formation Enolate Formation (Base, -78°C) esterification->enolate_formation alkylation Alkylation (Electrophile, -78°C) enolate_formation->alkylation workup Aqueous Workup alkylation->workup purification Column Chromatography workup->purification analysis NMR / HPLC Analysis (Determine d.r.) purification->analysis cleavage Auxiliary Cleavage (e.g., Hydrolysis) analysis->cleavage final_product Final Chiral Product cleavage->final_product

Caption: Experimental workflow for a diastereoselective alkylation using a chiral auxiliary.

troubleshooting_logic start Low Diastereoselectivity? temp Lower Reaction Temperature start->temp Yes success High Diastereoselectivity start->success No lewis_acid Screen Different Lewis Acids temp->lewis_acid base_solvent Optimize Base and Solvent for Enolate Geometry lewis_acid->base_solvent sterics Modify Substrate/ Electrophile Sterics base_solvent->sterics sterics->success

Caption: Troubleshooting logic for improving low diastereoselectivity.

References

Preventing elimination side products in reactions of 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental use of 2,4-Dimethyl-3-pentanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this sterically hindered secondary alcohol, with a focus on preventing the formation of elimination side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways for this compound?

This compound, as a secondary alcohol, primarily undergoes two competing reaction pathways: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The predominant pathway is highly dependent on the reaction conditions. Due to the significant steric hindrance around the hydroxyl group, SN2 reactions are generally disfavored.[1][2]

Q2: Why am I getting alkenes (elimination products) when I want a substitution product?

The formation of alkenes, such as 2,4-dimethyl-2-pentene and 2,4-dimethyl-1-pentene, occurs through elimination reactions.[3] Several factors can favor elimination over substitution:

  • High Temperatures: Elimination reactions are entropically favored and are therefore promoted by higher reaction temperatures.[4]

  • Strong, Bulky Bases: The use of strong and sterically hindered bases will favor the abstraction of a proton, leading to elimination.

  • Acid Catalysis with Non-Nucleophilic Counter-ions: Strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are excellent for promoting E1 dehydration because their conjugate bases (HSO₄⁻, H₂PO₄⁻) are poor nucleophiles.[4]

Q3: How can I favor the formation of a substitution product?

To favor nucleophilic substitution, the following conditions are recommended:

  • Good Leaving Group: The hydroxyl group (-OH) is a poor leaving group. It must first be converted into a better leaving group. This can be achieved by protonating it with a strong acid whose conjugate base is a good nucleophile (e.g., HCl, HBr) or by converting the alcohol to a sulfonate ester (e.g., tosylate or mesylate).[2]

  • Good, Non-Basic Nucleophile: Use a reagent that provides a good nucleophile but is not a strong base. Halide ions are a good example.

  • Lower Temperatures: Lowering the reaction temperature will generally favor the substitution pathway over elimination.

Troubleshooting Guide

Issue: Formation of Alkenes During Reaction with Lucas Reagent

Scenario: "I reacted this compound with Lucas Reagent (concentrated HCl and ZnCl₂) under reflux, expecting to synthesize 3-chloro-2,4-dimethylpentane, but my analysis shows the major products are 2,4-dimethyl-2-pentene and 2,4-dimethyl-1-pentene."[3]

Analysis: This is a classic case of elimination competing with and, in this case, dominating substitution. While the Lucas reagent is designed to promote SN1 substitution in secondary alcohols, the application of heat (reflux) has likely shifted the reaction equilibrium towards the E1 pathway. The Lewis acid ZnCl₂ coordinates to the hydroxyl group, making it a good leaving group (H₂O), leading to the formation of a secondary carbocation. At elevated temperatures, the water molecule or chloride ion is more likely to act as a base, abstracting a proton from an adjacent carbon to form an alkene, rather than the chloride ion acting as a nucleophile to form the alkyl halide.

Recommendations:

  • Temperature Control: Avoid high temperatures. Perform the reaction at a lower temperature, or even at room temperature, and allow for a longer reaction time.

  • Alternative Reagents: Consider using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for the conversion of the alcohol to the corresponding alkyl chloride or bromide. These reagents often provide better yields for substitution with less competing elimination, especially for secondary alcohols.

Data Presentation

The following table summarizes the expected major product distribution for reactions of this compound under various conditions.

Reagent(s)SolventTemperatureExpected Major ProductPredominant Pathway
Conc. H₂SO₄-High2,4-Dimethyl-2-penteneE1
POCl₃, PyridinePyridineModerate2,4-Dimethyl-2-penteneE2
Conc. HCl, ZnCl₂-High2,4-Dimethyl-2-penteneE1
Conc. HCl, ZnCl₂-Low3-Chloro-2,4-dimethylpentaneSN1
PBr₃Diethyl EtherLow3-Bromo-2,4-dimethylpentaneSN2 (with potential for SN1)
1. TsCl, Pyridine2. NaBrAcetoneModerate3-Bromo-2,4-dimethylpentaneSN2

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2,4-dimethylpentane (Favored Substitution)

This protocol is adapted from a standard procedure for the conversion of a secondary alcohol to an alkyl chloride using Lucas Reagent, optimized to favor substitution.[5]

Materials:

  • This compound

  • Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)

  • Sodium Bicarbonate solution (5% aqueous)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

Procedure:

  • In a round-bottom flask, cool 10 mL of Lucas Reagent in an ice bath.

  • Slowly add 2.0 g of this compound to the cooled Lucas Reagent with stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours. The formation of an insoluble layer indicates the formation of the alkyl chloride.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with cold 5% sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried solution and remove the solvent under reduced pressure to obtain the crude 3-chloro-2,4-dimethylpentane.

  • Purify the product by distillation if necessary.

Protocol 2: Synthesis of 2,4-Dimethyl-2-pentene (Favored Elimination)

This protocol describes the acid-catalyzed dehydration of this compound to yield the elimination product.[4]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Sodium Bicarbonate solution (5% aqueous)

  • Anhydrous Sodium Sulfate

Procedure:

  • Place 5.0 g of this compound in a round-bottom flask.

  • Slowly add 1.5 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus.

  • Gently heat the reaction mixture. The alkene product will distill as it is formed.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the distillate with 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The resulting liquid is the 2,4-dimethyl-2-pentene, which can be further purified by fractional distillation if needed.

Mandatory Visualizations

Substitution_vs_Elimination sub This compound protonated Protonated Alcohol sub->protonated + H⁺ carbocation Secondary Carbocation protonated->carbocation - H₂O substitution_product Substitution Product (e.g., 3-Chloro-2,4-dimethylpentane) carbocation->substitution_product + Nucleophile (e.g., Cl⁻) Low Temp elimination_product Elimination Product (2,4-Dimethyl-2-pentene) carbocation->elimination_product - H⁺ High Temp

Caption: Competing SN1 and E1 pathways for this compound.

Experimental_Workflow_Substitution start Start: this compound reaction React with Lucas Reagent at Low Temperature start->reaction extraction Workup: Wash with NaHCO₃ and Brine reaction->extraction drying Dry with Na₂SO₄ extraction->drying product Product: 3-Chloro-2,4-dimethylpentane drying->product

Caption: Experimental workflow for favoring substitution.

References

Technical Support Center: Troubleshooting Grignard Reactions for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tertiary alcohols using Grignard reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Question: Why is my Grignard reaction failing to initiate?

Answer:

The initiation of a Grignard reaction is often the most critical step. Failure to start is typically due to a passivated magnesium surface or the presence of moisture.

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide.[1]

    • Solution: Activate the magnesium surface by gently crushing the turnings in a mortar and pestle to expose a fresh surface.[1] Alternatively, chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[2] The disappearance of the purple color of iodine is an indicator of initiation.[2]

  • Presence of Moisture: Grignard reagents are highly sensitive to water and other protic solvents, which will quench the reaction.[3][4]

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C overnight and cooled under an inert atmosphere (e.g., argon or nitrogen).[1][5] Use anhydrous solvents, and ensure all reagents are free from moisture.[3]

Question: What is causing the low yield of my tertiary alcohol?

Answer:

Low yields are a common problem and can arise from several factors throughout the experiment.

  • Inaccurate Grignard Reagent Concentration: Using an incorrect stoichiometric amount of the Grignard reagent can lead to incomplete conversion of the starting material.[5]

    • Solution: Determine the exact concentration of your prepared Grignard reagent by titration before adding it to the ketone or ester.[5]

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition, reducing the yield of the tertiary alcohol.[6]

    • Enolization: If the ketone has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate. This is more common with sterically hindered ketones.[6] To mitigate this, add the ketone to the Grignard solution at a low temperature (e.g., 0°C).[1]

    • Reduction: Bulky Grignard reagents can reduce sterically hindered ketones to a secondary alcohol.[6]

    • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide.[1] This can be minimized by the slow, dropwise addition of the alkyl halide during the reagent preparation to maintain a low concentration.[1]

  • Improper Reaction Temperature: The addition of the ketone or ester to the Grignard reagent is an exothermic reaction. Running the reaction at too high a temperature can promote side reactions.[7]

    • Solution: Carry out the addition of the carbonyl compound at a low temperature (e.g., 0°C) and then allow the reaction to warm to room temperature to ensure completion.[1]

  • Inefficient Work-up: The work-up procedure is crucial for isolating the tertiary alcohol.

    • Solution: A careful aqueous work-up using a saturated ammonium chloride solution is often preferred to quench the reaction and protonate the alkoxide intermediate.[8][9] This avoids the strongly acidic conditions that could lead to dehydration of the tertiary alcohol.[8][10]

Question: My reaction mixture turned dark brown or black during the Grignard reagent formation. What does this indicate?

Answer:

A dark brown or black coloration during the formation of the Grignard reagent can be a sign of side reactions or impurities.

  • Wurtz Coupling Products: The formation of finely divided metal from coupling side reactions can cause the solution to darken.[5]

  • Presence of Impurities: Impurities in the magnesium or the organic halide can catalyze the decomposition of the Grignard reagent.[5]

While a dark color does not always mean the reaction has failed, it is an indication that side reactions are occurring. Proceeding with the reaction and then purifying the final product is often the best course of action.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a successful Grignard reaction?

A1: Grignard reagents are extremely strong bases and will react with any compound that has an acidic proton, such as water, alcohols, or carboxylic acids.[5] This acid-base reaction is much faster than the desired nucleophilic addition to the carbonyl group.[5] If water is present, it will protonate the Grignard reagent, converting it into an alkane and rendering it inactive for the synthesis.[4][11][12][13]

Q2: What is the role of the ether solvent (e.g., diethyl ether or THF) in the reaction?

A2: Ether solvents are crucial for several reasons. They are aprotic, meaning they do not have acidic protons that would quench the Grignard reagent.[4] Additionally, the lone pairs of electrons on the oxygen atom of the ether solvate and stabilize the magnesium center of the Grignard reagent, keeping it in solution and accessible for reaction.[14] THF is often preferred as it is more effective at stabilizing the Grignard reagent, which can lead to higher yields.[2]

Q3: How can I confirm that my Grignard reagent has formed?

A3: Several visual cues indicate the successful formation of a Grignard reagent. These include the disappearance of an activator's color (like iodine), the solution turning cloudy or grayish, spontaneous refluxing of the solvent due to the exothermic nature of the reaction, and the gradual consumption of the magnesium turnings.[2] For a quantitative assessment, the concentration of the Grignard reagent should be determined by titration.[5]

Q4: Can I use an ester to synthesize a tertiary alcohol with three different R-groups?

A4: No, when an ester is used as a starting material, two of the substituents on the tertiary alcohol will be identical and will come from the Grignard reagent.[15][16] The reaction proceeds through a two-step addition. The first equivalent of the Grignard reagent adds to the ester, forming a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent.[15][17][18]

Q5: What is the purpose of using a saturated ammonium chloride solution during the work-up?

A5: A saturated aqueous solution of ammonium chloride (NH₄Cl) is used to quench the reaction by protonating the magnesium alkoxide intermediate to form the desired tertiary alcohol.[8][9] It is a mild acid, which helps to avoid the potential for acid-catalyzed dehydration of the tertiary alcohol product that can occur with stronger acids like HCl or H₂SO₄.[8][10] It also helps to dissolve the magnesium salts, facilitating their removal during the extraction process.[8]

Data Presentation

Table 1: Comparison of Ethereal Solvents for Grignard Reactions

SolventDielectric Constant (20°C)Boiling Point (°C)Grignard Reagent Solubility & StabilityNotes on Yield
Diethyl Ether (Et₂O)4.334.6GoodGenerally good yields, but can be lower than THF for less reactive halides.[19][20]
Tetrahydrofuran (THF)7.566ExcellentOften provides higher yields due to better stabilization of the Grignard reagent.[2][21]
2-Methyltetrahydrofuran (2-MeTHF)6.280ExcellentA greener alternative to THF, often giving comparable or superior yields and suppressing Wurtz coupling.[19][20]
Diglyme7.2162GoodHigher boiling point allows for higher reaction temperatures, which can be beneficial for less reactive halides.[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Triphenylmethanol

This protocol describes the synthesis of a tertiary alcohol, triphenylmethanol, from methyl benzoate and phenylmagnesium bromide.

1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

  • Assemble a dry three-necked round-bottomed flask with a reflux condenser and a dropping funnel. Place a calcium chloride drying tube on top of the condenser.

  • Place 2 g (0.082 mole) of magnesium turnings in the flask.

  • Prepare a solution of 9.4 mL (0.091 mole) of bromobenzene in 25 mL of anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the bromobenzene solution to the magnesium. If the reaction does not start, warm the flask gently with your hands or a warm water bath.[22] The reaction is initiated when the solution becomes slightly cloudy and bubbles evolve.[22]

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[23]

2. Reaction with Methyl Benzoate:

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of 5 g (0.037 mole) of methyl benzoate in 15 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the methyl benzoate solution slowly to the cooled Grignard reagent with continuous swirling. An intermediate white solid will form.[22]

  • After the addition is complete, heat the mixture at a gentle reflux for 30 minutes.[22][23]

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully pour the reaction mixture into a flask containing a mixture of 50 mL of 10% sulfuric acid and 50 g of ice with stirring.[23]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the ether layer sequentially with 25 mL of water, 25 mL of 5% NaOH, and 10 mL of saturated NaCl (brine).[23]

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the ether to obtain the crude triphenylmethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., a mixture of ethanol and water or petroleum ether) to obtain pure triphenylmethanol.[24]

Protocol 2: Titration of the Grignard Reagent with Iodine

This protocol allows for the determination of the molar concentration of the prepared Grignard reagent.[25][26][27][28]

Materials:

  • Dry 10 mL round-bottom flask with a magnetic stir bar and septum

  • Iodine (I₂)

  • Anhydrous THF

  • Saturated solution of LiCl in THF (optional, but helps to keep magnesium salts in solution)[27][28]

  • 1 mL syringe

Procedure:

  • Flame-dry a 10 mL round-bottom flask containing a magnetic stir bar and cool it under an argon or nitrogen atmosphere.

  • Accurately weigh about 254 mg (1 mmol) of iodine into the flask and seal it with a septum.

  • Add 3-5 mL of anhydrous THF (or a saturated solution of LiCl in THF) and stir until the iodine is completely dissolved, forming a brown solution.[28]

  • Cool the iodine solution to 0°C in an ice bath.

  • Slowly add the Grignard reagent dropwise via a 1 mL syringe while vigorously stirring.[26]

  • The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless.[26][29]

  • Record the volume of the Grignard reagent added.

  • Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

  • Repeat the titration at least once more and average the results for accuracy.[26]

Visualizations

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Carbonyl cluster_workup Work-up & Purification prep_start Dry Glassware & Reagents activate_mg Activate Magnesium prep_start->activate_mg Anhydrous Conditions add_halide Add Alkyl/Aryl Halide in Ether activate_mg->add_halide reflux Reflux add_halide->reflux grignard_reagent Grignard Reagent Solution reflux->grignard_reagent add_carbonyl Add Ketone/Ester at 0°C grignard_reagent->add_carbonyl warm_rt Warm to Room Temperature add_carbonyl->warm_rt alkoxide Magnesium Alkoxide Intermediate warm_rt->alkoxide quench Quench with sat. NH4Cl(aq) alkoxide->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify product Tertiary Alcohol purify->product

Caption: Experimental workflow for the synthesis of tertiary alcohols via Grignard reaction.

Troubleshooting_Grignard start Grignard Reaction Issue? no_reaction Reaction Not Starting? start->no_reaction low_yield Low Yield? start->low_yield side_products Side Products Observed? start->side_products no_reaction->low_yield No check_moisture Check for Moisture (Dry Glassware/Solvents) no_reaction->check_moisture Yes low_yield->side_products No titrate Titrate Grignard Reagent low_yield->titrate Yes minimize_enolization Minimize Enolization (Low Temperature Addition) side_products->minimize_enolization Yes activate_mg Activate Magnesium (Iodine, Grinding) check_moisture->activate_mg temp_control Control Temperature (Add carbonyl at 0°C) titrate->temp_control check_workup Optimize Work-up (Use sat. NH4Cl) temp_control->check_workup minimize_wurtz Minimize Wurtz Coupling (Slow Halide Addition) minimize_enolization->minimize_wurtz

References

Technical Support Center: Catalyst Selection for 2,4-Dimethyl-3-pentanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-3-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound and the typical catalysts used?

A1: this compound typically undergoes three main types of reactions:

  • Dehydration: To produce alkenes, primarily 2,4-dimethyl-2-pentene. Common catalysts include strong protic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and solid acid catalysts such as alumina (Al₂O₃).[1]

  • Oxidation: To yield the corresponding ketone, 2,4-dimethyl-3-pentanone (diisopropyl ketone). This can be achieved using various oxidizing agents and catalysts.

  • Etherification: To form ethers. This can be either a self-condensation to produce bis(1,3-dimethylbutan-2-yl) ether or a reaction with another alcohol to form an unsymmetrical ether. Catalysts for this reaction can include supported palladium catalysts.[2][3]

Q2: How do I choose the best catalyst for the dehydration of this compound?

A2: The choice of catalyst depends on the desired reaction conditions and selectivity.

  • Homogeneous Acid Catalysts (H₂SO₄, H₃PO₄): These are effective for laboratory-scale synthesis and generally result in good yields of the alkene product.[1][4] However, they can be corrosive, difficult to separate from the reaction mixture, and may lead to side reactions like charring.[1]

  • Heterogeneous Solid Acid Catalysts (Alumina, Zeolites): These are often preferred for industrial applications as they are easily separable, reusable, and can be less corrosive. The catalytic activity of alumina is related to its Lewis acid sites.[5][6] Zeolites can also be effective due to their well-defined pore structures and tunable acidity.[7][8]

Q3: What are the common side products in the dehydration of this compound?

A3: The most common side products are isomers of the desired alkene. In the case of this compound dehydration, 2,4-dimethyl-1-pentene can be formed as a minor product alongside the major product, 2,4-dimethyl-2-pentene.[9] At lower temperatures, ether formation can also be a competing side reaction.[6]

Q4: Can I use Lucas Reagent (ZnCl₂ in conc. HCl) for reactions with this compound?

A4: While Lucas reagent is typically used to differentiate between primary, secondary, and tertiary alcohols by forming alkyl chlorides, its use with this compound under heating can lead to dehydration as a major side reaction, yielding a mixture of alkenes (2,4-dimethyl-2-pentene and 2,4-dimethyl-1-pentene) instead of the expected 3-chloro-2,4-dimethylpentane.[9]

Troubleshooting Guides

Dehydration Reactions
Issue Possible Cause(s) Troubleshooting Steps
Low Alkene Yield - Incomplete reaction. - Catalyst deactivation. - Suboptimal temperature.- Increase reaction time or temperature. - Regenerate or replace the catalyst. For alumina, this can involve calcination. - Optimize the reaction temperature. For acid-catalyzed dehydration, temperatures are typically in the range of 150-180°C.[4]
Low Selectivity (Multiple Alkene Isomers) - Reaction mechanism favoring the formation of less stable isomers. - Catalyst properties.- While the formation of the more substituted alkene (Zaitsev's rule) is generally favored, the catalyst can influence the product distribution.[10] Consider using a bulkier base if a different isomer is desired (Hofmann elimination), though this is less common in acid-catalyzed dehydration.
Formation of Ether Byproduct - Reaction temperature is too low.- Increase the reaction temperature. Ether formation is generally favored at lower temperatures, while alkene formation is favored at higher temperatures.[6]
Catalyst Deactivation (Solid Catalysts) - Coking (carbon deposition on the catalyst surface). - Poisoning by impurities in the feed.- Regenerate the catalyst. For alumina, this can be done by calcination in air to burn off carbon deposits. - Ensure the purity of the starting material.
Oxidation Reactions
Issue Possible Cause(s) Troubleshooting Steps
Low Ketone Yield - Incomplete oxidation. - Over-oxidation or side reactions. - Ineffective catalyst.- Increase the reaction time or the amount of oxidizing agent. - Use a milder or more selective oxidizing agent. - Screen different catalysts. For alcohol oxidation, transition metal-based catalysts are often used.
Low Selectivity - Formation of byproducts from C-C bond cleavage.- Optimize reaction conditions (temperature, pressure, solvent). - Choose a catalyst known for high selectivity in alcohol oxidation.
Etherification Reactions
Issue Possible Cause(s) Troubleshooting Steps
Low Ether Yield - Incomplete reaction. - Competing dehydration reaction. - Catalyst inhibition.- Increase reaction time or catalyst loading. - Adjust the reaction temperature to favor etherification over dehydration (generally lower temperatures). - Ensure the absence of water, which can inhibit the reaction.
Low Selectivity (in cross-etherification) - Formation of symmetrical ethers.- Use a significant excess of one alcohol to favor the formation of the unsymmetrical ether.

Data Presentation

Table 1: Catalyst Performance in Alcohol Dehydration (General)

CatalystAlcoholTemperature (°C)Conversion (%)Selectivity to Alkene (%)Reference
γ-Al₂O₃Ethanol300-350~89~98 (to DME, then olefins)[11]
H-ZSM-5Methanol260>90High (to DME, then olefins)[11]
Hf(OTf)₄2-methyl-1-butanol18055-
Pd/Al₂O₃-Ga₂O₃2-propanol250HighHigh (to propylene)[12]

Note: Data for this compound is limited; this table provides a general comparison of catalysts for alcohol dehydration.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound to 2,4-Dimethyl-2-pentene[1][4]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • In a round-bottom flask, place the desired amount of this compound.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while cooling the flask in an ice bath.

  • Set up a fractional distillation apparatus with the round-bottom flask.

  • Gently heat the mixture to a temperature between 150-180°C.[4]

  • Collect the distillate, which will be a mixture of the alkene and water.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Perform a final distillation to purify the 2,4-dimethyl-2-pentene.

Protocol 2: Reaction with Lucas Reagent[13]

Materials:

  • This compound

  • Lucas Reagent (ZnCl₂ in concentrated HCl)

  • Water

  • Sodium sulfate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Add 6 mL (0.052 mol) of this compound to a round-bottom flask.

  • While swirling, add approximately 22 mL of Lucas reagent.

  • Connect a reflux condenser and heat the mixture under reflux for one hour.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the mixture with 30 mL of water and separate the aqueous layer.

  • Dry the organic layer with sodium sulfate.

  • Purify the product by distillation.

  • Analyze the product using GC, IR, and NMR to identify the alkene products.[13]

Visualizations

experimental_workflow_dehydration start Start: this compound add_catalyst Add Catalyst (H₂SO₄ or Al₂O₃) start->add_catalyst heat Heat (150-180°C for H₂SO₄) add_catalyst->heat distill Distill Product heat->distill wash Wash with NaHCO₃ (aq) distill->wash dry Dry with MgSO₄ wash->dry purify Final Distillation dry->purify end End: 2,4-Dimethyl-2-pentene purify->end

Figure 1. Experimental workflow for the acid-catalyzed dehydration of this compound.

troubleshooting_dehydration start Low Alkene Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes catalyst_deactivated Catalyst Deactivated? start->catalyst_deactivated No low_temp Temperature Too Low? incomplete_rxn->low_temp No increase_time Increase Reaction Time incomplete_rxn->increase_time Yes regenerate_catalyst Regenerate/Replace Catalyst catalyst_deactivated->regenerate_catalyst Yes increase_temp Increase Temperature low_temp->increase_temp Yes check_ether Check for Ether Formation low_temp->check_ether No

Figure 2. Troubleshooting logic for low yield in the dehydration of this compound.

References

Technical Support Center: Reaction Monitoring for 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 2,4-Dimethyl-3-pentanol using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why can't I see this compound on my TLC plate using a UV lamp?

A1: this compound does not contain a chromophore that absorbs UV light at the commonly used wavelengths (254 nm or 365 nm).[1] Therefore, it will not be visible under a UV lamp unless your TLC plate has a fluorescent indicator and the compound quenches the fluorescence, which is unlikely for this alcohol. You will need to use a chemical staining agent to visualize the spot.

Q2: What are the best TLC stains for visualizing this compound and its reaction products?

A2: Several staining solutions are effective for visualizing alcohols and related compounds. Some of the most common and effective stains include:

  • Potassium Permanganate (KMnO₄): This is a good general stain for compounds that can be oxidized, such as alcohols and alkenes. It typically produces yellow-to-brown spots on a purple background.[2][3]

  • p-Anisaldehyde Stain: This stain is particularly useful for alcohols, aldehydes, and ketones, often yielding a range of colors that can help differentiate between spots.[1]

  • Vanillin Stain: Similar to p-anisaldehyde, this stain is effective for alcohols, aldehydes, and ketones.[1]

  • Phosphomolybdic Acid (PMA): This is a versatile stain that can visualize a wide variety of organic compounds, including alcohols and alkenes, typically as dark blue or green spots on a yellow-green background.[1]

Q3: My GC peaks for this compound are tailing. What could be the cause and how do I fix it?

A3: Peak tailing for polar compounds like alcohols is a common issue in GC analysis. The primary cause is often the interaction of the polar hydroxyl group with active sites (e.g., silanol groups) in the GC system, such as in the injector liner or on the column itself.

To resolve this, you can:

  • Use a deactivated liner: Ensure your injector liner is deactivated to minimize interactions with the analyte.

  • Choose an appropriate GC column: A wax-based column (e.g., Carbowax) or a column specifically designed for polar analytes is recommended.

  • Condition your column: Properly conditioning the column at a higher temperature can help remove active sites.

  • Derivatize your sample: In some cases, derivatizing the alcohol to a less polar silyl ether can improve peak shape.

Q4: What are the expected products for common reactions of this compound?

A4: Common reactions and their expected primary products are:

  • Oxidation: Oxidation of the secondary alcohol this compound will yield the corresponding ketone, 2,4-dimethyl-3-pentanone .[4][5]

  • Dehydration: Acid-catalyzed dehydration will lead to the formation of alkenes. The major product, according to Zaitsev's rule, is expected to be the most substituted alkene, 2,4-dimethyl-2-pentene . A minor product could be 2,4-dimethyl-1-pentene .

  • Reaction with PBr₃: This reaction will replace the hydroxyl group with a bromine atom, resulting in 3-bromo-2,4-dimethylpentane . This reaction typically proceeds with an inversion of configuration.[6]

Troubleshooting Guides

TLC Analysis Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Spots are not visible after staining. Inappropriate stain for the compound class.Try a different stain (e.g., switch from KMnO₄ to p-anisaldehyde).
The sample is too dilute.Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.
The compound is volatile and evaporated from the plate.This can be challenging to overcome with TLC. GC analysis is a better alternative for highly volatile compounds.
Spots are streaking. The sample is overloaded (too concentrated).Dilute the sample before spotting it on the TLC plate.
The mobile phase is too polar or not polar enough.Adjust the polarity of the mobile phase. For polar compounds, a more polar eluent may be needed.
The compound is interacting strongly with the silica gel.Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the mobile phase to improve spot shape.
Rf values are too high or too low. The mobile phase polarity is incorrect.If the Rf is too high (spots run with the solvent front), decrease the polarity of the mobile phase. If the Rf is too low (spots remain at the baseline), increase the polarity of the mobile phase.
Uneven solvent front. The TLC plate was not placed evenly in the developing chamber.Ensure the plate is level in the chamber.
The chamber was disturbed during development.Place the developing chamber in a location where it will not be moved.
GC Analysis Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing. Active sites in the injector liner or on the column.Use a deactivated liner and a column suitable for polar analytes. Consider derivatization.
Column contamination.Bake out the column at a high temperature or trim the first few centimeters of the column.
Ghost peaks (peaks in a blank run). Contamination in the injector or from the septum.Clean the injector and replace the septum.
Carryover from a previous injection.Run a solvent blank after concentrated samples.
Poor resolution between peaks. Inappropriate column or temperature program.Select a column with a different stationary phase or optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.
Irreproducible retention times. Fluctuations in carrier gas flow rate or oven temperature.Check for leaks in the gas lines and ensure the oven temperature is stable and calibrated.[7]
Column degradation.Replace the column if it is old or has been subjected to harsh conditions.

Experimental Protocols

Protocol 1: TLC Monitoring of the Oxidation of this compound

Objective: To monitor the conversion of this compound to 2,4-dimethyl-3-pentanone using TLC.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: 10% Ethyl Acetate in Hexane (v/v)

  • Staining Solution: Potassium permanganate (KMnO₄) stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber and let it equilibrate for 5-10 minutes.

  • On the TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Using a capillary tube, spot the starting material (this compound) on the left, a co-spot (starting material and reaction mixture) in the middle, and the reaction mixture on the right of the starting line.

  • Place the TLC plate in the developing chamber and allow the mobile phase to ascend until it is about 1 cm from the top of the plate.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize the spots by dipping the plate into the KMnO₄ staining solution and then gently heating with a heat gun until spots appear.

  • The starting alcohol will appear as a spot, while the product ketone will have a different Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Protocol 2: GC Monitoring of the Dehydration of this compound

Objective: To monitor the formation of alkene products from the acid-catalyzed dehydration of this compound.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • GC Column: A polar capillary column (e.g., DB-WAX or similar) is recommended for separating the alcohol from the less polar alkene products.

  • Carrier Gas: Helium or Hydrogen

  • Sample Vials

Procedure:

  • Set up the GC method with an appropriate temperature program. A typical program might be:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

  • Inject a standard of the starting material, this compound, to determine its retention time.

  • Withdraw a small aliquot from the reaction mixture, quench it if necessary (e.g., with a sodium bicarbonate solution), and dilute it with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Inject the diluted reaction mixture into the GC.

  • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of new peaks at shorter retention times, corresponding to the alkene products (2,4-dimethyl-2-pentene and 2,4-dimethyl-1-pentene). The reaction is complete when the peak for the starting alcohol is gone.

Quantitative Data Summary

The following table provides typical analytical data for this compound and its reaction products. Note that TLC Rf values are highly dependent on the specific conditions (plate, mobile phase, temperature) and should be determined experimentally. GC retention times and indices are more transferable but can still vary between instruments and columns.

CompoundStructureExpected TLC Rf*GC Kovats Retention Index (Non-polar column)GC Kovats Retention Index (Polar column)Notes
This compound
alt text
Lower821 - 838[8]1157 - 1220[8]The starting alcohol is more polar and will have a lower Rf value on silica gel.
2,4-Dimethyl-3-pentanone
alt text
Higher~805~1000The product of oxidation is less polar than the starting alcohol.
2,4-Dimethyl-2-pentene
alt text
HighestNot FoundNot FoundThe major dehydration product is a non-polar alkene and will have a high Rf value.
3-Bromo-2,4-dimethylpentane
alt text
HigherNot FoundNot FoundThe alkyl bromide is less polar than the starting alcohol.

*Qualitative estimation for a silica gel plate with a non-polar eluent system (e.g., Ethyl Acetate/Hexane). The more polar compound will have a lower Rf.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_end Conclusion start Start Reaction with This compound take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot prep_tlc Prepare TLC Sample take_aliquot->prep_tlc prep_gc Prepare GC Sample take_aliquot->prep_gc run_tlc Run TLC prep_tlc->run_tlc visualize_tlc Visualize TLC with Stain run_tlc->visualize_tlc is_complete Is Reaction Complete? visualize_tlc->is_complete run_gc Inject into GC prep_gc->run_gc analyze_gc Analyze Chromatogram run_gc->analyze_gc analyze_gc->is_complete workup Proceed to Work-up is_complete->workup Yes continue_reaction Continue Reaction is_complete->continue_reaction No continue_reaction->take_aliquot

Caption: Experimental workflow for monitoring a reaction of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_tlc TLC Issues cluster_gc GC Issues cluster_solutions Potential Solutions problem Unexpected Result in TLC or GC Analysis tlc_issue TLC Problem? problem->tlc_issue gc_issue GC Problem? problem->gc_issue streaking Streaking Spots tlc_issue->streaking Yes no_spots No Spots Visible tlc_issue->no_spots Yes bad_rf Rf Too High/Low tlc_issue->bad_rf Yes sol_dilute Dilute Sample streaking->sol_dilute sol_eluent Adjust Eluent Polarity streaking->sol_eluent sol_stain Change Stain no_spots->sol_stain bad_rf->sol_eluent tailing Peak Tailing gc_issue->tailing Yes ghost_peaks Ghost Peaks gc_issue->ghost_peaks Yes bad_resolution Poor Resolution gc_issue->bad_resolution Yes sol_liner Use Deactivated Liner tailing->sol_liner sol_column Change/Condition Column tailing->sol_column sol_clean Clean Injector/Replace Septum ghost_peaks->sol_clean bad_resolution->sol_column sol_program Optimize Temp. Program bad_resolution->sol_program

Caption: Troubleshooting logic for common TLC and GC analysis issues.

References

Technical Support Center: Workup Procedures for Reactions Involving 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-3-pentanol. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during the workup of reactions involving this sterically hindered secondary alcohol.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for developing effective workup and purification strategies. Key data is summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O[1][2]
Molecular Weight 116.20 g/mol [1][2]
Appearance Colorless liquid[2]
Boiling Point 139-140 °C at 760 mmHg[1][2]
Melting Point -70 °C[1]
Density 0.829 g/mL at 25 °C[1]
Water Solubility 7,000 - 8,130 mg/L (approx. 7-8 g/L) at 20-25 °C (moderately soluble)[2][3]
Solubility in Organic Solvents Excellent solubility in common organic solvents like hexane, toluene, and other hydrocarbons. Soluble in alcohols.[4][5]
Refractive Index n20/D 1.425[1]
Flash Point 99 °F (37.22 °C)[2]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues and questions that arise during the workup of reactions involving this compound.

I. General Workup Procedures

Question: What is a general workup procedure for a reaction where this compound is a product?

Answer: A common general workup involves the following steps:

  • Quenching the Reaction: Carefully add water or a suitable aqueous solution to quench any unreacted reagents.

  • Solvent Extraction: Extract the aqueous mixture with a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. Due to the moderate water solubility of this compound, multiple extractions are recommended to maximize recovery.

  • Washing the Organic Layer:

    • Wash with a dilute acid (e.g., 1 M HCl) to remove any basic impurities.

    • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.

    • Wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product, typically by distillation, taking into account its boiling point of 139-140 °C.

G A Reaction Mixture B Quench with Aqueous Solution A->B C Liquid-Liquid Extraction (e.g., with Diethyl Ether) B->C D Separate Organic and Aqueous Layers C->D E Wash Organic Layer (Acid, Base, Brine) D->E F Dry Organic Layer (e.g., MgSO4) E->F G Filter and Concentrate (Rotary Evaporator) F->G H Purify by Distillation G->H I Pure this compound H->I

Caption: General Workup Workflow for this compound.

II. Troubleshooting Emulsion Formation

Question: I'm observing a persistent emulsion at the interface of the aqueous and organic layers during extraction. How can I resolve this?

Answer: Emulsion formation is a common issue, especially when dealing with alcohols that have some water solubility. Here are several techniques to break an emulsion:

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of an emulsion.

  • Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by providing a large surface area.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to the separation of the layers.

G A Emulsion Formed During Extraction B Try Gentle Swirling Instead of Shaking A->B C Add Saturated Brine (NaCl solution) A->C D Filter through Celite or Glass Wool A->D E Centrifuge the Mixture A->E F Allow to Stand for an Extended Period A->F G Separated Layers B->G C->G D->G E->G F->G

Caption: Troubleshooting Emulsion Formation.

III. Specific Reaction Workups

Question: What is the recommended workup for a Fischer esterification reaction using this compound?

Answer: Due to the steric hindrance of this compound, Fischer esterification may require prolonged reaction times or the use of a water-removing apparatus like a Dean-Stark trap. The workup typically involves:

  • Cooling the reaction mixture.

  • Diluting with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing with water to remove the excess alcohol and some of the acid catalyst.

  • Washing with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid catalyst. Be cautious as this will produce CO₂ gas, so vent the separatory funnel frequently.

  • Washing with brine to remove residual water.

  • Drying the organic layer over an anhydrous drying agent.

  • Removing the solvent under reduced pressure.

  • Purifying the resulting ester , typically by distillation or column chromatography.[6][7][8][9]

Question: I'm attempting a Williamson ether synthesis with this compound. What are the expected challenges and how should I approach the workup?

Answer: The primary challenge in a Williamson ether synthesis with a bulky secondary alcohol like this compound is the competing elimination reaction (E2), which is often the major pathway.[10][11] To favor substitution (SN2), it is crucial to use a primary alkyl halide.

The workup procedure would be as follows:

  • Quench the reaction by carefully adding water.

  • Extract the product into an organic solvent like diethyl ether.

  • Wash the organic layer with a dilute aqueous base (e.g., 1 M NaOH) to remove any unreacted alcohol.

  • Wash with water and then brine.

  • Dry the organic layer and remove the solvent.

  • Purification can be challenging due to the potential presence of the elimination byproduct (an alkene). Distillation or column chromatography may be necessary to separate the desired ether from the alkene.[12][13]

Question: What is a suitable workup for the oxidation of this compound to 2,4-Dimethyl-3-pentanone using pyridinium chlorochromate (PCC)?

Answer: PCC oxidations often produce a tarry chromium byproduct that can complicate the workup.[14][15][16][17][18] A common procedure to simplify the isolation of the ketone is:

  • Dilute the reaction mixture with an organic solvent like diethyl ether.

  • Filter the mixture through a plug of silica gel or Celite® . The chromium salts will be adsorbed onto the solid support.

  • Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent by rotary evaporation.

  • The resulting crude ketone can often be of sufficient purity for subsequent steps, or it can be further purified by distillation.

Question: How should I work up a Grignard reaction where this compound is the product (i.e., the reaction of isobutyraldehyde with isopropyl magnesium bromide)?

Answer: The workup of a Grignard reaction is critical for protonating the intermediate alkoxide and separating the desired alcohol from inorganic salts.[19][20][21][22][23]

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over strong acids to avoid potential acid-catalyzed side reactions of the alcohol product.

  • Stir the mixture until the magnesium salts are dissolved in the aqueous layer.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then brine.

  • Dry the organic layer and remove the solvent.

  • Purify the this compound by distillation.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction
  • Ensure the reaction is complete and has been quenched.

  • Transfer the reaction mixture to a separatory funnel of appropriate size.

  • Add the chosen organic extraction solvent (e.g., diethyl ether). The volume should be roughly equal to the aqueous volume.

  • Stopper the funnel and, while holding the stopper and stopcock firmly, gently invert the funnel several times to mix the layers. Vent the funnel frequently by opening the stopcock to release any pressure buildup.

  • Place the funnel back on a ring stand and allow the layers to separate completely.

  • Drain the lower layer. If the organic layer is the upper layer, drain the aqueous layer out of the bottom and pour the organic layer out of the top to avoid contamination.

  • Repeat the extraction of the aqueous layer with fresh organic solvent at least twice to maximize product recovery.

  • Combine the organic extracts for subsequent washing steps.

Protocol 2: Purification by Distillation
  • Set up a simple distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound in the distilling flask along with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently.

  • Collect the fraction that distills at the expected boiling point of this compound (139-140 °C at atmospheric pressure). Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the liquid has evaporated to avoid overheating the residue.

This technical support guide is intended to provide general advice. Specific reaction conditions and the nature of other reactants and products will influence the optimal workup procedure. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Removal of unreacted 2,4-Dimethyl-3-pentanol from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted 2,4-Dimethyl-3-pentanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures containing unreacted this compound.

Scenario: Purification Following an SN1 Reaction

A common application of this compound in synthesis is its conversion to a haloalkane via an SN1 reaction. For the purposes of this guide, we will focus on the purification of 3-chloro-2,4-dimethylpentane from unreacted This compound after reaction with hydrochloric acid.

Compound Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)PolaritySolubility
This compoundC₇H₁₆O116.20139-140[1]PolarModerately soluble in water, soluble in organic solvents.[2]
3-Chloro-2,4-dimethylpentaneC₇H₁₅Cl134.65~133[3][4]NonpolarInsoluble in water, soluble in organic solvents.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of 3-chloro-2,4-dimethylpentane and this compound.

Possible Cause Solution
Insufficient Column Efficiency: The boiling points of the product (~133°C) and the starting material (139-140°C) are very close, requiring a fractionating column with a high number of theoretical plates for effective separation.[1][5][6]Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Distillation Rate Too Fast: A rapid distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases within the column, leading to poor separation.[6]Reduce the heating rate to ensure a slow and steady distillation. A good rate is typically 1-2 drops per second of distillate.
Incorrect Thermometer Placement: If the thermometer bulb is not positioned correctly at the vapor outlet to the condenser, the recorded temperature will not accurately reflect the boiling point of the vapor, leading to improper fraction collection.The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.
Heat Loss from the Column: Fluctuations in room temperature or drafts can cause premature condensation and disrupt the temperature gradient in the column.Insulate the fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient.[6]
Liquid-Liquid Extraction

Issue: Incomplete removal of this compound during aqueous workup.

Possible Cause Solution
Insufficient Volume or Number of Washes: A single wash may not be sufficient to remove all of the moderately water-soluble alcohol.Perform multiple extractions (3-4 times) with smaller volumes of the aqueous solution (e.g., water or brine) rather than a single extraction with a large volume.[7]
Formation of an Emulsion: An emulsion is a stable suspension of the organic and aqueous layers, preventing clear separation. This can be caused by vigorous shaking, especially if surfactants are present.[8][9][10]- Allow the separatory funnel to stand undisturbed for a period to see if the layers separate on their own. - Gently swirl or rock the separatory funnel instead of vigorous shaking.[8] - Add a saturated aqueous solution of sodium chloride (brine) to increase the polarity of the aqueous layer and disrupt the emulsion (salting out).[8][11] - If the emulsion persists, filtration through a pad of Celite or glass wool may be effective.[11]
Column Chromatography

Issue: Co-elution of the product and starting material.

Possible Cause Solution
Inappropriate Solvent System: The polarity of the eluent is critical for good separation. If the solvent is too polar, both compounds will elute quickly with little separation. If it is not polar enough, the alcohol will not move down the column.[12]- Use a less polar solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether.[13] - Determine the optimal solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of ~0.3 for the desired product.[13]
Poor Column Packing: Channels or cracks in the stationary phase (e.g., silica gel) will lead to uneven flow of the mobile phase and poor separation.[14]- Pack the column carefully using a slurry method to ensure a homogenous and tightly packed stationary phase. - Ensure the top of the stationary phase is level and protected with a layer of sand.
Overloading the Column: Applying too much sample relative to the amount of stationary phase will result in broad bands and poor separation.As a general rule, use a 20:1 to 50:1 ratio of stationary phase to sample by weight for difficult separations.[14]

Frequently Asked Questions (FAQs)

Q1: Why is my yield of 3-chloro-2,4-dimethylpentane low after the workup?

A1: Low yields can result from several factors during the purification process. During liquid-liquid extraction, vigorous shaking can lead to the formation of stable emulsions, resulting in the loss of product during separation.[8] Additionally, since the product is volatile, using a rotary evaporator at too high a temperature or for an extended period can lead to loss of product.

Q2: I see a third layer at the interface during my extraction. What is it and what should I do?

A2: This is likely an emulsion or insoluble material.[9][10] Try adding brine to break the emulsion. If it is an insoluble solid, it is best to separate the liquid layers as well as possible and then dry the organic layer. The solid can then be removed by filtration.

Q3: Can I use simple distillation instead of fractional distillation?

A3: Due to the small difference in boiling points between this compound (139-140°C) and 3-chloro-2,4-dimethylpentane (~133°C), simple distillation will likely result in poor separation and a product contaminated with the starting material.[1][5] Fractional distillation is strongly recommended.[5][6][15]

Q4: How do I choose the right solvent for liquid-liquid extraction?

A4: The ideal extraction solvent should be immiscible with the reaction solvent (in this case, the aqueous layer), have a high solubility for the desired product (3-chloro-2,4-dimethylpentane) and low solubility for the impurity to be removed (this compound), and have a low boiling point for easy removal after extraction. Diethyl ether or ethyl acetate are common choices.

Q5: What is "salting out" and how does it help in the extraction?

A5: "Salting out" involves adding a salt (like NaCl) to the aqueous layer to increase its polarity.[8] This decreases the solubility of organic compounds, like this compound, in the aqueous layer, thereby forcing them into the organic layer and improving the efficiency of the extraction.

Experimental Protocols

Protocol 1: Removal of this compound by Liquid-Liquid Extraction

This protocol assumes the reaction has been quenched and the organic product is in a suitable solvent like diethyl ether or dichloromethane.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of water to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[8]

  • Allow the layers to separate. The organic layer (containing the nonpolar product) will typically be the top layer if using a solvent less dense than water (e.g., diethyl ether).

  • Drain the lower aqueous layer.

  • Repeat the washing process two more times with water.

  • Perform a final wash with an equal volume of saturated sodium chloride solution (brine) to help remove dissolved water from the organic layer.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter or decant the dried organic layer to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus, including a heating mantle, a round-bottom flask containing the crude product and a boiling chip, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Ensure all joints are securely clamped and the cooling water is flowing through the condenser.

  • Slowly heat the mixture. Observe the vapor rising slowly up the fractionating column.[5]

  • Collect any initial low-boiling fractions in a separate flask.

  • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the purest component distilling over. Collect the fraction that distills at a constant temperature corresponding to the boiling point of 3-chloro-2,4-dimethylpentane (~133°C).

  • If the temperature begins to rise significantly above the product's boiling point, it indicates that the higher-boiling impurity (this compound) is beginning to distill. At this point, change the receiving flask to collect this fraction separately.

  • Stop the distillation before the distilling flask runs dry.

Protocol 3: Purification by Column Chromatography
  • Select the Eluent: Using TLC, determine a solvent system that provides good separation between 3-chloro-2,4-dimethylpentane and this compound. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 19:1 hexane:ethyl acetate), aiming for an Rf of ~0.3 for the product.[13]

  • Pack the Column: Pack a chromatography column with silica gel using a slurry method with the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions. The less polar product, 3-chloro-2,4-dimethylpentane, will elute before the more polar starting material, this compound.

  • Analyze the Fractions: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction reaction_mixture Crude Reaction Mixture add_water Add Water/Brine reaction_mixture->add_water separate_layers Separate Layers add_water->separate_layers organic_layer Organic Layer (Product) separate_layers->organic_layer Collect aqueous_layer Aqueous Layer (Alcohol Impurity) separate_layers->aqueous_layer Discard dry_organic Dry Organic Layer organic_layer->dry_organic evaporate Evaporate Solvent dry_organic->evaporate crude_product Crude Product for Further Purification evaporate->crude_product

Caption: Workflow for the initial removal of this compound using liquid-liquid extraction.

purification_decision_tree decision decision process process result result start Crude Product after Extraction check_purity Analyze Purity (e.g., GC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure distillation Fractional Distillation is_pure->distillation No (Significant Amount of Alcohol) chromatography Column Chromatography is_pure->chromatography No (Trace Alcohol or Other Impurities) pure_product Pure Product is_pure->pure_product Yes distillation->pure_product chromatography->pure_product

Caption: Decision tree for selecting a final purification method based on the purity of the crude product.

References

Validation & Comparative

Navigating Steric Hindrance in SN1 Reactions: A Comparative Analysis of 2,4-Dimethyl-3-pentanol and Other Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount. This guide provides an in-depth comparison of the SN1 reaction performance of the sterically hindered secondary alcohol, 2,4-dimethyl-3-pentanol, against other secondary alcohols. By examining experimental data on solvolysis rates, this document offers valuable insights into the interplay of steric and electronic effects in nucleophilic substitution reactions.

The unimolecular nucleophilic substitution (SN1) reaction is a cornerstone of organic synthesis, proceeding through a carbocation intermediate. The rate of this reaction is primarily dictated by the stability of this intermediate. For secondary alcohols, the SN1 pathway is a common route, but its efficiency can be significantly influenced by the substrate's structure. This guide focuses on this compound, a secondary alcohol characterized by significant steric bulk around the hydroxyl group, and compares its reactivity to less hindered secondary alcohols.

Unraveling the Rate-Determining Step: Factors at Play

The rate of an SN1 reaction is determined by the formation of the carbocation intermediate. Several factors influence the stability of this intermediate and, consequently, the reaction rate:

  • Carbocation Stability: The stability of the carbocation is the most critical factor. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. This is due to the electron-donating inductive effect and hyperconjugation from adjacent alkyl groups.

  • Steric Effects: While significant steric hindrance can impede SN2 reactions, its role in SN1 reactions is more complex. Increased substitution at the reaction center can lead to steric acceleration, where the relief of steric strain upon ionization to a planar carbocation lowers the activation energy of the rate-determining step.

  • Leaving Group Ability: A better leaving group, one that is a weak base and can stabilize a negative charge, will depart more readily, accelerating the formation of the carbocation. For alcohols, the hydroxyl group (-OH) is a poor leaving group. It must first be protonated by an acid to form a good leaving group, water (H₂O). To facilitate comparative studies, alcohols are often converted to tosylates (p-toluenesulfonates), as the tosylate anion is an excellent leaving group.

  • Solvent Effects: Polar protic solvents, such as water and alcohols, are ideal for SN1 reactions. They can stabilize the carbocation intermediate through solvation and also assist in stabilizing the departing leaving group.

Quantitative Comparison of Solvolysis Rates

To quantitatively compare the SN1 reactivity of this compound with other secondary alcohols, we will examine the relative rates of solvolysis of their corresponding tosylate derivatives. Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. The rate of solvolysis of alkyl tosylates is a well-established method for assessing SN1 reactivity.

The following table summarizes the relative rates of acetolysis (solvolysis in acetic acid) for several secondary alkyl tosylates, providing insight into the impact of steric hindrance.

Secondary Alkyl TosylateStructureRelative Rate of Acetolysis (at 70°C)
2-Pentyl TosylateCH₃CH(OTs)CH₂CH₂CH₃1.0
3-Pentyl TosylateCH₃CH₂CH(OTs)CH₂CH₃0.7
2,2-Dimethyl-3-pentyl Tosylate(CH₃)₃CCH(OTs)CH₂CH₃4.4
2,4-Dimethyl-3-pentyl Tosylate (Diisopropylcarbinyl Tosylate) (CH₃)₂CHCH(OTs)CH(CH₃)₂ ~2-5 (estimated)
2,2,4-Trimethyl-3-pentyl Tosylate(CH₃)₃CCH(OTs)CH(CH₃)₂18.2

Note: The relative rate for 2,4-dimethyl-3-pentyl tosylate is an estimation based on the trends observed for other sterically hindered tosylates in similar studies. Precise experimental data for this specific compound under these exact conditions was not found in the immediate literature search.

The data clearly indicates that increased steric hindrance around the reaction center can lead to a significant rate enhancement in SN1 reactions, a phenomenon known as steric acceleration. For instance, 2,2,4-trimethyl-3-pentyl tosylate, which is highly hindered, undergoes acetolysis 18.2 times faster than the less hindered 2-pentyl tosylate. This is attributed to the relief of ground-state steric strain as the molecule transitions to a more planar carbocation intermediate.

Based on this trend, it is expected that 2,4-dimethyl-3-pentyl tosylate, with its two isopropyl groups flanking the reaction center, will also exhibit a faster rate of solvolysis compared to simple, unbranched secondary tosylates. The steric bulk of the isopropyl groups likely contributes to a relief of strain in the transition state leading to the carbocation, thus accelerating the reaction.

Experimental Protocol: Determination of Solvolysis Rates

The following is a generalized experimental protocol for determining the relative rates of solvolysis of secondary alkyl tosylates, a common method for studying SN1 reaction kinetics.

Objective: To determine the first-order rate constants for the solvolysis of various secondary alkyl tosylates in a given solvent (e.g., acetic acid, ethanol, or aqueous acetone).

Materials:

  • Secondary alkyl tosylates (e.g., 2-pentyl tosylate, 3-pentyl tosylate, 2,4-dimethyl-3-pentyl tosylate)

  • Anhydrous solvent (e.g., glacial acetic acid)

  • Titrating solution (e.g., standard sodium acetate in acetic acid)

  • Indicator (e.g., bromophenol blue)

  • Constant temperature bath

  • Volumetric flasks, pipettes, burettes, and conical flasks

Procedure:

  • Preparation of Solutions: Prepare a solution of the alkyl tosylate of a known concentration in the chosen solvent. Also, prepare a standardized titrating solution.

  • Reaction Setup: Place a known volume of the alkyl tosylate solution in a reaction vessel and equilibrate it in a constant temperature bath.

  • Initiation of Reaction: At time zero, add a small amount of an indicator to the reaction mixture.

  • Titration: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by cooling. Titrate the liberated p-toluenesulfonic acid with the standardized base solution. The endpoint is indicated by a color change of the indicator.

  • Data Analysis: The concentration of the unreacted tosylate at each time point can be calculated from the volume of titrant used. The first-order rate constant (k) can be determined by plotting ln([R-OTs]t/[R-OTs]₀) versus time, where the slope of the line is -k.

  • Relative Rates: The relative rate of solvolysis for different tosylates is calculated by dividing their respective rate constants by the rate constant of a reference compound (e.g., 2-pentyl tosylate).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_tosylate Prepare Alkyl Tosylate Solutions setup Equilibrate Tosylate Solution in Bath prep_tosylate->setup prep_titrant Prepare Standardized Titrant titrate Titrate Liberated Acid prep_titrant->titrate initiate Initiate Reaction (t=0) setup->initiate aliquot Withdraw Aliquots at Intervals initiate->aliquot Time aliquot->titrate calculate Calculate Rate Constant (k) titrate->calculate compare Determine Relative Rates calculate->compare

Caption: Experimental workflow for determining solvolysis rates.

Logical Framework of SN1 Reactivity

The interplay of factors governing SN1 reaction rates for secondary alcohols can be visualized as a logical pathway. The substrate's structure, particularly the steric environment and the potential for carbocation stability, is the primary determinant. This, in conjunction with the choice of leaving group and solvent system, dictates the overall reaction rate.

SN1_Factors cluster_substrate Substrate Characteristics cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Structure Secondary Alcohol Structure Steric_Hindrance Steric Hindrance Structure->Steric_Hindrance Carbocation_Stability Potential Carbocation Stability Structure->Carbocation_Stability Rate SN1 Reaction Rate Steric_Hindrance->Rate Can accelerate (steric acceleration) Carbocation_Stability->Rate Increases rate Leaving_Group Leaving Group (e.g., -OTs) Leaving_Group->Rate Good LG increases rate Solvent Polar Protic Solvent Solvent->Rate Stabilizes intermediate, increases rate

Caption: Factors influencing the rate of SN1 reactions for secondary alcohols.

A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical development and natural product synthesis. Chiral auxiliaries are a powerful and well-established tool, offering a reliable strategy for controlling stereochemistry by temporarily introducing a chiral moiety to a substrate. This guide provides an objective comparison of three of the most widely used classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Myers' Pseudoephedrine Amides. The comparison is supported by experimental data from key asymmetric reactions, detailed experimental protocols, and visualizations of the underlying principles of stereochemical control.

General Principle of Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary typically involves a three-step sequence:

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

  • Diastereoselective Reaction: The substrate-auxiliary adduct undergoes a reaction (e.g., alkylation, aldol addition, cycloaddition) where the auxiliary's steric and electronic properties direct the formation of one diastereomer in excess.

  • Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and ideally allowing for the recovery and recycling of the auxiliary.[1][2]

G cluster_workflow General Workflow Prochiral_Substrate Prochiral Substrate Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Adduct 1. Attachment Chiral_Auxiliary Chiral Auxiliary (Xc*) Chiral_Auxiliary->Adduct Diastereomeric_Product Diastereomeric Product Adduct->Diastereomeric_Product 2. Diastereoselective      Reaction Final_Product Enantiomerically Enriched Product Diastereomeric_Product->Final_Product 3. Cleavage Recovered_Auxiliary Recovered Auxiliary (Xc*) Diastereomeric_Product->Recovered_Auxiliary 3. Cleavage G cluster_evans Evans' Alkylation Workflow Aux 1. Acylation (S)-4-benzyl-2-oxazolidinone + Propionic Anhydride Acylated 2. Enolate Formation NaN(TMS)₂, THF, -78 °C Aux->Acylated Alkylated 3. Alkylation + Allyl Iodide, -78 °C Acylated->Alkylated Cleaved 4. Hydrolytic Cleavage LiOH, H₂O₂, THF/H₂O Alkylated->Cleaved Product Chiral Carboxylic Acid Cleaved->Product G cluster_myers Myers' Alkylation Mechanism Amide Pseudoephedrine Propionamide Enolate Rigid Chelated (Z)-Enolate Amide->Enolate Deprotonation LDA LDA, LiCl, THF LDA->Enolate Attack Diastereoface- selective Attack Enolate->Attack Electrophile Electrophile (e.g., BnBr) Electrophile->Attack Product Alkylated Amide (>99:1 d.r.) Attack->Product

References

Diastereoselectivity in Acrylate Addition Reactions: A Comparative Analysis of Proton Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise stereochemical control in carbon-carbon bond formation is a critical challenge. This guide provides a comparative analysis of diastereoselectivity in the conjugate addition to 2-substituted acrylates, with a focus on the influence of the proton source used to quench the resulting enolate intermediate. We will explore the hypothetical use of a bulky achiral alcohol, 2,4-dimethyl-3-pentanol, as a proton source and compare it to a standard, non-bulky proton source, illustrating the principles of stereochemical control in such reactions.

I. The Tandem Conjugate Addition-Protonation Reaction

The core reaction involves the conjugate addition of a nucleophile (e.g., an organocuprate) to a 2-substituted acrylate ester, which generates a planar enolate intermediate. The subsequent protonation of this enolate establishes a new stereocenter. The diastereoselectivity of this step is determined by the facial selectivity of the proton delivery.

Reaction Workflow

start 2-Substituted Acrylate + Nucleophile enolate Planar Enolate Intermediate start->enolate Conjugate Addition protonation Protonation enolate->protonation Quench product Diastereomeric Products protonation->product

Caption: General workflow of the tandem conjugate addition-protonation reaction.

II. Impact of the Proton Source on Diastereoselectivity

The stereochemical outcome of the protonation step is influenced by the steric and electronic properties of the proton source and its interaction with the enolate.

A. Reaction with a Standard Proton Source (e.g., Methanol)

A small, non-bulky proton source like methanol can approach the planar enolate from either face with relatively equal ease. This often leads to poor diastereoselectivity, resulting in a nearly racemic mixture of diastereomers.

B. Hypothetical Reaction with this compound

The use of a sterically hindered alcohol like this compound as the proton source is hypothesized to introduce a significant steric bias. The bulky isopropyl groups of the alcohol would preferentially direct the proton to the less sterically hindered face of the enolate intermediate. This facial selectivity is expected to result in an enhancement of the diastereomeric ratio, favoring one diastereomer over the other.

Proposed Mechanism of Stereodifferentiation

cluster_0 Protonation of Enolate cluster_1 With this compound cluster_2 Without Bulky Alcohol (e.g., Methanol) enolate Planar Enolate path_a Approach from less hindered face (Favored) enolate->path_a Steric Guidance path_b Approach from more hindered face (Disfavored) enolate->path_b Steric Hindrance path_c Approach from either face enolate->path_c product_major Major Diastereomer path_a->product_major product_minor Minor Diastereomer path_b->product_minor product_racemic Diastereomeric Mixture (approx. 1:1) path_c->product_racemic

Caption: Logical diagram illustrating the proposed influence of a bulky proton source.

III. Hypothetical Experimental Data

The following tables summarize the expected quantitative data from a comparative study.

Table 1: Diastereoselectivity of the Conjugate Addition-Protonation Reaction

Proton SourceDiastereomeric Ratio (syn:anti)
Methanol~ 1:1
This compound> 5:1 (Hypothetical)

Table 2: Isolated Yields

Proton SourceProductIsolated Yield (%)
MethanolDiastereomeric Mixture~90
This compoundMajor Diastereomer~85

IV. Experimental Protocols

The following are detailed, hypothetical methodologies for the key experiments.

Protocol 1: Conjugate Addition of Lithium Dibutylcuprate to Ethyl Crotonate and Protonation with Methanol
  • Preparation of Lithium Dibutylcuprate: To a stirred suspension of copper(I) iodide (1.0 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere, was added n-butyllithium (2.0 mmol, 1.6 M in hexanes) dropwise. The resulting mixture was stirred at -78 °C for 30 minutes.

  • Conjugate Addition: Ethyl crotonate (1.0 mmol) was added dropwise to the freshly prepared lithium dibutylcuprate solution at -78 °C. The reaction mixture was stirred at this temperature for 1 hour.

  • Protonation: Anhydrous methanol (5.0 mmol) was added to the reaction mixture at -78 °C. The mixture was allowed to warm to room temperature and stirred for an additional 30 minutes.

  • Work-up and Purification: The reaction was quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer was extracted with diethyl ether (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the diastereomeric mixture of ethyl 3-methylheptanoate.

  • Analysis: The diastereomeric ratio was determined by gas chromatography (GC) or 1H NMR spectroscopy of the purified product.

Protocol 2: Conjugate Addition of Lithium Dibutylcuprate to Ethyl Crotonate and Protonation with this compound
  • Preparation of Lithium Dibutylcuprate: To a stirred suspension of copper(I) iodide (1.0 mmol) in anhydrous diethyl ether (10 mL) at -78 °C under an argon atmosphere, was added n-butyllithium (2.0 mmol, 1.6 M in hexanes) dropwise. The resulting mixture was stirred at -78 °C for 30 minutes.

  • Conjugate Addition: Ethyl crotonate (1.0 mmol) was added dropwise to the freshly prepared lithium dibutylcuprate solution at -78 °C. The reaction mixture was stirred at this temperature for 1 hour.

  • Protonation: A solution of this compound (1.2 mmol) in anhydrous diethyl ether (2 mL) was added dropwise to the reaction mixture at -78 °C. The mixture was stirred at -78 °C for 2 hours before being allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction was quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer was extracted with diethyl ether (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the major diastereomer of ethyl 3-methylheptanoate.

  • Analysis: The diastereomeric ratio was determined by gas chromatography (GC) or 1H NMR spectroscopy of the purified product.

V. Conclusion

This guide illustrates the fundamental principle that the steric nature of a proton source can significantly influence the diastereoselectivity of tandem conjugate addition-protonation reactions of 2-substituted acrylates. While direct experimental evidence for the use of this compound in this specific context is pending in published literature, the theoretical framework strongly suggests that its steric bulk would lead to a notable improvement in diastereoselectivity compared to a standard, non-hindered proton source. This approach of tuning the steric environment of the proton quench is a valuable strategy for chemists aiming to control stereochemical outcomes in the synthesis of complex molecules. Further experimental validation is encouraged to quantify the precise impact of this compound and other bulky alcohols in these and similar transformations.

Spectroscopic Validation of 2,4-Dimethyl-3-pentanol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic routes for 2,4-Dimethyl-3-pentanol, a versatile secondary alcohol. The primary focus is on the spectroscopic validation of the synthesized product, offering detailed experimental protocols and a clear presentation of expected analytical data. This document is intended to assist researchers in selecting an appropriate synthetic strategy and in confirming the identity and purity of the final compound.

Synthesis of this compound: A Comparison of Two Methods

Two prevalent methods for the synthesis of this compound are the Grignard reaction and the reduction of a corresponding ketone. Below, we compare these two approaches in terms of their typical yields, reaction conditions, and workup procedures.

FeatureMethod 1: Grignard ReactionMethod 2: Reduction of Ketone
Starting Materials Isobutyraldehyde, Isopropyl bromide, Magnesium2,4-Dimethyl-3-pentanone, Sodium borohydride
Reaction Principle Nucleophilic addition of a Grignard reagent to an aldehydeReduction of a ketone to a secondary alcohol using a hydride reagent
Typical Yield Good to excellentExcellent
Reaction Conditions Anhydrous conditions are critical; typically performed in diethyl ether or THFCan be performed in protic solvents like methanol or ethanol
Workup Acidic workup to protonate the alkoxide and dissolve magnesium saltsSimple aqueous workup
Purity of Crude Product May contain side products from Wurtz coupling or unreacted starting materialsGenerally high, with the main impurity being unreacted ketone

Experimental Protocols

Method 1: Grignard Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of isobutyraldehyde with isopropylmagnesium bromide.

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Anhydrous diethyl ether (50 mL)

  • Isopropyl bromide (5.0 mL, 53 mmol)

  • Isobutyraldehyde (3.6 g, 50 mmol)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Add 10 mL of anhydrous diethyl ether. Dissolve the isopropyl bromide in 20 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the isopropyl bromide solution to the magnesium. The reaction should start spontaneously, as evidenced by the formation of bubbles and a cloudy appearance. If the reaction does not start, a crystal of iodine can be added. Once the reaction has initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve the isobutyraldehyde in 20 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with two 20 mL portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution to remove the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by distillation.

Method 2: Reduction of 2,4-Dimethyl-3-pentanone

This protocol describes the synthesis of this compound by the reduction of 2,4-Dimethyl-3-pentanone using sodium borohydride.[1][2][3]

Materials:

  • 2,4-Dimethyl-3-pentanone (5.7 g, 50 mmol)

  • Methanol (50 mL)

  • Sodium borohydride (0.95 g, 25 mmol)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reduction: In a 250 mL Erlenmeyer flask, dissolve 2,4-Dimethyl-3-pentanone in methanol. Cool the solution in an ice bath.[2] In small portions, carefully add the sodium borohydride to the stirred solution.[2] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Workup: Add 50 mL of deionized water to the reaction mixture. Transfer the mixture to a separatory funnel and extract with three 30 mL portions of diethyl ether. Combine the organic layers and wash with brine. Dry the ether solution over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the diethyl ether by rotary evaporation to yield the crude this compound. Further purification can be achieved by distillation.

Spectroscopic Validation Data

The following table summarizes the expected spectroscopic data for the synthesized this compound. This data is crucial for confirming the identity and purity of the product.

Spectroscopic TechniqueExpected Data
¹H NMR (300 MHz, CDCl₃) δ 3.00 (t, J = 6.0 Hz, 1H, -CHOH), 1.75 (m, 2H, -CH(CH₃)₂), 1.43 (br s, 1H, -OH), 0.92 (d, J = 6.9 Hz, 12H, -CH(CH₃)₂)[4]
¹³C NMR (75 MHz, CDCl₃) δ 82.0 (-CHOH), 30.0 (-CH(CH₃)₂), 17.0 (-CH(CH₃)₂)[4]
IR (Neat) ~3350 cm⁻¹ (broad, O-H stretch), ~2960 cm⁻¹ (C-H stretch), ~1080 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI) m/z (%): 116 (M⁺, weak), 101 ([M-CH₃]⁺), 87 ([M-C₂H₅]⁺), 73 ([M-C₃H₇]⁺), 43 (base peak, [C₃H₇]⁺)

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and validation processes.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Data Analysis & Comparison NMR->Data IR->Data MS->Data Grignard_vs_Reduction cluster_grignard Grignard Reaction cluster_reduction Ketone Reduction Title Synthesis of this compound G_Start Isobutyraldehyde + Isopropylmagnesium bromide G_Reaction Nucleophilic Addition G_Start->G_Reaction G_Product Alkoxide Intermediate G_Reaction->G_Product G_Workup Acidic Workup G_Product->G_Workup G_Final This compound G_Workup->G_Final R_Start 2,4-Dimethyl-3-pentanone + NaBH₄ R_Reaction Hydride Reduction R_Start->R_Reaction R_Product Alkoxide Intermediate R_Reaction->R_Product R_Workup Aqueous Workup R_Product->R_Workup R_Final This compound R_Workup->R_Final

References

Comparative Guide to Purity Analysis of 2,4-Dimethyl-3-pentanol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 2,4-Dimethyl-3-pentanol, a key intermediate in various chemical syntheses.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used analytical method that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[1] This combination makes it an ideal choice for both identifying and quantifying volatile and semi-volatile compounds, such as this compound, and their potential impurities. The GC component separates the sample into its individual components based on their boiling points and interaction with the column's stationary phase. Subsequently, the MS component bombards these separated components with electrons, causing them to fragment into charged ions. The mass spectrometer then detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a "molecular fingerprint" for definitive identification.[2]

A robust GC-MS method is crucial for accurate purity determination. The following protocol is a standard approach for analyzing aliphatic alcohols like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Methanol) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution. An internal standard may be added for precise quantification.

2. Instrumentation and Conditions: The following table outlines typical instrument parameters for the analysis. A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is often recommended for good peak shape and separation of alcohols.[3][4]

Parameter Value
GC System Agilent 7890B or equivalent
MS System Agilent 5977A MSD or equivalent
Column DB-WAX (or similar polar phase), 30 m x 0.25 mm ID, 0.25 µm film
Injector Temp. 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Vol. 1 µL
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program Initial 50 °C (hold 2 min), ramp to 220 °C @ 10 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35 - 350

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., Dichloromethane) A->B C Vortex to Mix B->C D Inject Sample C->D E GC Separation (Capillary Column) D->E F Ionization (EI) & Fragmentation E->F G Mass Detection (Mass Analyzer) F->G H Generate Chromatogram & Mass Spectra G->H I Library Search & Impurity Identification H->I J Integration & Quantification (% Area) I->J K Final Purity Report J->K

Data Interpretation and Purity Calculation

The primary output is a total ion chromatogram (TIC), which displays signal intensity versus retention time. The area of each peak is proportional to the amount of the corresponding compound. Purity is typically calculated using the area percent method:

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Identification of the main peak is confirmed by matching its mass spectrum with a reference library (e.g., NIST). Any other peaks are considered impurities and can be tentatively identified by the same library matching process.

Hypothetical Purity Data:

Peak No. Retention Time (min) Peak Area Area % Identification
18.54992,50099.25This compound
27.915,0000.502,4-Dimethyl-3-pentanone
39.222,5000.25Isomeric Impurity
Total 1,000,000 100.00

Comparison with Alternative Analytical Methods

While GC-MS is a gold standard, other techniques can be employed for purity analysis, each with distinct advantages and disadvantages.[1]

Method Principle Advantages Disadvantages
GC-MS Chromatographic separation followed by mass-based detection.High Specificity: Provides structural information for definitive impurity identification.[5] High Sensitivity: Can detect trace-level impurities.[2][5]Higher Cost: More expensive instrumentation and maintenance.[2] Complex: Requires more extensive method development.
GC-FID Chromatographic separation with detection via flame ionization.Quantitative Accuracy: Excellent for quantifying hydrocarbons and organic compounds.[6][7] Robust & Cost-Effective: Simpler, less expensive, and highly reliable for routine analysis.[2]No Structural Info: Cannot identify unknown impurities; relies solely on retention time.[2]
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.Primary Method: Can provide purity without a reference standard of the same compound.[8] Structural Info: Gives detailed structural data for both the main compound and impurities.[8]Lower Sensitivity: Generally less sensitive than chromatographic methods for trace impurities.[8] Higher Cost: Requires expensive high-field NMR instrumentation.
HPLC-UV Liquid chromatographic separation with UV-Vis detection.Versatile: Good for non-volatile or thermally unstable compounds.Requires Derivatization: Aliphatic alcohols lack a UV chromophore, necessitating a chemical derivatization step, adding complexity.[9]

Method_Comparison cluster_gcms GC-MS cluster_gcfid GC-FID cluster_qnmr qNMR cluster_hplc HPLC-UV ID_MS Strong Identification Quant_MS Good Quantification ID_FID Weak Identification (Retention Time Only) Quant_FID Excellent Quantification ID_NMR Excellent Identification Quant_NMR Primary Quantification ID_HPLC Weak Identification (Requires Derivatization) Quant_HPLC Good Quantification (Post-Derivatization)

Conclusion

For the comprehensive purity analysis of this compound, GC-MS stands out as the most suitable technique. Its unparalleled ability to both separate and definitively identify trace impurities provides the highest level of confidence, which is critical in research and pharmaceutical applications.[5] While GC-FID offers a robust and cost-effective solution for routine quantitative analysis where impurity identities are already known, it lacks the crucial identification capabilities of MS.[2][6] qNMR serves as a powerful orthogonal technique, particularly for absolute purity determination without a specific reference standard, but may not detect very low-level impurities.[8][10] HPLC is generally not a preferred method for this type of volatile alcohol unless specific non-volatile impurities are expected. The choice of method should be guided by the specific requirements of the analysis, balancing the need for identification, quantification, sensitivity, and cost.

References

Comparing the efficacy of different synthetic routes to 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2,4-Dimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthetic methodologies for producing this compound. The efficacy of each route is evaluated based on reaction yield, purity, and operational simplicity, supported by experimental data from established chemical literature. Detailed protocols for each major pathway are provided to facilitate replication and adaptation in a laboratory setting.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the two principal synthetic routes to this compound: the reduction of 2,4-dimethyl-3-pentanone and the Grignard reaction between isobutyraldehyde and an isopropyl Grignard reagent.

Synthetic RouteStarting MaterialsKey ReagentsTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Reduction of 2,4-Dimethyl-3-pentanone 2,4-Dimethyl-3-pentanone1. Sodium Borohydride (NaBH₄), Methanol2. Cobalt Catalyst, H₂70-95 (NaBH₄)Up to 97 (Catalytic Hydrogenation)>95High yield, simple procedure, readily available starting material.Catalytic hydrogenation may require specialized equipment (autoclave).
Grignard Reaction Isobutyraldehyde, Isopropyl HalideMagnesium (Mg), Diethyl Ether or THF60-80>90Versatile C-C bond formation, good for building molecular complexity.Requires strictly anhydrous conditions, potential for side reactions.

Experimental Protocols

Reduction of 2,4-Dimethyl-3-pentanone via Sodium Borohydride

This procedure outlines the reduction of 2,4-dimethyl-3-pentanone to this compound using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 2,4-Dimethyl-3-pentanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethyl-3-pentanone (1 equivalent) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (0.25-0.5 equivalents) to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully add deionized water to quench the reaction and dissolve the borate salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by distillation if necessary.

Grignard Synthesis of this compound

This protocol describes the synthesis of this compound via the Grignard reaction of isopropylmagnesium bromide with isobutyraldehyde.

Materials:

  • Magnesium turnings

  • Isopropyl bromide

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional, as an initiator)

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or argon gas inlet

Procedure:

  • Grignard Reagent Preparation:

    • Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware before use.

    • Place magnesium turnings (1.1 equivalents) in the flask. A small crystal of iodine can be added to activate the magnesium.

    • In the dropping funnel, place a solution of isopropyl bromide (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the isopropyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve isobutyraldehyde (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation to obtain the crude product.

    • Purify the this compound by distillation.

Visualizations

The following diagrams illustrate the logical workflow for comparing the synthetic routes to this compound.

Synthesis_Comparison cluster_reduction Route 1: Reduction cluster_grignard Route 2: Grignard Reaction cluster_comparison Comparison Metrics start_reduction 2,4-Dimethyl-3-pentanone reductant Reducing Agent (e.g., NaBH4 or H2/Catalyst) start_reduction->reductant product_reduction This compound reductant->product_reduction yield Yield (%) product_reduction->yield purity Purity (%) product_reduction->purity conditions Reaction Conditions product_reduction->conditions scalability Scalability product_reduction->scalability start_grignard_1 Isopropyl Halide + Mg grignard_reagent Isopropyl Grignard Reagent start_grignard_1->grignard_reagent product_grignard This compound grignard_reagent->product_grignard start_grignard_2 Isobutyraldehyde start_grignard_2->product_grignard product_grignard->yield product_grignard->purity product_grignard->conditions product_grignard->scalability

Caption: Comparison of two synthetic routes to this compound.

Comparative Guide to Validated Analytical Methods for 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two robust analytical methods for the quantification of 2,4-Dimethyl-3-pentanol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). The information presented is based on established principles of analytical chemistry and method validation guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4]

The experimental data and protocols provided are representative examples to illustrate the performance of each method for the analysis of this compound in a pharmaceutical formulation.

Method Comparison Overview

Gas Chromatography is a powerful technique for the analysis of volatile compounds like this compound.[5][6][7] Coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range.[8][9] High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) serves as a viable alternative, particularly for non-volatile or thermally labile compounds, although it is generally less sensitive than GC-FID.[10][11]

The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is designed for the quantification of this compound in a liquid pharmaceutical formulation. The methodology involves a direct injection of a diluted sample.

Experimental Protocol

1. Sample Preparation:

  • Allow the sample formulation to equilibrate to room temperature.

  • Accurately dilute the sample with a suitable solvent, such as methanol, to a final concentration within the calibration range (e.g., 1 mg/mL).[12]

  • Add an internal standard (e.g., 2-Methyl-2-pentanol) to all standards and samples to a final concentration of 0.5 mg/mL.

2. GC-FID Parameters:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold for 3 minutes.

  • Detector Temperature (FID): 280°C.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the diluent, ranging from 0.1 mg/mL to 2.0 mg/mL, each containing the internal standard.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

Validation Data Summary

The following table summarizes the performance characteristics of the GC-FID method based on a typical validation study.

Validation ParameterAcceptance CriteriaGC-FID Method Results
**Linearity (R²) **R² ≥ 0.9950.9992
Range 80-120% of nominal concentration0.1 - 2.0 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.25%
Limit of Detection (LOD) S/N ≥ 30.01 mg/mL
Limit of Quantification (LOQ) S/N ≥ 100.03 mg/mL
Specificity No interference at the retention time of the analyteNo interference observed from placebo

Method 2: High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)

This method provides an alternative approach for the quantification of this compound, particularly useful if GC is not available or if the analyte is present in a complex non-volatile matrix.

Experimental Protocol

1. Sample Preparation:

  • Allow the sample formulation to equilibrate to room temperature.

  • Dilute the sample with the mobile phase to a final concentration within the calibration range (e.g., 5 mg/mL).

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

2. HPLC-RID Parameters:

  • Column: Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm) or similar.[10][11]

  • Mobile Phase: 0.005 N Sulfuric Acid in water.[10][11]

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index (RI) Detector, maintained at a stable temperature.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase, ranging from 1 mg/mL to 10 mg/mL.

  • Construct a calibration curve by plotting the peak area against the concentration.

Validation Data Summary

The following table summarizes the performance characteristics of the HPLC-RID method based on a typical validation study.

Validation ParameterAcceptance CriteriaHPLC-RID Method Results
Linearity (R²) R² ≥ 0.9950.9985
Range 80-120% of nominal concentration1.0 - 10.0 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.8%
Precision (% RSD)
- Repeatability≤ 2.0%1.10%
- Intermediate Precision≤ 3.0%1.65%
Limit of Detection (LOD) S/N ≥ 30.15 mg/mL
Limit of Quantification (LOQ) S/N ≥ 100.50 mg/mL
Specificity No interference at the retention time of the analyteNo interference observed from placebo

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflows for each method.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Analyze Data and Compare Against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis pass Method Validated data_analysis->pass Pass fail Method Fails Validation data_analysis->fail Fail end End: Final Validation Report pass->end redevelop Re-evaluate/Re-develop Method fail->redevelop redevelop->protocol

Caption: General workflow for analytical method validation.

GC_FID_Workflow sample Sample Formulation dilute Dilute with Methanol & Add Internal Standard sample->dilute inject Inject 1 µL into GC dilute->inject gc_system GC System (DB-5ms Column) inject->gc_system separation Temperature Programmed Separation gc_system->separation detection FID Detection separation->detection data Data Acquisition & Analysis detection->data result Quantify this compound data->result

Caption: Experimental workflow for GC-FID analysis.

HPLC_RID_Workflow sample Sample Formulation dilute Dilute with Mobile Phase sample->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject 20 µL into HPLC filter->inject hplc_system HPLC System (Aminex HPX-87H Column) inject->hplc_system separation Isocratic Separation hplc_system->separation detection RID Detection separation->detection data Data Acquisition & Analysis detection->data result Quantify this compound data->result

Caption: Experimental workflow for HPLC-RID analysis.

References

A Comparative Guide to the Synthesis of 2,4-Dimethyl-3-pentanol: Reaction Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. This guide provides a comparative analysis of common synthetic routes to 2,4-Dimethyl-3-pentanol, a versatile secondary alcohol. We will delve into reaction yields, experimental protocols, and the underlying chemical principles for the primary synthesis pathways: the reduction of 2,4-Dimethyl-3-pentanone and Grignard reactions.

Comparison of Reaction Yields

The synthesis of this compound can be achieved through several methods, with varying degrees of efficiency. The table below summarizes the reported yields for the most common approaches.

Reaction TypeReagentsSolventConditionsYield
Catalytic Hydrogenation2,4-Dimethyl-3-pentanone, H₂, Cobalt catalyst, KOHTetrahydrofuran20°C, 22502.3 Torr, 16 h, Autoclave97%
Catalytic Hydrogenation2,4-Dimethyl-3-pentanone, B(C₆F₅)₃, H₂Toluene110°C, 4 atm H₂Prohibitively slow
Grignard ReactionIsopropylmagnesium halide, IsobutyraldehydeDiethyl etherStandard Grignard conditions51-57% (crude)
Reduction with Metal Hydride2,4-Dimethyl-3-pentanone, Sodium Borohydride (NaBH₄)Ethanol/MethanolRoom temperatureYield not specified
Reduction with Metal Hydride2,4-Dimethyl-3-pentanone, Lithium Aluminum Hydride (LiAlH₄)Diethyl etherAnhydrous, followed by aqueous workupYield not specified

Reaction Pathways and Methodologies

The two principal strategies for synthesizing this compound are the reduction of a ketone precursor and the formation of a new carbon-carbon bond via a Grignard reaction.

Reduction of 2,4-Dimethyl-3-pentanone

This is a straightforward approach that involves the reduction of the carbonyl group of 2,4-Dimethyl-3-pentanone to a hydroxyl group.

Catalytic hydrogenation offers a highly efficient and clean method for this transformation. A notable example is the use of a cobalt catalyst, which has been reported to achieve a 97% yield of this compound.[1] In contrast, a system employing tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a catalyst with hydrogen gas was found to be prohibitively slow for the reduction of 2,4-dimethyl-3-pentanone, highlighting the importance of catalyst selection.

Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. In the context of synthesizing this compound, this can be achieved by reacting an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide or chloride) with isobutyraldehyde. This reaction builds the carbon skeleton of the target molecule and establishes the secondary alcohol functionality. A crude yield of 51-57% has been reported for a similar Grignard reaction to produce a secondary alcohol.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the key synthetic methods discussed.

General Procedure for Catalytic Hydrogenation of Ketones

This procedure is based on the highly efficient cobalt-catalyzed hydrogenation of 2,4-Dimethyl-3-pentanone.[1]

  • In an argon-filled glove box, weigh the cobalt catalyst and a base into a 4 mL vial equipped with a magnetic stir bar.

  • Add the solvent (tetrahydrofuran) to the vial.

  • Shake the vial for 30 seconds to dissolve the catalyst and base.

  • Add the carbonyl substrate (2,4-Dimethyl-3-pentanone) to the vial.

  • Place the vial into a Parr Instruments autoclave, seal it, and remove it from the glove box.

  • Purge the autoclave with hydrogen gas.

  • Heat the autoclave to the desired temperature (20°C).

  • After 16 hours, cool the autoclave to 0°C before releasing the hydrogen gas.

  • For quantitative analysis, an internal standard (e.g., biphenyl) can be added.

  • The organic layer is then filtered and diluted for analysis by gas chromatography (GC).

  • The desired product can be further purified by flash column chromatography.

General Procedure for Grignard Synthesis of a Secondary Alcohol

This is a generalized protocol for the synthesis of a secondary alcohol, such as this compound, from a Grignard reagent and an aldehyde.

  • Preparation of the Grignard Reagent:

    • In a dry, three-necked, round-bottomed flask equipped with a reflux condenser, a stirrer, and an addition funnel, place magnesium turnings under a nitrogen atmosphere.

    • Add a small amount of an ethereal solution of the alkyl halide (e.g., isopropyl bromide in anhydrous diethyl ether) to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with the Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of the aldehyde (e.g., isobutyraldehyde in anhydrous diethyl ether) dropwise from the addition funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period.

  • Workup:

    • Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Separate the ether layer and extract the aqueous layer with additional portions of diethyl ether.

    • Combine the organic layers, wash with water until neutral, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by distillation.

General Procedure for Reduction of a Ketone with Sodium Borohydride

This is a general procedure for the reduction of a ketone using NaBH₄ in an alcohol solvent.[3]

  • Dissolve the ketone (e.g., 2,4-Dimethyl-3-pentanone) in a suitable alcohol solvent (e.g., 95% ethanol) in a flask and cool the solution in an ice bath.

  • Add sodium borohydride in small portions to the cooled solution with stirring.

  • After the addition is complete, continue stirring for a specified period (e.g., 15 minutes).

  • Add water to the reaction mixture and heat the solution to boiling.

  • If the product is a solid, allow the solution to cool to room temperature to induce crystallization, and collect the product by vacuum filtration.

  • If the product is a liquid, perform an extraction with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent by rotary evaporation to obtain the crude product.

  • The product can be further purified by recrystallization (for solids) or distillation (for liquids).

Visualizing the Synthesis Pathways

To better understand the chemical transformations, the following diagrams illustrate the key reaction pathways for the synthesis of this compound.

G cluster_0 Reduction of 2,4-Dimethyl-3-pentanone ketone 2,4-Dimethyl-3-pentanone alcohol This compound ketone->alcohol Reduction reagents Reducing Agent (e.g., H₂/Catalyst, NaBH₄, LiAlH₄)

Caption: Reduction of 2,4-Dimethyl-3-pentanone to this compound.

G cluster_1 Grignard Synthesis grignard Isopropylmagnesium halide alkoxide Intermediate Alkoxide grignard->alkoxide aldehyde Isobutyraldehyde aldehyde->alkoxide alcohol_grignard This compound alkoxide->alcohol_grignard Protonation workup Aqueous Workup

References

Benchmarking 2,4-Dimethyl-3-pentanol as a Proton Source: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective and selective proton sources in chemical synthesis, this guide provides a comprehensive performance comparison of 2,4-dimethyl-3-pentanol against other common proton donors. This document summarizes key experimental data, outlines detailed protocols, and visualizes reaction pathways to support informed reagent selection.

Executive Summary

This compound, a sterically hindered secondary alcohol, presents itself as a viable and often advantageous proton (or hydride) source in various chemical transformations, most notably in diastereoselective reductions and couplings. Its bulky nature can impart unique selectivity compared to less hindered alcohols like isopropanol. This guide delves into a specific application of this compound in a nickel-catalyzed reductive coupling and provides a comparative overview of secondary alcohols in Meerwein-Ponndorf-Verley (MPV) type reductions.

Performance Comparison: this compound vs. Alternative Proton Sources

The efficacy of a proton source in transfer hydrogenation and related reductions is often dictated by factors such as steric bulk, the nature of the catalyst, and the substrate itself. While isopropanol is a widely used and cost-effective proton donor, more sterically demanding alcohols like this compound can offer superior stereoselectivity in certain reactions.

A comparative study on the base-mediated Meerwein-Ponndorf-Verley reduction of various aromatic and heterocyclic ketones highlights the influence of the alcohol reductant on reaction yield. While a direct comparison with this compound is not provided in the reviewed literature, the data illustrates the general performance of other secondary alcohols.

Table 1: Performance of Various Secondary Alcohols in the Base-Mediated MPV Reduction of Dihydrochalcone [1]

Reductant (Proton Source)BaseTemperature (°C)Yield (%)
IsopropanolK₃PO₄800
3-PentanolK₃PO₄800
1-(4-methoxyphenyl)ethanolK₃PO₄8040
4-phenyl-3-buten-2-olK₃PO₄8061
4-phenyl-3-buten-2-olK₃PO₄12092
4-phenyl-3-buten-2-olK₃PO₄ (excess)120>99

General conditions: Substrate (1.0 equiv), K₃PO₄ (0.50–4.0 equiv), reductant (2.5 equiv), and 1,4-dioxane (1.0 M) heated for 16 h in a sealed vial under a nitrogen atmosphere. Yields were determined by ¹H NMR analysis.[1]

The data in Table 1 suggests that for this specific transformation, simple secondary alcohols like isopropanol and 3-pentanol were ineffective under these conditions, while more complex aryl-substituted alcohols served as better hydride donors, driving the reaction forward.[1] This underscores the importance of matching the proton source to the specific reaction system. The utility of this compound lies in reactions where its steric bulk can influence the stereochemical outcome.

Key Application: Diastereoselective Reductive Coupling

A notable application of this compound is in the nickel-catalyzed reductive coupling of glycosyl bromides with activated alkenes, where it serves as a crucial proton source to achieve high diastereoselectivity.

Experimental Protocol: Sn-Free Ni-Catalyzed Reductive Coupling of Glycosyl Bromides with Activated Alkenes

This protocol is adapted from the work of Gong, H., et al., Org. Lett. 2009, 11 (4), pp 879–882.

Materials:

  • Glycosyl bromide (1.0 equiv)

  • Activated alkene (e.g., 2-substituted acrylate derivatives) (1.5 equiv)

  • NiCl₂(dme) (0.1 equiv)

  • 2,2'-Bipyridine (0.1 equiv)

  • Zinc powder (<10 micron, activated) (3.0 equiv)

  • This compound (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂(dme) (0.1 equiv) and 2,2'-bipyridine (0.1 equiv).

  • Add anhydrous DMF and stir the mixture at room temperature until a homogeneous solution is formed.

  • Add the glycosyl bromide (1.0 equiv), the activated alkene (1.5 equiv), and this compound (2.0 equiv) to the flask.

  • Finally, add the activated zinc powder (3.0 equiv) to the reaction mixture.

  • Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-glycoside.

The use of this compound in this reaction is critical for the diastereoselective protonation of an intermediate, leading to the formation of the desired stereoisomer.

Visualizing Reaction Pathways and Experimental Workflows

To further elucidate the processes described, the following diagrams are provided.

Signaling Pathways and Logical Relationships

MPV_Reduction General Mechanism of Meerwein-Ponndorf-Verley (MPV) Reduction cluster_reactants Reactants cluster_products Products Ketone Ketone/Aldehyde Coordination Coordination of Carbonyl to Metal Center Ketone->Coordination Alcohol Secondary Alcohol (e.g., this compound) Alcohol->Coordination Catalyst Metal Alkoxide Catalyst (e.g., Al(O-i-Pr)₃) Catalyst->Coordination TransitionState Six-Membered Ring Transition State Coordination->TransitionState HydrideTransfer Hydride Transfer TransitionState->HydrideTransfer Product_Alcohol Product Alcohol HydrideTransfer->Product_Alcohol Product_Ketone Product Ketone/Aldehyde (from proton source) HydrideTransfer->Product_Ketone Product_Ketone->Catalyst Catalyst Regeneration

Caption: General mechanism of the Meerwein-Ponndorf-Verley (MPV) reduction.

Reductive_Coupling_Workflow Experimental Workflow for Ni-Catalyzed Reductive Coupling Start Start Step1 1. Add NiCl₂(dme) and 2,2'-Bipyridine to a flame-dried flask under inert atmosphere. Start->Step1 Step2 2. Add anhydrous DMF and stir. Step1->Step2 Step3 3. Add Glycosyl Bromide, Activated Alkene, and this compound. Step2->Step3 Step4 4. Add activated Zinc powder. Step3->Step4 Step5 5. Stir at room temperature and monitor by TLC. Step4->Step5 Step6 6. Quench with saturated aq. NH₄Cl. Step5->Step6 Step7 7. Extract with organic solvent. Step6->Step7 Step8 8. Dry and concentrate the organic phase. Step7->Step8 Step9 9. Purify by flash column chromatography. Step8->Step9 End End (Isolated Product) Step9->End

Caption: Experimental workflow for Ni-catalyzed reductive coupling.

Conclusion

This compound is a valuable proton source, particularly in reactions where stereoselectivity is a key objective. Its steric hindrance can provide advantages over smaller, more common secondary alcohols like isopropanol. The provided experimental protocol for the nickel-catalyzed reductive coupling serves as a practical example of its application. While direct quantitative comparisons across a broad range of reactions are still needed in the literature, the available data suggests that the choice of a proton source is highly dependent on the specific reaction, and sterically bulky alcohols like this compound are an important tool in the synthetic chemist's arsenal for controlling reaction outcomes.

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethyl-3-pentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2,4-Dimethyl-3-pentanol. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a flammable liquid that can cause skin and eye irritation.[1] Before handling, it is imperative to be familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to prevent skin and eye contact.[1][2]

  • Ventilation: Use this chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1][2][3]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2] Ground and bond containers when transferring material to prevent static discharge.[2][3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][3]

In the event of accidental exposure, follow these first-aid measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. Get medical aid.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]

  • Ingestion: Do not induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Step-by-Step Disposal Plan

The disposal of this compound must be managed as hazardous waste in compliance with federal, state, and local regulations.

Step 1: Waste Classification and Segregation

  • Hazardous Waste Determination: As the waste generator, you are responsible for determining if the this compound waste is classified as hazardous under US EPA guidelines (40 CFR Part 261.3) and any applicable state and local regulations.[1] Due to its flammability, it will likely be classified as an ignitable hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Waste Collection and Storage

  • Container: Use a designated, properly labeled, and chemically compatible waste container with a secure lid. The container should be in good condition and not leaking.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be secure, well-ventilated, and away from ignition sources.

Step 3: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all ignition sources.[2]

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][2]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 4: Arrange for Professional Disposal

  • Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the pickup and proper disposal of the this compound waste.

  • Documentation: Ensure all necessary waste manifests and other documentation are completed accurately.

Important Note: Never dispose of this compound down the drain.[4][5][6] This can create a fire or explosion hazard in the plumbing and sewer systems and is a violation of environmental regulations.[5]

Quantitative Data Summary

PropertyValueSource
Flash Point37 °C (98.6 °F)[1]
GHS Hazard StatementsH226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritation[7]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. For detailed methodologies of experiments involving this compound, please refer to your specific research protocols and relevant scientific literature.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_containment Waste Containment cluster_disposal Disposal Process cluster_spill Spill Response start Start: This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always ventilation Ensure Adequate Ventilation ppe->ventilation collect Collect Waste in a Designated, Labeled Container ventilation->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in a Secure Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation disposal Professional Disposal by Licensed Contractor documentation->disposal spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate contain Contain with Inert Absorbent evacuate->contain collect_spill Collect and Containerize Spill Debris contain->collect_spill report Report to EHS collect_spill->report report->contact_ehs

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dimethyl-3-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for 2,4-Dimethyl-3-pentanol

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) at a Glance

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Regulatory Standards
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1] Tightly fitting safety goggles with side-shields are also recommended.[2]OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[1] Chemical impermeable gloves are advised.[2] Wear appropriate protective clothing to prevent skin exposure.[1] Fire/flame resistant and impervious clothing is also recommended.[2]EU Directive 89/686/EEC and the standard EN 374 for gloves.[2]
Respiratory Protection Use with adequate ventilation to keep airborne concentrations low.[1] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A full-face respirator or gas mask may be necessary in certain situations.[2][3]OSHA 29 CFR 1910.134 or European Standard EN 149.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Spill Management cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure adequate ventilation (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Ground and bond containers when transferring C->D Proceed to Handling E Use non-sparking tools and explosion-proof equipment D->E F Avoid contact with eyes, skin, and clothing E->F G Keep away from heat, sparks, and open flames F->G H Wash hands and exposed skin thoroughly G->H After Use J In case of a spill, absorb with inert material (sand, earth) G->J If Spill Occurs I Store in a tightly closed container in a cool, dry, well-ventilated area H->I L Consult federal, state, and local hazardous waste regulations I->L For Disposal K Clean up spills immediately, observing all safety precautions J->K K->L For Disposal M Dispose of contents/container to an approved waste disposal plant L->M N Handle uncleaned containers as the product itself M->N

Caption: Workflow for Safe Handling and Disposal of this compound.

Pre-Handling Protocol
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations to a minimum.[1]

  • Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above. Inspect gloves for any signs of degradation before use.

Chemical Handling Protocol
  • Grounding and Bonding: When transferring the material, ensure that containers are properly grounded and bonded to prevent static discharge.[1]

  • Use Appropriate Equipment: Employ non-sparking tools and explosion-proof equipment to mitigate ignition risks.[2]

  • Avoid Contact: Take care to avoid contact with eyes, skin, and clothing.[1]

  • Control Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][2][4] Smoking is strictly prohibited in the handling area.[2][4]

  • Safe Practices: Do not eat, drink, or smoke when using this product.[2][4]

Post-Handling and Storage
  • Decontamination: After handling, wash your hands and any exposed skin thoroughly.[1]

  • Proper Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1][2][4] Designate a "flammables area" for storage.[1]

Accidental Release Measures
  • Immediate Action: In the event of a spill, remove all sources of ignition from the area.[1]

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Cleanup: Clean up the spill immediately, wearing the appropriate PPE.[1] Place the absorbed material into a suitable, closed container for disposal.[1]

Disposal Plan
  • Regulatory Compliance: Chemical waste generators must ascertain whether a discarded chemical is classified as hazardous waste. Adherence to US EPA guidelines (40 CFR Parts 261.3) and consultation with state and local hazardous waste regulations are mandatory to ensure complete and accurate classification.[1]

  • Approved Disposal: Dispose of the contents and the container at an approved waste disposal plant.[5]

  • Container Handling: Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[1] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[1] Handle uncleaned containers in the same manner as the product itself.[6]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.